Product packaging for Cefpodoxime(Cat. No.:CAS No. 80210-62-4)

Cefpodoxime

货号: B017579
CAS 编号: 80210-62-4
分子量: 427.5 g/mol
InChI 键: WYUSVOMTXWRGEK-HBWVYFAYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cefpodoxime is a semi-synthetic, extended-spectrum antibiotic belonging to the third-generation cephalosporin class. As a prodrug, its active metabolite, this compound, exerts a bactericidal effect by specifically inhibiting bacterial cell wall synthesis. It demonstrates stability against hydrolysis by many beta-lactamases (both penicillinases and cephalosporinases), making it a valuable compound for researching antibiotic resistance mechanisms. Its broad spectrum of activity includes both Gram-positive and Gram-negative bacteria, providing a wide field of study for microbiological and pharmacological research. Researchers utilize this compound to investigate its binding affinity to penicillin-binding proteins (PBPs), particularly PBP 3 in Escherichia coli , which disrupts the final stage of peptidoglycan cross-linking. This mechanism is critical for studies on bacterial cell wall integrity and lysis. Its well-documented pharmacokinetics, including tissue penetration profiles into skin blister fluid, tonsil, and lung tissue, make it a relevant compound for in vitro models studying drug distribution and efficacy at infection sites. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O6S2 B017579 Cefpodoxime CAS No. 80210-62-4

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSVOMTXWRGEK-HBWVYFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022765
Record name Cefpodoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefpodoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.85e-01 g/L
Record name Cefpodoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80210-62-4, 82619-04-3
Record name Cefpodoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80210-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpodoxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080210624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpodoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefpodoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPODOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R4F94TVGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpodoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cefpodoxime's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime, a third-generation oral cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of the mechanism of action of this compound against Gram-positive bacteria, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). It includes available quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound against Gram-positive bacteria is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] this compound, the active metabolite of the prodrug this compound proxetil, covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[2] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[3] By inhibiting these enzymes, this compound effectively blocks the formation of a stable and rigid cell wall. This disruption leads to the loss of cell integrity, ultimately resulting in cell lysis and bacterial death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

Gram-positive bacteria possess multiple PBPs, each with specific roles in cell wall synthesis and maintenance. While specific quantitative data on the binding affinity of this compound to individual PBPs in Gram-positive bacteria is limited in the available literature, studies have indicated its strong interaction with key PBPs. For instance, this compound has been shown to have a stronger binding affinity for PBP2 of Staphylococcus aureus than the earlier-generation cephalosporin, cefaclor.[4] Inhibition of PBP2 in S. aureus has been linked to cell lysis.[3]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Gram-Positive BacteriumMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Staphylococcus aureus (Methicillin-susceptible)-44
Coagulase-negative staphylococci->2-
Streptococcus pneumoniae (Penicillin-susceptible)≤0.25-<0.015
Streptococcus pneumoniae (Penicillin-intermediate)-1-
Streptococcus pneumoniae (Penicillin-resistant)-8-
Streptococcus pyogenes (Group A Strep)≤0.250.008-0.0150.008-0.015
Streptococci (Group B, C, G)--<0.015

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Downstream Effects: Activation of Autolytic Enzymes

Inhibition of PBPs by this compound triggers a complex cascade of events that culminates in bacteriolysis. A key downstream effect is the dysregulation and activation of autolytic enzymes, also known as peptidoglycan hydrolases. These enzymes are normally involved in cell wall remodeling during growth and division. However, following PBP inhibition, their uncontrolled activity leads to the degradation of the existing peptidoglycan, contributing significantly to cell death.

In Staphylococcus aureus, the major autolysin AtlA is a key player in this process. In Streptococcus pneumoniae, a group of autolysins including LytA (an N-acetylmuramoyl-L-alanine amidase), LytC (a lysozyme), and CbpD are involved in the lytic process. The inhibition of peptidoglycan synthesis creates a signal that leads to the activation of these hydrolases, which then proceed to degrade the cell wall from within.

dot

Autolysin_Activation cluster_S_aureus Staphylococcus aureus cluster_S_pneumoniae Streptococcus pneumoniae Cefpodoxime_Sa This compound PBP_inhibition_Sa PBP Inhibition Cefpodoxime_Sa->PBP_inhibition_Sa Signal_Sa Dysregulation of Cell Wall Synthesis PBP_inhibition_Sa->Signal_Sa AtlA_activation Activation of AtlA Autolysin Signal_Sa->AtlA_activation PG_degradation_Sa Peptidoglycan Degradation AtlA_activation->PG_degradation_Sa Lysis_Sa Cell Lysis PG_degradation_Sa->Lysis_Sa Cefpodoxime_Sp This compound PBP_inhibition_Sp PBP Inhibition Cefpodoxime_Sp->PBP_inhibition_Sp Signal_Sp Dysregulation of Cell Wall Synthesis PBP_inhibition_Sp->Signal_Sp Autolysins_Sp Activation of LytA, LytC, CbpD Signal_Sp->Autolysins_Sp PG_degradation_Sp Peptidoglycan Degradation Autolysins_Sp->PG_degradation_Sp Lysis_Sp Cell Lysis PG_degradation_Sp->Lysis_Sp

Caption: Autolysin Activation Cascade Following this compound Treatment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

    • The 12th well serves as a growth control (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL, and the this compound concentrations will be halved to their final testing concentrations.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure turbidity (OD₆₀₀).

dot

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution MIC Determination Workflow.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a general method for determining the binding affinity (IC₅₀) of this compound for specific PBPs using a competitive assay with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).

Materials:

  • Bacterial membrane preparations containing PBPs from the target Gram-positive organism.

  • This compound solutions of varying concentrations.

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL).

  • Phosphate-buffered saline (PBS).

  • SDS-PAGE equipment and reagents.

  • Fluorescence gel scanner.

Procedure:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) in a suitable buffer.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in PBS and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a set time (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

    • Include a control tube with no this compound.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of the fluorescently labeled penicillin to each tube.

    • Incubate for a further set time (e.g., 15 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not occupied by this compound.

  • Termination of Reaction and Sample Preparation:

    • Stop the reaction by adding an excess of unlabeled penicillin G.

    • Pellet the membranes by centrifugation.

    • Resuspend the pellets in SDS-PAGE sample buffer and heat to denature the proteins.

  • SDS-PAGE and Fluorescence Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Plot the percentage of inhibition of fluorescent probe binding (compared to the control with no this compound) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent probe, by fitting the data to a suitable dose-response curve.

dot

PBP_Assay_Workflow Start Start Prep_Membranes Prepare Bacterial Membrane Fractions Start->Prep_Membranes Compete_Bind Competitive Binding: Incubate Membranes with Varying this compound Conc. Prep_Membranes->Compete_Bind Fluoro_Label Add Fluorescent Penicillin Probe Compete_Bind->Fluoro_Label Terminate Terminate Reaction & Prepare Samples Fluoro_Label->Terminate SDS_PAGE Separate Proteins by SDS-PAGE Terminate->SDS_PAGE Fluoro_Scan Visualize and Quantify Fluorescence SDS_PAGE->Fluoro_Scan Analyze Analyze Data and Determine IC50 Fluoro_Scan->Analyze End End Analyze->End

Caption: Competitive PBP Binding Assay Workflow.

Conclusion

This compound's efficacy against Gram-positive bacteria is rooted in its ability to inhibit essential penicillin-binding proteins, leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. This process is further amplified by the activation of endogenous autolytic enzymes. While the qualitative aspects of this mechanism are well-established, further research is warranted to elucidate the specific quantitative binding affinities of this compound for the full spectrum of PBPs in key Gram-positive pathogens. Such data would provide a more refined understanding of its structure-activity relationship and could aid in the development of future cephalosporin antibiotics with enhanced efficacy.

References

An In-Depth Technical Guide to the Synthesis and Purification of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Cefpodoxime proxetil, a third-generation oral cephalosporin. The document details the core chemical transformations, purification methodologies, and includes quantitative data, experimental protocols, and process visualizations to support research, development, and manufacturing activities.

Synthesis of this compound Proxetil

The industrial synthesis of this compound proxetil is a multi-step process that typically begins with the key starting material, 7-aminocephalosporanic acid (7-ACA). The synthesis involves the formation of the this compound acid core, followed by esterification to yield the prodrug, this compound proxetil.

A common synthetic approach involves the following key transformations:

  • Methoxylation of 7-ACA: The synthesis often starts with the methoxylation of 7-ACA at the C-3 position to form 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). This is typically achieved using methanol in the presence of a catalyst like a boron trifluoride complex.[1]

  • Acylation of 7-AMCA: The amino group at the C-7 position of 7-AMCA is then acylated with an activated derivative of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, such as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM).[2][3] This reaction forms the core structure of this compound acid.

  • Esterification of this compound Acid: The final step is the esterification of the carboxylic acid group of this compound acid with 1-iodoethyl isopropyl carbonate to produce this compound proxetil.[1][4][5] This reaction is typically carried out in an aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

An alternative described pathway involves the chloroacetylation of the aminothiazolyl group of cefotaxime, followed by esterification and subsequent deprotection to yield this compound proxetil. This method is reported to offer good yields and avoids column chromatography for purification.[2][3]

Synthesis Pathway Visualization

G cluster_reagents 7-ACA 7-ACA 7-AMCA 7-AMCA 7-ACA->7-AMCA Methoxylation Cefpodoxime_Acid Cefpodoxime_Acid 7-AMCA->Cefpodoxime_Acid Acylation Cefpodoxime_Proxetil_Crude Cefpodoxime_Proxetil_Crude Cefpodoxime_Acid->Cefpodoxime_Proxetil_Crude Esterification Methanol_BF3 Methanol_BF3 MAEM MAEM 1-Iodoethyl_Isopropyl_Carbonate_DBU 1-Iodoethyl_Isopropyl_Carbonate_DBU

Caption: Synthesis Pathway of this compound Proxetil from 7-ACA.

Experimental Protocol: Esterification of this compound Acid

This protocol is a representative example of the esterification step.[6]

  • Reaction Setup: A solution of this compound acid (e.g., 50 g, 0.117 moles) in N,N-dimethylacetamide (350 ml) is prepared and cooled to a temperature between -15°C and -6°C.

  • Base Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 17.5 g, 0.115 moles) is added dropwise to the cooled solution while maintaining the low temperature.

  • Esterification: 1-Iodoethyl isopropyl carbonate (e.g., 28.9 g, 0.112 moles) is then added dropwise over 10-15 minutes. The reaction mixture is stirred for approximately 30 minutes at the same temperature.

  • Quenching: The reaction is quenched by the addition of hydrochloric acid (e.g., 10 ml) in demineralized water (90 ml) at a temperature below -10°C.

  • Work-up: The reaction mixture is further diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with a dilute sodium carbonate solution and a sodium thiosulfate solution.

Purification of this compound Proxetil

Crude this compound proxetil obtained from the synthesis process contains various impurities that must be removed to meet pharmacopeial standards. A highly effective and industrially scalable purification method involves the formation of an acid addition salt, which can be selectively precipitated, washed, and then neutralized to yield the highly pure final product.

The most common acid addition salts used for this purpose are the methanesulfonate and hydrochloride salts.

Purification Workflow Visualization

G Crude_Cefpodoxime_Proxetil Crude_Cefpodoxime_Proxetil Dissolution Dissolution in Organic Solvent Crude_Cefpodoxime_Proxetil->Dissolution Acid_Addition Acid Addition (e.g., Methanesulfonic Acid or HCl) Dissolution->Acid_Addition Salt_Precipitation Acid Addition Salt Precipitation Acid_Addition->Salt_Precipitation Isolation_Washing Isolation and Washing of Salt Salt_Precipitation->Isolation_Washing Neutralization Neutralization with Base (e.g., Sodium Bicarbonate) Isolation_Washing->Neutralization Pure_Cefpodoxime_Proxetil Pure_Cefpodoxime_Proxetil Neutralization->Pure_Cefpodoxime_Proxetil

Caption: Purification Workflow via Acid Addition Salt Formation.

Experimental Protocol: Purification via Hydrochloride Salt Formation

This protocol outlines the purification of this compound proxetil through the formation and subsequent neutralization of its hydrochloride salt.[7][8]

  • Salt Formation:

    • Impure this compound proxetil is dissolved in a suitable organic solvent, such as methyl isobutyl ketone.

    • Concentrated hydrochloric acid is added to the solution over 5-10 minutes.

    • The mixture is stirred for approximately 2 hours to allow for complete precipitation of this compound proxetil hydrochloride.

    • The precipitated salt is isolated by filtration.

  • Neutralization:

    • The isolated this compound proxetil hydrochloride is dissolved in a water-miscible solvent like methanol at 25-30°C.

    • This solution is then added to an aqueous solution of a base, such as sodium bicarbonate, over a period of 30 minutes.

    • The resulting mixture is stirred for about 60 minutes, during which pure this compound proxetil precipitates.

    • The pure product is collected by filtration, washed with water, and dried.

An alternative method involves the use of methanesulfonic acid to form the methanesulfonate salt, which is then neutralized to yield the pure product.[9]

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis and purification of this compound proxetil.

Table 1: Synthesis Yields

Synthesis Step/MethodStarting MaterialProductYield (%)Reference
Esterification of this compound AcidThis compound AcidCrude this compound Proxetil77[6]
Esterification of this compound AcidThis compound AcidDesmethyl this compound Proxetil85[4]
Reaction of this compound Sodium Salt with 1-iodoethylisopropylcarbonateThis compound Sodium SaltThis compound Proxetil96[10]
Reaction of this compound Magnesium Salt with 1-iodoethylisopropylcarbonateThis compound Magnesium SaltThis compound Proxetil92[10]
Reaction of this compound Calcium Salt with 1-iodoethylisopropylcarbonateThis compound Calcium SaltThis compound Proxetil90[10]
Reaction of this compound Potassium Salt with 1-iodoethylisopropylcarbonateThis compound Potassium SaltThis compound Proxetil95[10]

Table 2: Purification and Purity Data

Purification MethodStarting Material Purity/ImpurityFinal Product Purity (%)Final Product Δ³ Isomer (%)Diastereomeric Ratio (R/R+S)Yield (%)Reference
Neutralization of Hydrochloride SaltCrude≥ 95-0.5477.7[7][8]
Crystallization after purification with HCl and AmmoniaCrude99.140.55--
Crystallization after purification with HCl and AmmoniaCrude99.220.36--
Reaction of this compound Salt with Crown Ether-99.00.33-82[10]
Reaction of this compound Salt without Crown Ether-98.80.37-84[10]

Impurity Profiling

A number of process-related impurities and degradation products can be present in the final this compound proxetil product. The European Pharmacopoeia lists several known impurities. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for the identification and characterization of these impurities. Systematic studies have identified and characterized up to 15 impurities in commercial samples, including both process impurities and degradation products. Understanding the fragmentation pathways of this compound proxetil in mass spectrometry is essential for elucidating the structures of unknown impurities.

References

In Vitro Pharmacokinetics of Cefpodoxime in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacokinetic properties of Cefpodoxime, a third-generation cephalosporin antibiotic, in various preclinical models. This compound is administered orally as a prodrug, this compound proxetil, which is designed to improve its oral bioavailability. This document summarizes key in vitro parameters, including the hydrolysis of the prodrug, plasma protein binding, metabolic stability, and intestinal permeability, supported by detailed experimental protocols and data presented for comparative analysis.

Prodrug Hydrolysis: Conversion of this compound Proxetil to this compound

This compound proxetil is an ester prodrug that undergoes rapid hydrolysis to its active metabolite, this compound, by esterases present in the gastrointestinal tract and serum.[1] This conversion is a critical step for the drug's therapeutic efficacy.

In Vitro Hydrolysis Data

In vitro studies using rat serum, liver, and intestinal S9 fractions have demonstrated the rapid and complete conversion of this compound proxetil to this compound. In liver and intestinal S9 fractions, this conversion is complete within 10-15 minutes, while in serum, it occurs within 5 minutes.[1] This rapid hydrolysis is primarily mediated by cholinesterases.[2]

dot

cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Cefpodoxime_proxetil This compound Proxetil (Prodrug) This compound This compound (Active Drug) Cefpodoxime_proxetil->this compound Hydrolysis (Esterases)

Prodrug activation pathway of this compound proxetil.

Plasma Protein Binding

The extent of plasma protein binding is a key determinant of a drug's distribution and availability to reach its target site. The binding of this compound to plasma proteins varies significantly across different preclinical species.

Quantitative Data for Plasma Protein Binding
Preclinical ModelPlasma Protein Binding (%)Reference
Human14.3 - 18.3[3]
Dog82.6[4]
Rat38[5]

Note: The significant inter-species variability highlights the importance of selecting appropriate preclinical models for pharmacokinetic studies.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is a widely used method to determine the extent of drug binding to plasma proteins.

dot

cluster_Setup Experiment Setup cluster_Incubation Incubation cluster_Analysis Analysis Setup_1 Prepare dialysis unit with a semi-permeable membrane. Setup_2 Add plasma containing this compound to one chamber. Setup_1->Setup_2 Setup_3 Add protein-free buffer to the other chamber. Setup_2->Setup_3 Incubate Incubate at 37°C with gentle agitation until equilibrium is reached. Setup_3->Incubate Analysis_1 Collect samples from both chambers. Incubate->Analysis_1 Analysis_2 Quantify this compound concentration (e.g., using LC-MS/MS). Analysis_1->Analysis_2 Analysis_3 Calculate the percentage of protein-bound drug. Analysis_2->Analysis_3

Workflow for Equilibrium Dialysis.

Detailed Methodology:

  • Preparation of Dialysis Unit: A dialysis unit, typically a 96-well plate format, is fitted with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).

  • Sample Preparation: this compound is added to the plasma of the preclinical species being tested.

  • Dialysis: The plasma containing this compound is placed in one chamber of the dialysis unit, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the opposing chamber.

  • Incubation: The unit is sealed and incubated at 37°C with gentle agitation for a sufficient period to allow for equilibrium of the unbound drug to be reached between the two chambers.

  • Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of this compound in each sample is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.

Metabolic Stability

Metabolic stability assays are crucial for predicting the hepatic clearance of a drug. These assays typically involve incubating the drug with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Quantitative Data for Metabolic Stability
Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the general procedure for assessing the metabolic stability of a compound using liver microsomes.

dot

cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Prep_1 Prepare incubation mixture: This compound, liver microsomes, and buffer. Prep_2 Pre-incubate the mixture at 37°C. Prep_1->Prep_2 Reaction_1 Initiate the reaction by adding NADPH regenerating system. Prep_2->Reaction_1 Reaction_2 Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). Reaction_1->Reaction_2 Reaction_3 Stop the reaction in the aliquots (e.g., with cold acetonitrile). Reaction_2->Reaction_3 Analysis_1 Analyze the concentration of remaining this compound (LC-MS/MS). Reaction_3->Analysis_1 Analysis_2 Calculate half-life (t½) and intrinsic clearance (CLint). Analysis_1->Analysis_2

Workflow for Microsomal Stability Assay.

Detailed Methodology:

  • Incubation Mixture Preparation: An incubation mixture is prepared containing this compound, liver microsomes from the target preclinical species, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the components to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for many cytochrome P450 enzymes.

  • Time-course Sampling: Aliquots of the reaction mixture are collected at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of the remaining this compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated.

Intestinal Permeability (Caco-2 Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs. When cultured, these cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine.

Quantitative Data for Caco-2 Permeability

Specific apparent permeability (Papp) values for this compound in Caco-2 cell assays were not identified in the reviewed literature. However, the general classification of permeability based on Papp values is as follows:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 x 10⁻⁶ and 1 x 10⁻⁵ cm/s

  • High Permeability: Papp > 1 x 10⁻⁵ cm/s

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the standard procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

dot

cluster_CellCulture Cell Culture cluster_PermeabilityAssay Permeability Assay cluster_Analysis Analysis Culture_1 Seed Caco-2 cells on permeable supports (e.g., Transwell inserts). Culture_2 Culture for ~21 days to allow for differentiation and monolayer formation. Culture_1->Culture_2 Assay_1 Add this compound to either the apical (A) or basolateral (B) chamber. Culture_2->Assay_1 Assay_2 Incubate at 37°C. Assay_1->Assay_2 Assay_3 Collect samples from the receiver chamber at specific time points. Assay_2->Assay_3 Analysis_1 Quantify this compound concentration in the collected samples (LC-MS/MS). Assay_3->Analysis_1 Analysis_2 Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Analysis_1->Analysis_2 Analysis_3 Determine the efflux ratio (Papp(B-A) / Papp(A-B)). Analysis_2->Analysis_3

Workflow for Caco-2 Permeability Assay.

Detailed Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell® inserts) and cultured for approximately 21 days. During this time, the cells differentiate and form a confluent, polarized monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assay:

    • Apical to Basolateral (A-to-B) Transport: The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound. The basolateral (lower) chamber contains a drug-free transport buffer.

    • Basolateral to Apical (B-to-A) Transport: The experiment is also performed in the reverse direction to assess active efflux. The drug is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Incubation and Sampling: The cells are incubated at 37°C, and samples are collected from the receiver chamber at predetermined time intervals.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method like LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux of the drug. An efflux ratio greater than 2 is generally indicative of active efflux.

Conclusion

This technical guide has summarized the key in vitro pharmacokinetic parameters of this compound in preclinical models. The rapid hydrolysis of the prodrug, this compound proxetil, is essential for its activity. There is significant inter-species variability in plasma protein binding, which should be a key consideration in the selection of animal models for further studies. While this compound is suggested to have minimal metabolism, further studies are required to provide specific quantitative data on its metabolic stability in various preclinical species. Similarly, dedicated Caco-2 permeability studies would be beneficial to accurately classify its intestinal absorption potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals involved in the preclinical evaluation of this compound and other similar compounds.

References

Cefpodoxime degradation products and pathways under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of the third-generation cephalosporin antibiotic, Cefpodoxime, under various stress conditions. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key findings from forced degradation studies, presents detailed experimental protocols, and visualizes the degradation pathways.

Core Concepts in this compound Degradation

This compound proxetil, the oral prodrug, is susceptible to degradation under several conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] The primary degradation pathways involve hydrolysis of the β-lactam ring and the ester side chain, as well as other molecular rearrangements.

Quantitative Analysis of this compound Degradation

The following tables summarize the quantitative data from various stress degradation studies on this compound proxetil. These studies utilize High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to quantify the extent of degradation.

Stress ConditionReagent/MethodTemperatureDuration% DegradationReference
Acidic 5 M HClReflux at various temperatures (40-90°C)Various time intervalsSignificant degradation, additional peaks observed[2]
1 N HClNot specifiedNot specifiedDegradation observed[5]
0.1 M HClRoom Temperature2 hoursDegradation observed[1]
Alkaline 0.01 M NaOHNot specifiedNot specifiedComplete degradation[3]
0.1 N NaOHNot specifiedNot specifiedDegradation observed[5]
0.1 M NaOHRoom Temperature2 hoursDegradation observed[1]
Oxidative 3% H₂O₂Reflux at various temperatures (40-90°C)Various time intervalsSignificant degradation, additional peaks observed[2]
10% H₂O₂Room Temperature2 hoursDegradation observed[1]
Thermal (Dry Heat) Oven80°C24 hoursDegradation observed[3]
Oven60°C2 hoursDegradation observed[1]
Photolytic UV light254 nm12 hoursDegradation observed[1]
UV lightNot specifiedNot specifiedDegradation observed[5]

Table 1: Summary of Quantitative Degradation Data for this compound Proxetil under Various Stress Conditions.

Experimental Protocols for Stress Degradation Studies

The following are detailed methodologies for conducting stress degradation studies on this compound, based on established protocols.

Preparation of Stock Solution

A stock solution of this compound proxetil is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[6]

Acid Degradation
  • Method 1: Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 2 mL of 0.1 M hydrochloric acid (HCl) and allow the mixture to stand for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M sodium hydroxide (NaOH).[1]

  • Method 2: Mix 20 mL of the standard solution with 20 mL of 5 M HCl in a double neck round bottom flask. Reflux the mixture at various temperatures (e.g., 40, 50, 60, 70, 80, and 90°C) for different time intervals to study the degradation kinetics.[2]

Alkaline Degradation
  • Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 2 mL of 0.1 M sodium hydroxide (NaOH) and maintain the mixture for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M hydrochloric acid (HCl).[1]

Oxidative Degradation
  • Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 1.0 mL of 10% hydrogen peroxide (H₂O₂) solution and maintain the mixture for 2 hours.[1]

  • For kinetic studies, mix 20 mL of the standard solution with 20 mL of 3% H₂O₂ and reflux at different temperatures for various time intervals.[2]

Thermal Degradation (Dry Heat)
  • Place approximately 100 mg of this compound proxetil bulk material in an oven at 60°C for 2 hours. After cooling, dissolve 10 mg of the sample in a 10 mL volumetric flask with a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v).[1]

Photolytic Degradation
  • Expose 10 mL of the stock solution to UV light at 254 nm for 12 hours.[1]

Analytical Method

The degradation samples are typically analyzed using a stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 50 mM ammonium acetate, pH 6) in a ratio of 45:55 (v/v).[6][7] The eluate is monitored using a UV detector at 254 nm.[6][7]

This compound Degradation Pathways

The degradation of this compound under stress conditions leads to the formation of several degradation products. The primary pathways involve the opening of the β-lactam ring, which is characteristic of cephalosporin degradation, and hydrolysis of the ester side chain.

G This compound Degradation Pathways CP This compound Proxetil Acid Acidic Hydrolysis CP->Acid Alkali Alkaline Hydrolysis CP->Alkali Oxidation Oxidative Degradation CP->Oxidation Photo Photolytic Degradation CP->Photo Thermal Thermal Degradation CP->Thermal DP1 Degradation Product 1 (β-lactam ring opening) Acid->DP1 DP2 Degradation Product 2 (Ester hydrolysis) Acid->DP2 Alkali->DP1 Alkali->DP2 DP3 Other Degradation Products Oxidation->DP3 Photo->DP3 Thermal->DP3

Caption: General degradation pathways of this compound Proxetil under various stress conditions.

Under acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring, a characteristic instability of β-lactam antibiotics.[8] This leads to the loss of antibacterial activity. Additionally, the ester linkage in the proxetil moiety is susceptible to hydrolysis. Oxidative, photolytic, and thermal stress can lead to more complex degradation profiles, resulting in a variety of other degradation products.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is crucial for systematically evaluating the stability of a drug substance.

G Workflow for this compound Forced Degradation Study start Start: this compound Proxetil API prep Prepare Stock Solution (e.g., in Methanol) start->prep stress Subject to Stress Conditions prep->stress acid Acidic (HCl) stress->acid alkali Alkaline (NaOH) stress->alkali oxidative Oxidative (H2O2) stress->oxidative thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV Light) stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis alkali->analysis oxidative->analysis thermal->analysis photo->analysis data Identify and Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile Established pathway->end

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

This workflow begins with the preparation of a drug solution, which is then subjected to a battery of stress conditions as mandated by ICH guidelines.[3] The resulting samples are analyzed using a validated stability-indicating method to separate the parent drug from its degradation products. The final steps involve the identification and quantification of these products and the elucidation of the degradation pathways.

References

Molecular Binding Targets of Cefpodoxime in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between the third-generation cephalosporin antibiotic, Cefpodoxime, and its binding targets within Escherichia coli. This compound exerts its bactericidal effects by inhibiting the final transpeptidation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through covalent binding to essential enzymes known as Penicillin-Binding Proteins (PBPs). This document consolidates available quantitative binding data, details the experimental methodologies used for target identification and affinity measurement, and illustrates the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a broad-spectrum, third-generation cephalosporin antibiotic administered orally as a prodrug, this compound proxetil. Following absorption from the gastrointestinal tract, it is de-esterified by the intestinal mucosa to its active metabolite, this compound. Its mechanism of action is consistent with the β-lactam class of antibiotics, which interfere with bacterial cell wall synthesis, leading to cell lysis and death. This compound is noted for its stability in the presence of many β-lactamase enzymes, making it effective against numerous bacterial strains that are resistant to other penicillins and cephalosporins.

Primary Molecular Targets in Escherichia coli

The primary molecular targets of this compound in Escherichia coli are the Penicillin-Binding Proteins (PBPs). These are a group of transpeptidases, carboxypeptidases, and endopeptidases crucial for the assembly and remodeling of the peptidoglycan cell wall. By binding to the active site of these enzymes, this compound acylates the serine residue, forming a stable covalent bond that effectively inactivates the enzyme.

Research indicates that this compound has a strong binding affinity for several high-molecular-weight PBPs in E. coli, which are the most critical targets for bactericidal activity. The principal targets identified are:

  • PBP3 (FtsI): Considered the primary target of this compound in E. coli. This protein is essential for septum formation during cell division. Its inhibition leads to the formation of long, non-dividing filamentous cells and eventual lysis.

  • PBP1a and PBP1b: These are bifunctional transglycosylase-transpeptidases involved in cell elongation. This compound also demonstrates binding affinity for these PBPs.

  • PBP2: This PBP is critical for maintaining the rod shape of the bacterium. This compound exhibits a strong binding affinity for PBP2.

Quantitative Binding Data

The affinity of a β-lactam antibiotic for its PBP targets is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. While qualitative reports describe this compound's affinity for multiple PBPs as strong, specific quantitative data is limited in publicly accessible literature. The most consistently reported value is for its primary target, PBP3.

Table 1: IC50 of this compound for Penicillin-Binding Protein 3 in E. coli

Target PBP E. coli Strain IC50 (µg/mL) Reference

| PBP3 | K12 | 1.0 | |

Mechanism of Action: Pathway of Inhibition

This compound's bactericidal action is a direct result of the disruption of cell wall synthesis. The antibiotic must first cross the outer membrane of E. coli to reach its PBP targets located in the periplasmic space. Once in the periplasm, it binds to and inhibits PBPs, preventing the cross-linking of peptidoglycan strands. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

G cluster_outside Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Cef This compound OM Outer Membrane (Porin Channel) Cef->OM 1. Diffusion Cef_peri This compound PBP PBP3, PBP1a/b, PBP2 (Active) Cef_peri->PBP 4. Inhibition PBP_I PBP3, PBP1a/b, PBP2 (Inhibited) CW Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->CW 3. Catalysis PG_precursor Peptidoglycan Precursors IM Inner Membrane PG_precursor->IM OM->Cef_peri IM->CW 2. Synthesis Lysis Cell Wall Weakening & Cell Lysis CW->Lysis 5. Disruption

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Protocols: PBP Competitive Binding Assay

The determination of PBP binding affinity (IC50) for a β-lactam antibiotic like this compound is commonly performed using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs in whole bacterial cells or membrane preparations.

Objective

To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBPs of E. coli.

Materials
  • E. coli culture (e.g., strain DC2 or MG1655)

  • This compound (dissolved in appropriate solvent, e.g., water or DMSO)

  • Bocillin-FL (fluorescent penicillin probe, from stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis buffer and protease inhibitors

  • SDS-PAGE equipment (gels, running buffer, loading dye)

  • Fluorescence gel scanner/imager

  • Microcentrifuge and tubes

Methodology
  • Cell Culture and Harvest: Grow E. coli in a suitable broth to the mid-logarithmic phase (e.g., OD600 of ~0.5). Harvest the cells by centrifugation.

  • Washing: Wash the cell pellets with PBS (pH 7.4) to remove media components.

  • Competitive Inhibition:

    • Resuspend the cell pellets in PBS containing serial dilutions of this compound (e.g., from 0.01 µg/mL to 100 µg/mL).

    • Include a control sample with no this compound.

    • Incubate the suspensions for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to its PBP targets.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin-FL (e.g., 5-25 µM) to each cell suspension.

    • Incubate for a shorter period (e.g., 10 minutes) at room temperature. Bocillin-FL will bind to any PBPs not already inhibited by this compound.

  • Cell Lysis and Membrane Preparation:

    • Wash the cells again in PBS to remove unbound Bocillin-FL.

    • Resuspend the cells in lysis buffer and lyse them (e.g., by sonication).

    • Isolate the membrane fraction, where PBPs are located, by ultracentrifugation.

  • SDS-PAGE:

    • Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection and Analysis:

    • Scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., BODIPY).

    • The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the concentration of this compound.

    • Quantify the band intensities using densitometry software. Plot the remaining fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.

G A 1. Harvest & Wash E. coli Cells B 2. Incubate Cells with Serial Dilutions of this compound A->B C 3. Add Fluorescent Probe (e.g., Bocillin-FL) B->C Competition Step D 4. Lyse Cells & Isolate Membrane Fraction C->D E 5. Separate Proteins via SDS-PAGE D->E F 6. Scan Gel for Fluorescence E->F G 7. Quantify Bands & Calculate IC50 F->G

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound is a potent bactericidal agent against Escherichia coli, primarily targeting essential Penicillin-Binding Proteins involved in cell wall biosynthesis. Its high affinity for PBP3, PBP2, and PBP1a/b disrupts cell division and elongation, leading to bacterial death. The quantitative analysis of these interactions, typically achieved through competitive binding assays, confirms PBP3 as a principal target with an IC50 of 1.0 µg/mL. Understanding these specific molecular interactions is fundamental for overcoming resistance mechanisms and designing next-generation antimicrobial therapies.

The Hydrolysis of Cefpodoxime Proxetil: A Technical Guide to its Conversion into the Active Metabolite Cefpodoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime proxetil, a third-generation oral cephalosporin, is administered as a prodrug to enhance its oral bioavailability. The clinical efficacy of this antibiotic is entirely dependent on its efficient in vivo hydrolysis to the active metabolite, this compound. This technical guide provides an in-depth exploration of the biochemical conversion of this compound proxetil, detailing the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of cephalosporin antibiotics and prodrug-based therapeutics.

Introduction

This compound proxetil is a well-established third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] As an ester prodrug, it is designed to overcome the poor oral absorption of its active form, this compound. The proxetil moiety increases the lipophilicity of the molecule, facilitating its absorption through the intestinal wall.[3] Following absorption, the ester linkage is rapidly cleaved by endogenous esterases, releasing the active this compound into the systemic circulation.[1][3] The absolute bioavailability of this compound proxetil is approximately 50%, a factor influenced by its solubility, stability in the gastrointestinal tract, and the efficiency of the hydrolytic conversion.[1][4] A thorough understanding of this hydrolysis process is paramount for optimizing drug delivery and ensuring therapeutic efficacy.

The Hydrolytic Conversion Pathway

The conversion of this compound proxetil to this compound is a one-step enzymatic hydrolysis reaction. This process primarily occurs within the enterocytes of the intestinal wall during absorption, with further hydrolysis potentially taking place in the liver and blood.[3][5] The key enzymes responsible for this biotransformation are non-specific esterases, particularly human carboxylesterases 1 and 2 (hCE1 and hCE2).[5][6] hCE2 is highly expressed in the small intestine, playing a significant role in the first-pass metabolism of many ester prodrugs, while hCE1 is more abundant in the liver.[5][7]

G cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation cluster_liver Liver CP_lumen This compound Proxetil (Oral Administration) CP_enterocyte This compound Proxetil (in Enterocyte) CP_lumen->CP_enterocyte Absorption C_active This compound (Active) CP_enterocyte->C_active Hydrolysis by Intestinal Esterases (hCE2) CP_liver Residual this compound Proxetil CP_enterocyte->CP_liver Portal Vein C_circulation This compound in Bloodstream C_active->C_circulation C_target Site of Action (Bacterial Infection) C_circulation->C_target Distribution C_liver_active This compound (Active) CP_liver->C_liver_active Hydrolysis by Liver Esterases (hCE1) C_liver_active->C_circulation

Figure 1: Metabolic Pathway of this compound Proxetil Hydrolysis

Quantitative Pharmacokinetic Data

The hydrolysis of this compound proxetil directly influences the pharmacokinetic profile of the active drug, this compound. The following tables summarize key pharmacokinetic parameters in healthy adult humans following oral administration of this compound proxetil.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Proxetil in Healthy Adults

Parameter100 mg Dose200 mg Dose400 mg DoseReference
Cmax (mcg/mL) 1.42.3 - 2.63.9 - 4.5[1][4][8]
Tmax (hours) ~2-3~2-3~2-3[1][8]
AUC (mcg*h/mL) VariesVariesVaries[9]
Half-life (hours) 2.09 - 2.842.09 - 2.842.09 - 2.84[1][8]
Absolute Bioavailability (%) ~50~50~50[1][4]
Protein Binding (%) 21 - 3321 - 3321 - 33[1][8]

Table 2: Pharmacokinetic Parameters in Special Populations

PopulationParameterValueReference
Elderly Half-life (hours)4.2[10]
Urinary Recovery (%)21 (after 400 mg dose)[10]
Renal Impairment (mild) Half-life (hours)3.5[10]

Experimental Protocols

In Vitro Hydrolysis Assay Using Intestinal Microsomes

This protocol outlines a typical in vitro experiment to determine the rate of this compound proxetil hydrolysis by intestinal esterases.

Materials:

  • This compound proxetil standard

  • This compound standard

  • Human intestinal microsomes (commercially available)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound proxetil and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare the incubation mixture by adding human intestinal microsomes to pre-warmed phosphate buffer (pH 7.4).

  • Incubation:

    • Initiate the reaction by adding a known concentration of this compound proxetil to the incubation mixture.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the enzymatic reaction in the withdrawn aliquots by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Preparation:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method (see section 4.2) to quantify the concentrations of remaining this compound proxetil and the formed this compound.

  • Data Analysis:

    • Plot the concentration of this compound proxetil versus time to determine the rate of hydrolysis.

    • Calculate the hydrolysis rate constant (k) and the half-life (t½) of this compound proxetil in the presence of intestinal microsomes.

HPLC Method for Quantification of this compound Proxetil and this compound

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound proxetil and its active metabolite, this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterConditionReference
Mobile Phase Acetonitrile and phosphate buffer (pH adjusted) in varying ratios (e.g., 70:30 v/v)[11]
Flow Rate 1.0 - 1.5 mL/min[11][12]
Detection Wavelength 225 - 252 nm[12][13]
Injection Volume 20 µL[12]
Column Temperature Ambient or controlled (e.g., 30°C)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of this compound proxetil and this compound in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration for each analyte.

  • Sample Analysis:

    • Inject the prepared samples (from the in vitro hydrolysis assay or other experimental setups) into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound proxetil and this compound based on their retention times compared to the standards.

  • Data Quantification:

    • Determine the concentrations of this compound proxetil and this compound in the samples by interpolating their peak areas on the respective calibration curves.

Experimental Workflow and Logic

The study of this compound proxetil hydrolysis involves a logical progression from in vitro characterization to in vivo validation. The following diagram illustrates a typical experimental workflow.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation stability Stability Studies (Simulated Gastric/Intestinal Fluid) hydrolysis_assay In Vitro Hydrolysis Assay (Intestinal/Liver Microsomes) stability->hydrolysis_assay caco2 Caco-2 Permeability Assay hydrolysis_assay->caco2 animal_pk Animal Pharmacokinetic Studies (e.g., Rats) caco2->animal_pk hplc_dev HPLC Method Development & Validation hplc_dev->stability hplc_dev->hydrolysis_assay hplc_dev->caco2 hplc_dev->animal_pk human_pk Human Pharmacokinetic Studies (Clinical Trials) hplc_dev->human_pk animal_pk->human_pk

Figure 2: Experimental Workflow for Studying this compound Proxetil Hydrolysis

Conclusion

The hydrolysis of this compound proxetil to its active metabolite, this compound, is a critical step for its therapeutic action. This conversion is primarily mediated by carboxylesterases in the intestine and liver. The efficiency of this process, along with the physicochemical properties of the prodrug, dictates its overall bioavailability. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of this and other ester-based prodrugs. A thorough understanding of these principles is essential for the rational design and development of effective oral drug delivery systems.

References

Cefpodoxime's Spectrum of Activity Against Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefpodoxime, a third-generation oral cephalosporin, against a wide range of clinically significant bacterial isolates. This compound proxetil, a prodrug, is de-esterified in the intestinal mucosa to its active metabolite, this compound. This document consolidates data from multiple studies, presenting quantitative susceptibility data, detailing experimental methodologies, and visualizing key processes to offer a thorough understanding of this compound's antibacterial spectrum.

In Vitro Antimicrobial Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability in the presence of many beta-lactamase enzymes makes it effective against numerous organisms resistant to penicillins and other cephalosporins. The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.

Gram-Positive Aerobes

This compound is active against many Gram-positive organisms, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae. Against methicillin-susceptible S. aureus, this compound shows moderate activity, with a reported MIC90 of 4 mg/L. It is highly active against penicillin-sensitive pneumococci, with MIC90 values as low as 0.06 mg/L. However, its activity against penicillin-resistant S. pneumoniae is significantly reduced, with a reported MIC90 of 4 mg/L. This compound is not active against enterococci.

Gram-Positive BacteriaMIC50 (mg/L)MIC90 (mg/L)Susceptible (%)Reference(s)
Staphylococcus aureus (Oxacillin-susceptible)1 - 24-
Streptococcus pneumoniae (Penicillin-sensitive)-0.06 - 0.12-
Streptococcus pneumoniae (Penicillin-resistant)14-
Streptococcus pyogenes-0.06-
Streptococcus agalactiae-0.12-
Gram-Negative Aerobes

This compound exhibits potent activity against a wide range of Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It is also effective against respiratory pathogens such as Haemophilus influenzae (including beta-lactamase producing strains) and Moraxella catarrhalis. The MIC90 for ampicillin-sensitive and beta-lactamase-producing strains of H. influenzae are 0.12 and 0.25 mg/L, respectively. For M. catarrhalis, the MIC90 is reported to be 1 mg/L. This compound has limited activity against Pseudomonas aeruginosa, Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii.

Gram-Negative BacteriaMIC50 (mg/L)MIC90 (mg/L)Susceptible (%)Reference(s)
Escherichia coli≤1≤1>90
Klebsiella pneumoniae≤1≤1>90
Proteus mirabilis-≤1-
Proteus vulgaris0.12--
Providencia rettgeri0.015--
Serratia marcescens2≥4-
Haemophilus influenzae (Ampicillin-sensitive)-0.12-
Haemophilus influenzae (β-lactamase positive)-0.25-
Moraxella catarrhalis-1-

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily determined using standardized antimicrobial susceptibility testing methods.

Susceptibility Testing Methodology

The most commonly cited method for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates is the agar dilution method . This method involves preparing a series of agar plates containing doubling dilutions of the antibiotic. The bacterial isolates are then inoculated onto the surface of these plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Some studies may also employ broth microdilution methods . These are typically performed in microtiter plates and involve inoculating a standardized bacterial suspension into wells containing serial dilutions of the antibiotic in a liquid growth medium. The Vitek 2 system is an example of an automated system that utilizes broth microdilution.

All susceptibility testing is generally performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) . These guidelines provide standardized procedures for inoculum preparation, incubation conditions, and quality control to ensure the accuracy and reproducibility of results.

Quality Control

Quality control is maintained by testing reference strains of bacteria with known MIC values for the antimicrobial agents being evaluated. This ensures the reliability of the testing methodology.

Visualizations

Experimental Workflow for Susceptibility Testing

experimental_workflow cluster_collection Clinical Isolate Collection cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation patient_sample Patient Sample Collection isolate_culture Bacterial Isolation and Culture patient_sample->isolate_culture isolate_id Isolate Identification isolate_culture->isolate_id inoculum_prep Inoculum Preparation isolate_id->inoculum_prep mic_determination MIC Determination (e.g., Agar Dilution) inoculum_prep->mic_determination incubation Incubation mic_determination->incubation mic_reading Reading of MICs incubation->mic_reading interpretation Interpretation (S, I, R) based on CLSI Breakpoints mic_reading->interpretation data_reporting Data Reporting interpretation->data_reporting susceptibility_classification cluster_gram_positive Gram-Positive Bacteria cluster_gp_susceptible Generally Susceptible cluster_gp_moderate Moderately Susceptible cluster_gp_resistant Generally Resistant cluster_gram_negative Gram-Negative Bacteria cluster_gn_susceptible Generally Susceptible cluster_gn_resistant Generally Resistant s_pneumoniae_ps S. pneumoniae (Penicillin-Sensitive) s_pyogenes S. pyogenes s_aureus_mss S. aureus (MSSA) enterococcus Enterococcus spp. s_pneumoniae_pr S. pneumoniae (Penicillin-Resistant) e_coli E. coli k_pneumoniae K. pneumoniae h_influenzae H. influenzae m_catarrhalis M. catarrhalis p_aeruginosa P. aeruginosa enterobacter Enterobacter spp.

Cefpodoxime: A Comprehensive Technical Guide to its Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stability characteristics of Cefpodoxime. This compound is a third-generation cephalosporin antibiotic, administered orally as its prodrug, this compound Proxetil.[1][2] Understanding its fundamental chemical properties, particularly its stability under various stress conditions, is critical for the development of robust and effective pharmaceutical formulations.

Chemical Structure

This compound Proxetil is the active pharmaceutical ingredient in oral formulations. It is an ester prodrug that is hydrolyzed in vivo by esterases in the intestinal epithelium to release the active moiety, this compound.[3][4] This conversion is essential for its bioavailability, which is approximately 50%.[3]

The core structure is a cephem skeleton, characteristic of cephalosporin antibiotics, which contains a beta-lactam ring fused to a dihydrothiazine ring.[5] Modifications to the side chains at positions 3 and 7 of this core structure determine the antibacterial spectrum and pharmacokinetic properties of the drug.[6]

Table 1: Chemical Identifiers for this compound and this compound Proxetil

IdentifierThis compoundThis compound Proxetil
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][6]1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]
Molecular Formula C₁₅H₁₇N₅O₆S₂[6]C₂₁H₂₇N₅O₉S₂[4]
Molecular Weight 427.45 g/mol [1]557.6 g/mol [4]
CAS Number 80210-62-4[1][6]87239-81-4[4]
Canonical SMILES CO/N=C(/c1csc(n1)N)\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)O)COC[7]CC(C)OC(=O)OC(C)OC(=O)C1=C(COC)CS[C@H]2--INVALID-LINK--NC(=O)C(=NOC)c3csc(n3)N[2]

Below is a diagram illustrating the bioactivation of the prodrug.

G cluster_prodrug In Gastrointestinal Tract cluster_active In Bloodstream Cefpodoxime_Proxetil This compound Proxetil (Prodrug) This compound This compound (Active Drug) Cefpodoxime_Proxetil->this compound Intestinal Esterases Degradation_Products Degradation Products This compound->Degradation_Products Metabolism G Start Prepare Stock Solution of this compound Proxetil (e.g., 1 mg/mL in Methanol) Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 5M HCl, 80°C) Stress->Acid Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Base Oxidative Oxidation (e.g., 3% H₂O₂, 80°C) Stress->Oxidative H₂O₂ Thermal Thermal Stress (e.g., Dry Heat, 80°C) Stress->Thermal Heat Photo Photolytic Stress (e.g., UV light) Stress->Photo Light Neutralize Neutralize Acid/Base Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze via Validated Stability-Indicating HPLC Method Dilute->Analyze End Characterize Degradants & Assess Purity of Drug Peak Analyze->End

References

The Pharmacodynamics of Cefpodoxime: A Technical Guide to its Interaction with Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of cefpodoxime, a third-generation oral cephalosporin. It focuses on its primary mechanism of action: the inhibition of bacterial cell wall synthesis through targeted interaction with Penicillin-Binding Proteins (PBPs). This guide includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of the underlying biochemical and experimental processes.

Executive Summary

This compound is the active metabolite of the prodrug this compound proxetil, which is de-esterified in the intestinal mucosa after oral administration.[1][2][3] Its bactericidal effect is achieved by disrupting the structural integrity of the bacterial cell wall.[4][5] As a beta-lactam antibiotic, this compound's primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] this compound exhibits a high affinity for specific PBPs, leading to the inhibition of transpeptidation, which ultimately causes cell lysis and death.[1][2][4] This targeted action provides a broad spectrum of activity against many Gram-positive and Gram-negative pathogens and stability in the presence of many common beta-lactamase enzymes.[2][4]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily due to peptidoglycan, a complex polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by peptide chains. The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by the transpeptidase domain of PBPs.[2][5]

This compound exerts its bactericidal activity by covalently binding to the active site of these PBPs.[5] This binding mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme, forming a stable, inactive acyl-enzyme complex. This inactivation effectively halts the cross-linking process. The continued activity of autolytic enzymes (autolysins) in the absence of cell wall repair leads to a loss of structural integrity, resulting in cell lysis and bacterial death.[2][5] The active metabolite of this compound preferentially binds to Penicillin-Binding Protein 3 (PBP3), which is crucial for septum formation during cell division.[1][4]

cluster_drug Drug Action cluster_bacterium Bacterial Cell This compound This compound (Active Metabolite) PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds & Inhibits Transpeptidation Transpeptidation Reaction PBP3->Transpeptidation Catalyzes Crosslinking Peptidoglycan Cross-linking Transpeptidation->Crosslinking Enables CellWall Stable Cell Wall Crosslinking->CellWall Maintains Lysis Cell Lysis & Death Crosslinking->Lysis Inhibition Leads To

Caption: Mechanism of this compound-induced bacterial cell lysis.

Quantitative Pharmacodynamic Parameters

The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity for specific PBPs.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. This compound has demonstrated potent activity against a wide range of clinically relevant bacteria.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae≤0.03 - 0.040.04 - 1
Moraxella catarrhalis≤1≤1
Neisseria gonorrhoeae0.004 - 0.050.06
Streptococcus pneumoniae (Penicillin-S)≤0.015 - 0.02≤0.015 - 2
Streptococcus pyogenes≤0.004 - ≤0.015≤0.015 - 2
Escherichia coli≤1≤1 - 2
Klebsiella pneumoniae≤11
Proteus mirabilis≤1≤1
Staphylococcus aureus (Methicillin-S)44
Data compiled from multiple sources.[6][7][8][9][10] Note: MIC values can vary based on testing methodology and geographic location of isolates.
Penicillin-Binding Protein (PBP) Affinity

This compound's efficacy is directly related to its binding affinity for essential PBPs. Studies in E. coli show a high affinity for PBPs 1a, 1bs, 2, and 3.[11] In S. pneumoniae, it is co-selective for PBP3 along with other PBPs.[12] Its particularly strong affinity for PBP3 in Gram-negative bacteria is a hallmark of third-generation cephalosporins.

OrganismTarget PBPs with High Affinity
Escherichia coliPBP1a, PBP1bs, PBP2, PBP3
Proteus rettgeriPBP1b, PBP1c, PBP3
Staphylococcus aureusPBP2
Streptococcus pneumoniaeCo-selective for PBP3 and others
Data compiled from multiple sources.[11][12]

Experimental Protocols

Standardized methodologies are crucial for generating reproducible pharmacodynamic data. Below are detailed protocols for key assays.

Protocol: MIC Determination by Agar Dilution

This method determines the MIC of an antibiotic by incorporating it into an agar medium upon which bacteria are inoculated.

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution to create a range of concentrations that will bracket the expected MIC.

  • Agar Incorporation: Add a precise volume of each antibiotic dilution to molten Mueller-Hinton agar held at 45-50°C. Mix thoroughly and pour into sterile petri dishes. A drug-free plate serves as a growth control.

  • Inoculum Preparation: Culture bacteria to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint replicator, spot a defined volume of the prepared inoculum onto the surface of each antibiotic-containing and control plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions A->B C Mix Dilutions with Molten Agar & Pour Plates B->C E Spot Inoculum onto Surface of Agar Plates C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->E F Incubate Plates (37°C, 18-24h) E->F G Observe Plates for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Experimental workflow for MIC determination via agar dilution.
Protocol: Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic (this compound) to compete with a fluorescently labeled beta-lactam (e.g., Bocillin FL) for binding to PBPs.

  • Cell Culture: Grow the bacterial strain of interest to mid-logarithmic phase.

  • Competitive Inhibition: Aliquot the live cell culture and treat with a range of concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow this compound to bind to its target PBPs. A control sample with no this compound is included.

  • Fluorescent Labeling: Add a saturating concentration of Bocillin FL to all samples and incubate for an additional period. Bocillin FL will bind to any PBPs not already occupied by this compound.

  • Cell Lysis: Pellet the cells by centrifugation, wash to remove unbound probe, and lyse the cells to release the membrane proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Electrophoresis: Separate the protein lysates using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of a fluorescent band is inversely proportional to the binding of this compound to that specific PBP.

  • Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of fluorescent labeling (IC₅₀) for each PBP.[12][14]

Protocol: Time-Kill Kinetic Assay

This assay assesses the rate of bactericidal activity over time at different antibiotic concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Exposure: Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Time-Course Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto antibiotic-free agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point for each concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[15][16][17]

Caption: Logical relationship in a time-kill kinetic study.

Conclusion

The pharmacodynamics of this compound are characterized by its potent, targeted inhibition of bacterial cell wall synthesis. Its high affinity for essential Penicillin-Binding Proteins, particularly PBP3, disrupts peptidoglycan cross-linking, resulting in a powerful and broad-spectrum bactericidal effect. A thorough understanding of its MIC profile, PBP affinity, and time-kill kinetics, as determined by the methodologies outlined in this guide, is essential for its effective clinical application and for the development of future antimicrobial strategies.

References

The Discovery and Development of Cefpodoxime Proxetil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cefpodoxime proxetil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide details the discovery and development history of this compound proxetil, from its synthesis and mechanism of action to its pharmacokinetic profile, clinical efficacy, and formulation development. The document provides comprehensive data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key pathways and processes to serve as a thorough resource for researchers, scientists, and drug development professionals.

Introduction: The Need for an Advanced Oral Cephalosporin

The evolution of bacterial resistance to earlier generations of antibiotics necessitated the development of new agents with enhanced stability against β-lactamase enzymes and a broader spectrum of activity. This compound proxetil emerged as a significant advancement in the class of third-generation cephalosporins, offering an oral administration route for treating a variety of common infections.[2][3] It is a prodrug that is absorbed from the gastrointestinal tract and then de-esterified to its active metabolite, this compound.[4][5][6] This design enhances its oral bioavailability.[3][7] this compound is effective against many pathogens responsible for respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[2][8][9][10]

Discovery and Development Timeline

This compound proxetil was developed by the Japanese pharmaceutical company Sankyo Co., Ltd.[11] It was patented in 1980 and received approval for medical use in 1989.[3] The development of this compound proxetil was driven by the need for an oral cephalosporin with the potent, broad-spectrum activity characteristic of the third-generation intravenous cephalosporins.

Chemical Synthesis of this compound Proxetil

The synthesis of this compound proxetil is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common intermediate in the production of semi-synthetic cephalosporins.[12][13][14] Several methods for its synthesis have been reported, with a common route involving the acylation of 7-ACA, followed by esterification.[12][13]

Logical Flow of this compound Proxetil Synthesis

G Simplified Synthesis Pathway of this compound Proxetil A 7-ACA (7-aminocephalosporanic acid) B Acylation with MAEM (S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate) A->B C Cefotaxime Formation B->C D Chloroacetylation C->D E Intermediate Formation D->E F Esterification with 1-iodoethyl isopropyl carbonate E->F G Protected this compound Proxetil F->G H Cleavage of Protective Group (e.g., with thiourea) G->H I This compound Proxetil H->I

Caption: A high-level overview of a synthetic route to this compound Proxetil.

Experimental Protocol: An Improved Synthesis Method

An improved method for the preparation of this compound proxetil has been described that offers better yields and eliminates the need for final purification by column chromatography.[12][13]

  • Acylation of 7-ACA: 7-ACA is acylated with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to form cefotaxime.[12][13]

  • Chloroacetylation: The resulting cefotaxime is then subjected to chloroacetylation using chloroacetyl chloride.[12][13]

  • Esterification: The acid function of the chloroacetylated intermediate is esterified with 1-iodoethyl isopropyl carbonate.[12][13]

  • Cleavage of Protective Group: The final step involves the cleavage of the chloroacetamide protective group by treatment with thiourea in N,N-dimethylacetamide to yield this compound proxetil.[12][13]

Mechanism of Action

This compound proxetil is a prodrug that is hydrolyzed by esterases in the intestinal wall during absorption into its active metabolite, this compound.[1][5][6] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][9]

The active form, this compound, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1][2] By inhibiting these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2] this compound shows stability in the presence of many β-lactamase enzymes.[4][6]

Signaling Pathway of this compound's Bactericidal Action

G Mechanism of Action of this compound cluster_0 Human Body cluster_1 Bacterial Cell A This compound Proxetil (Oral) B Hydrolysis by Esterases (Intestinal Wall) A->B C This compound (Active Drug) in Circulation B->C D This compound Enters Bacterial Cell C->D E Binds to Penicillin-Binding Proteins (PBPs) D->E F Inhibition of Peptidoglycan Synthesis E->F G Weakened Cell Wall F->G H Cell Lysis and Death G->H

Caption: The pathway from prodrug administration to bacterial cell death.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profile of this compound proxetil has been extensively studied. As a prodrug, its absorption and subsequent conversion to the active this compound are key to its efficacy.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound after oral administration of this compound proxetil.

ParameterValueReference
Bioavailability ~50% (increased with food)[3][7][15]
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours[4][7]
Plasma Protein Binding 21% to 33%[4][6][7]
Elimination Half-Life (T1/2) 2.09 to 2.84 hours[4][7]
Metabolism Minimal in vivo[4][7]
Excretion Primarily renal (29-33% unchanged in urine)[4][6]
Dose-Dependent Pharmacokinetics

Studies have shown a dose-dependent absorption of this compound.[4]

Dose (mg)Mean Cmax (mcg/mL)
1001.4
2002.3
4003.9
Data from FDA label information.[4]
Effect of Antacids and H2 Antagonists

The absorption of this compound proxetil is pH-dependent. Co-administration with antacids or H2 receptor antagonists can reduce its absorption.[7][16]

Co-administered DrugEffect on AUC
Maalox 70Reduced
FamotidineReduced
Data from a study on interactions with antacids and H2 receptor antagonists.[16]

In Vitro and In Vivo Activity

This compound has demonstrated potent in vitro activity against a wide range of pathogens commonly associated with respiratory, urinary tract, and skin infections.[10][17]

In Vitro Susceptibility Data (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial isolates.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae-0.12[17]
Haemophilus influenzae-0.12[17]
Moraxella catarrhalis-1[17]
Proteus vulgaris0.12-[17]
Providencia rettgeri0.015-[17]
Serratia marcescens2-[17]
Oxacillin-susceptible Staphylococci1-2-[17]
Neisseria gonorrhoeae (penicillin-susceptible)≤0.015-[18]
Neisseria gonorrhoeae (chromosomally resistant)≤0.125-[18]
Experimental Protocol: In Vitro Susceptibility Testing

In vitro activity is typically determined using standardized microdilution or agar dilution methods as established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Clinical isolates are cultured on appropriate agar media to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth (for microdilution) or incorporated into Mueller-Hinton agar (for agar dilution).

  • Inoculation: The prepared bacterial suspension is inoculated into the wells of the microtiter plates or onto the surface of the agar plates containing the antibiotic dilutions.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Clinical Trials and Efficacy

This compound proxetil has been evaluated in numerous clinical trials for various indications.

Overview of Clinical Trial Workflow

G Clinical Trial Workflow for this compound Proxetil A Phase I (Pharmacokinetics, Safety in Healthy Volunteers) B Phase II (Efficacy and Dose Ranging in Patients) A->B C Phase III (Large-scale, Randomized, Controlled Trials vs. Standard of Care) B->C D Regulatory Submission and Approval C->D E Phase IV (Post-marketing Surveillance, New Indications) D->E

Caption: A generalized workflow of the clinical development process.

Summary of Clinical Efficacy

A series of ten controlled, randomized, multicenter international trials involving 2448 adult patients with respiratory tract infections demonstrated the efficacy and safety of this compound proxetil.[19]

ParameterThis compound ProxetilComparator Antibiotics
Number of Patients Evaluated for Clinical Efficacy 1263838
Satisfactory Clinical Response 95.4% (1205/1263)94% (788/838)
Number of Pathogens Evaluated 699463
Satisfactory Bacteriological Response 95% (662/699)92.2% (427/463)
Data from a summary of ten clinical trials in adults with respiratory tract infections.[19]

In pediatric patients with various infections, the overall clinical efficacy of this compound proxetil suspension was found to be 94.7% in evaluable patients.[20] The bacteriological eradication rates were 91.3% for Gram-positive bacteria and 88.6% for Gram-negative bacteria.[20]

Formulation Development

This compound proxetil is a BCS Class IV drug, having both low solubility and low permeability.[21] Its poor water solubility presents challenges for formulation development.[8][22] To overcome these challenges and improve bioavailability, various formulation strategies have been explored, including the development of dispersible tablets, effervescent tablets, and gastroretentive microballoons.[8][21][22][23]

Experimental Protocol: Preparation of Gastroretentive Microballoons

One approach to improve the bioavailability of this compound proxetil is through the formulation of gastroretentive microballoons, which can prolong the gastric residence time and allow for sustained drug release in the upper gastrointestinal tract where absorption is optimal.[23]

  • Polymer and Drug Solution Preparation: this compound proxetil, along with polymers such as hydroxypropylmethyl cellulose (HPMC) and ethyl cellulose (EC), are dissolved in a mixture of alcohol and dichloromethane.[23]

  • Emulsification: The resulting solution is poured into distilled water containing a surfactant (e.g., Tween 80) and stirred to allow for the evaporation of the volatile solvent.[23]

  • Microballoon Formation: As the solvent evaporates, microballoons are formed.[23]

  • Collection and Drying: The formed microballoons are then filtered, washed with water, and dried.[23]

Conclusion

The discovery and development of this compound proxetil represent a significant contribution to the arsenal of oral antibiotics. Its broad spectrum of activity, β-lactamase stability, and favorable pharmacokinetic profile have established it as a valuable therapeutic option for a range of bacterial infections. The journey of this compound proxetil, from its chemical synthesis to extensive clinical evaluation and innovative formulation development, underscores the multidisciplinary efforts required in modern drug development. This guide provides a comprehensive technical overview intended to support further research and development in the field of antibacterial agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Cefpodoxime in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of cefpodoxime in human plasma. This compound is a third-generation cephalosporin antibiotic widely used to treat various bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. The described method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection. This procedure is simple, accurate, and precise, making it suitable for high-throughput analysis in a research or clinical setting.

Introduction

This compound is an orally administered prodrug, this compound proxetil, which is de-esterified in vivo to its active metabolite, this compound. Accurate measurement of this compound concentrations in plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a comprehensive protocol for a validated HPLC method, enabling researchers, scientists, and drug development professionals to reliably quantify this compound in plasma samples.

Experimental

Materials and Reagents
  • This compound Proxetil Reference Standard (USP or equivalent)

  • Cefaclor (Internal Standard - IS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered)

  • Ortho-phosphoric acid (Analytical Grade)

  • Ammonium Acetate (Analytical Grade)

  • Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions based on established methods.[1][2][3][4][5][6][7][8]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile, Methanol, and Water (20:50:30, v/v/v), pH adjusted to 5.0 with ortho-phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Internal Standard Cefaclor
Retention Time This compound: ~10.9 min, Cefaclor: Varies (determine experimentally)

Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Proxetil reference standard and dissolve it in 10 mL of methanol.

  • This compound Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefaclor and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and inject 20 µL into the HPLC system.

Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation.[2] The following table summarizes the performance characteristics of the method.

Validation ParameterResult
Linearity Range 0.195 - 50 µg/mL[1][9][10]
Correlation Coefficient (r²) > 0.999[1][9]
Accuracy Within ±15% of the nominal value[1][9][10]
Precision (Intra-day & Inter-day RSD) < 15%[3]
Recovery > 89%[1][9][10]
Lower Limit of Quantification (LLOQ) 0.195 µg/mL[1][9][10]

Experimental Workflow

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis A Collect Blood Sample in K2EDTA tubes B Centrifuge at 3000 rpm for 20 min to separate plasma A->B C Store Plasma at -20°C B->C D Thaw Plasma Sample C->D Begin Assay E Add Internal Standard (Cefaclor) D->E F Protein Precipitation with Acetonitrile E->F G Vortex & Centrifuge F->G H Evaporate Supernatant G->H I Reconstitute in Mobile Phase H->I J Inject Sample into HPLC System I->J K Chromatographic Separation on C18 Column J->K L UV Detection at 254 nm K->L M Integrate Peak Areas L->M N Calculate Concentration using Calibration Curve M->N O Pharmacokinetic Modeling N->O

Caption: Workflow for this compound Analysis in Plasma.

Data Presentation

The following table summarizes various reported chromatographic conditions for the analysis of this compound in plasma, providing a comparative overview for method development.

ParameterMethod 1[1][9]Method 2[2]Method 3[3]Method 4[4]
Analyte This compound ProxetilThis compound AcidThis compoundThis compound Proxetil
Column C18, 25cm x 4.6mm, 5µmRP18, 250x4.6mmDiamonsil ODS, 150mm x 4.6mm, 5µmLuna C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Water (20:50:30), pH 5.020mM Ammonium Acetate:Acetonitrile (92:8), pH 4.6Acetonitrile:Sodium Acetate (20:80), pH 3.05Acetonitrile:Phosphate Buffer (pH 3) (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 247 nmNot Specified295 nm259 nm
Linearity Range 0.195-50 µg/mL0.5-50 µg/mL0.1-6.4 mg/L0.05-2 µg/mL
Internal Standard Not SpecifiedNot SpecifiedNot SpecifiedAspirin
Sample Preparation Not SpecifiedNot SpecifiedSolid-Phase ExtractionLiquid-Liquid Extraction with Methanol

Conclusion

The HPLC method described in this application note is a reliable and reproducible technique for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic elution make it a time and cost-effective method for pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the regulatory requirements for bioanalytical method validation.

References

Application Notes and Protocols for Cefpodoxime Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of cefpodoxime in common murine infection models. The information is intended to guide researchers in designing and executing preclinical efficacy studies for this third-generation cephalosporin.

Introduction to this compound

This compound is a broad-spectrum, third-generation cephalosporin antibiotic.[1] It is administered orally as a prodrug, this compound proxetil, which is rapidly absorbed and de-esterified by intestinal enzymes to its active metabolite, this compound.[2][3] this compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death.[1][2][3][4] It is active against a wide range of Gram-positive and Gram-negative bacteria, making it a relevant candidate for studying various bacterial infections.[1]

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in mice is crucial for designing effective dosing regimens in preclinical studies. While extensive data is available for humans, specific murine data is more limited.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHuman DataRodent Data (Rat/Mouse)Reference
Bioavailability (as prodrug) ~50% (tablets)Not specified[5]
Protein Binding 18-23% (human plasma)Unbound fraction in mouse plasma: 66%[5][6]
Half-life (t½) 1.9-2.8 hoursNot specified[5]
Time to Peak Concentration (Tmax) 1.9-3.1 hoursNot specified[5]
Elimination Primarily renal excretionPrimarily renal excretion[5]

Note: The significant difference in metabolism and clearance rates between mice and humans necessitates careful dose selection and frequency to mimic human exposure if desired.

Murine Infection Models and Protocols

The following sections detail the establishment of three common murine infection models and provide protocols for the administration and evaluation of this compound.

Application Note 1: Murine Pneumonia Model (Klebsiella pneumoniae)

This model is used to evaluate the efficacy of this compound in treating severe respiratory tract infections.

Experimental Protocol

Materials:

  • Klebsiella pneumoniae strain (e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • This compound proxetil oral suspension

  • Oral gavage needles (20-22 gauge)

  • Surgical instruments for tracheal exposure (optional, for intratracheal inoculation)

  • Homogenizer for lung tissue

Procedure:

  • Inoculum Preparation:

    • Streak K. pneumoniae on a TSA plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-log phase (approximately 4-6 hours) at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^4 to 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Infection:

    • Anesthetize mice using a standardized procedure.

    • Intranasal Inoculation: While holding the mouse in a vertical position, instill 20-50 µL of the bacterial suspension into the nares.[7]

    • Intratracheal Inoculation (for more direct lung infection): Surgically expose the trachea and inject 20-50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle.[8]

  • This compound Administration:

    • Prepare a fresh oral suspension of this compound proxetil in a suitable vehicle (e.g., 0.5% methylcellulose).

    • At a predetermined time post-infection (e.g., 2-4 hours), administer the first dose of this compound via oral gavage. The volume should not exceed 10 mL/kg body weight.[9][10]

    • Continue dosing at appropriate intervals (e.g., every 12 hours) for the duration of the study.

  • Efficacy Evaluation:

    • Survival: Monitor mice daily for signs of morbidity and mortality for a specified period (e.g., 7-14 days).

    • Bacterial Burden (CFU): At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice. Aseptically harvest the lungs, homogenize in sterile PBS, and perform serial dilutions for CFU plating on TSA.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin for histological analysis to assess inflammation and tissue damage.

Table 2: this compound Efficacy in Murine Pneumonia Model - Example Data

Treatment GroupDosage (mg/kg, p.o.)Dosing Frequency24h Lung CFU (log10 ± SD)7-Day Survival (%)
Vehicle Control--Expected high bacterial loadExpected low survival
This compounde.g., 25e.g., BIDExpected reductionExpected increase
This compounde.g., 50e.g., BIDExpected greater reductionExpected greater increase

Note: Specific efficacy data for this compound in a murine Klebsiella pneumoniae model was not available in the searched literature. The table provides a template for data presentation.

Experimental Workflow: Murine Pneumonia Model

Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation prep_bacteria Prepare K. pneumoniae Inoculum infect Infect via Intranasal or Intratracheal Route prep_bacteria->infect prep_drug Prepare this compound Suspension administer Administer this compound (Oral Gavage) prep_drug->administer anesthetize Anesthetize Mice anesthetize->infect infect->administer monitor Monitor Survival administer->monitor bacterial_burden Determine Lung Bacterial Burden (CFU) administer->bacterial_burden histology Histopathological Analysis of Lungs administer->histology

Caption: Workflow for the murine pneumonia infection model.

Application Note 2: Murine Ascending Urinary Tract Infection (UTI) Model (Escherichia coli)

This model is used to assess the efficacy of this compound in treating UTIs.

Experimental Protocol

Materials:

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)

  • Luria-Bertani (LB) broth and agar

  • PBS, sterile

  • Female C3H/HeN or C57BL/6 mice (7-9 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • This compound proxetil oral suspension

  • Oral gavage needles

  • Sterile, soft polyethylene catheters

Procedure:

  • Inoculum Preparation:

    • Grow UPEC statically in LB broth overnight at 37°C to promote the expression of type 1 pili, which are important for bladder colonization.[11]

    • Prepare a subculture and grow statically for another 18 hours.[12]

    • Harvest bacteria, wash with sterile PBS, and resuspend to a concentration of 1-2 x 10^8 CFU/mL.

  • Infection:

    • Anesthetize mice.

    • Insert a sterile, lubricated catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension (1-2 x 10^7 CFU) directly into the bladder.[6]

  • This compound Administration:

    • Begin treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound proxetil suspension via oral gavage at the desired dosage and frequency.

  • Efficacy Evaluation:

    • Bacterial Burden (CFU): At various time points (e.g., 2, 4, 7 days post-infection), euthanize mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues separately in sterile PBS.

    • Perform serial dilutions and plate on LB agar to determine CFU per organ.

Table 3: this compound Efficacy in Murine UTI Model - Example Data

Treatment GroupDosage (mg/kg, p.o.)Dosing Frequency48h Bladder CFU (log10 ± SD)48h Kidney CFU (log10 ± SD)
Vehicle Control--Expected high bacterial loadExpected high bacterial load
This compounde.g., 50e.g., BIDExpected reductionExpected reduction
This compounde.g., 100e.g., BIDExpected greater reductionExpected greater reduction

Note: Specific efficacy data for this compound in a murine E. coli UTI model was not available in the searched literature. The table provides a template for data presentation.

Experimental Workflow: Murine UTI Model

UTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation prep_bacteria Prepare UPEC Inoculum infect Infect via Transurethral Catheterization prep_bacteria->infect prep_drug Prepare this compound Suspension administer Administer this compound (Oral Gavage) prep_drug->administer anesthetize Anesthetize Mice anesthetize->infect infect->administer bacterial_burden Determine Bladder and Kidney Bacterial Burden (CFU) administer->bacterial_burden

Caption: Workflow for the murine ascending UTI model.

Application Note 3: Murine Skin and Soft Tissue Infection (SSTI) Model (Staphylococcus aureus)

This model is used to evaluate the efficacy of this compound against localized skin infections.

Experimental Protocol

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • PBS, sterile

  • Female BALB/c or SKH1 hairless mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • This compound proxetil oral suspension

  • Oral gavage needles

  • Clippers for hair removal

  • Syringes with 27-30 gauge needles

Procedure:

  • Inoculum Preparation:

    • Grow S. aureus in TSB to mid-log or stationary phase.

    • Harvest bacteria, wash with sterile PBS, and resuspend to a concentration of approximately 1-5 x 10^8 CFU/mL.

  • Infection:

    • Anesthetize mice and shave a small area on the flank or back.

    • Subcutaneous Injection: Inject 50-100 µL of the bacterial suspension (1-5 x 10^7 CFU) subcutaneously.[5][13]

  • This compound Administration:

    • Initiate treatment at a designated time post-infection (e.g., 2-4 hours).

    • Administer this compound proxetil suspension via oral gavage.

  • Efficacy Evaluation:

    • Lesion Size: Measure the diameter or area of the skin lesion daily using calipers.

    • Bacterial Burden (CFU): At the end of the study, euthanize the mice.

    • Excise the skin lesion and a margin of surrounding tissue.

    • Homogenize the tissue in sterile PBS and perform serial dilutions for CFU plating on TSA.

Table 4: this compound Efficacy in Murine SSTI Model - Example Data

Treatment GroupDosage (mg/kg, p.o.)Dosing FrequencyDay 3 Lesion Size (mm²)Day 3 Skin CFU (log10 ± SD)
Vehicle Control--Expected large lesionExpected high bacterial load
This compounde.g., 50e.g., BIDExpected reductionExpected reduction
This compounde.g., 100e.g., BIDExpected greater reductionExpected greater reduction

Note: Specific efficacy data for this compound in a murine S. aureus SSTI model was not available in the searched literature. The table provides a template for data presentation.

Experimental Workflow: Murine SSTI Model

SSTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation prep_bacteria Prepare S. aureus Inoculum infect Subcutaneous Injection prep_bacteria->infect prep_drug Prepare this compound Suspension administer Administer this compound (Oral Gavage) prep_drug->administer anesthetize Anesthetize & Shave Mice anesthetize->infect infect->administer lesion_size Measure Lesion Size administer->lesion_size bacterial_burden Determine Skin Bacterial Burden (CFU) administer->bacterial_burden

Caption: Workflow for the murine skin and soft tissue infection model.

Signaling Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[2][3][4][14] This process is essential for maintaining the structural integrity of the bacterium.[14]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior precursors Synthesis of NAG and NAM Precursors translocation Translocation of Precursors Across Membrane precursors->translocation polymerization Glycan Chain Polymerization (Transglycosylation) translocation->polymerization pbp Penicillin-Binding Proteins (PBPs) polymerization->pbp crosslinking Peptide Cross-Linking (Transpeptidation) cell_lysis Weakened Cell Wall & Cell Lysis crosslinking->cell_lysis pbp->crosslinking This compound This compound inhibition Inhibition This compound->inhibition inhibition->pbp

Caption: this compound inhibits bacterial cell wall synthesis.

Host Innate Immune Response to Bacterial Infection

The host's initial defense against bacterial invasion involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[15][16] This recognition triggers downstream signaling cascades, leading to the production of inflammatory cytokines and the recruitment of immune cells to the site of infection.[15][17]

Host_Immune_Response bacteria Bacteria (PAMPs) tlr Toll-like Receptors (TLRs) on Immune Cells bacteria->tlr myd88 MyD88 Adaptor Protein tlr->myd88 mapk MAPK Pathway myd88->mapk nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines nfkb->cytokines immune_cells Recruitment of Neutrophils and Macrophages cytokines->immune_cells clearance Bacterial Clearance immune_cells->clearance

Caption: Simplified overview of the host innate immune response.

References

Application Notes and Protocols for Cefpodoxime Minimum Inhibitory Concentration (MIC) Determination Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefpodoxime, a third-generation cephalosporin antibiotic. The included methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a broad-spectrum, third-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death. This compound is active against a wide range of Gram-positive and Gram-negative bacteria.[1] However, it is not effective against Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis. The determination of the MIC is crucial for assessing the susceptibility of bacterial isolates to this compound, guiding therapeutic choices, and monitoring the emergence of resistance.

Data Presentation

The following tables summarize the MIC ranges and quality control parameters for this compound against common bacterial species and ATCC reference strains.

Table 1: this compound MIC (µg/mL) for Quality Control (QC) Strains

QC StrainATCC NumberMIC Range (µg/mL) - CLSIMIC Range (µg/mL) - EUCAST
Escherichia coli259220.25 - 10.06 - 0.25
Staphylococcus aureus292131 - 80.5 - 2
Streptococcus pneumoniae496190.03 - 0.120.03 - 0.125
Haemophilus influenzae492470.25 - 10.06 - 0.25
Neisseria gonorrhoeae492260.03 - 0.12N/A

Data sourced from CLSI and EUCAST documentation.[1][3]

Table 2: this compound MIC50 and MIC90 Values (µg/mL) for Selected Clinical Isolates

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae(Varies by study)0.03 - 0.060.12 - 0.5[4][5]
Haemophilus influenzae(Varies by study)≤0.03 - 0.120.06 - 0.25[6]
Escherichia coli(Varies by study)0.25 - 0.51 - 4[4][7]
Staphylococcus aureus (Methicillin-susceptible)(Varies by study)1 - 24[4][8]
Moraxella catarrhalis(Varies by study)≤0.120.25[5]

Note: MIC50 and MIC90 values can vary depending on the geographical location and time of isolate collection.

Experimental Protocols

Accurate determination of this compound MICs requires adherence to standardized procedures. The following are detailed protocols for the most common methods.

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound analytical standard powder

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms

  • Haemophilus Test Medium (HTM) for Haemophilus influenzae

  • CAMHB with 2-5% lysed horse blood for Streptococcus pneumoniae

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the supplier.

  • Preparation of Dilution Series:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL.

    • The eleventh well serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).

  • Inoculum Preparation: From a pure, overnight culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Within 15 minutes of standardization, add 10 µL of the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium.

Materials:

  • This compound analytical standard powder

  • Mueller-Hinton Agar (MHA) for non-fastidious organisms

  • HTM agar for Haemophilus influenzae

  • MHA with 5% defibrinated sheep blood for Streptococcus pneumoniae

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Sterile petri dishes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt the appropriate agar medium and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten agar to create the desired final concentrations. Mix gently but thoroughly to avoid bubbles.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

    • Include a drug-free plate as a growth control.

  • Inoculum Preparation: Prepare the inoculum as described in the broth microdilution method.

  • Inoculation: Using an inoculum replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. Allow the spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth, including hazes or single colonies.

Gradient Diffusion Method (E-test)

This method utilizes a predefined, stable gradient of this compound on a plastic strip.

Materials:

  • This compound E-test strips

  • Appropriate agar medium (as described for the agar dilution method)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare the inoculum as described in the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the inside of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Application of E-test Strip: Allow the agar surface to dry for 10-15 minutes. Aseptically apply the this compound E-test strip to the agar surface with the concentration scale facing upwards. Ensure the entire strip is in contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

  • Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[9][10][11]

Visualizations

G cluster_prep Preparation cluster_assays MIC Determination Assays cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_etest Gradient Diffusion (E-test) cluster_result Result bact_culture Bacterial Isolate (Pure Culture) mcfarland Standardize Inoculum (0.5 McFarland) bact_culture->mcfarland broth_inoculate Inoculate Wells mcfarland->broth_inoculate agar_inoculate Spot Inoculate mcfarland->agar_inoculate etest_plate Inoculate Agar Plate (Confluent Lawn) mcfarland->etest_plate cefpodoxime_prep Prepare this compound Stock Solution broth_dilution Serial Dilution in 96-Well Plate cefpodoxime_prep->broth_dilution agar_plates Prepare this compound- Containing Agar Plates cefpodoxime_prep->agar_plates broth_dilution->broth_inoculate broth_incubate Incubate (16-20h, 35°C) broth_inoculate->broth_incubate broth_read Read MIC broth_incubate->broth_read mic_value MIC Value (µg/mL) broth_read->mic_value agar_plates->agar_inoculate agar_incubate Incubate (16-20h, 35°C) agar_inoculate->agar_incubate agar_read Read MIC agar_incubate->agar_read agar_read->mic_value etest_strip Apply E-test Strip etest_plate->etest_strip etest_incubate Incubate (16-20h, 35°C) etest_strip->etest_incubate etest_read Read MIC etest_incubate->etest_read etest_read->mic_value

Caption: Experimental workflow for this compound MIC determination.

G This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to cross_linking Peptidoglycan Cross-Linking pbp->cross_linking Inhibits cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall is essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Application Note: High-Throughput Quantification of Cefpodoxime and its Active Metabolite Cefpodoxime Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the prodrug Cefpodoxime Proxetil and its active metabolite, this compound (this compound Acid), in human plasma. The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound Proxetil is an orally administered, third-generation cephalosporin antibiotic. As a prodrug, it is de-esterified in vivo by intestinal esterases to its active metabolite, this compound.[1][2][3] this compound exhibits broad-spectrum bactericidal activity by inhibiting cell wall synthesis.[3] Accurate quantification of both the prodrug and its active metabolite in biological matrices is crucial for evaluating the pharmacokinetic profile, assessing bioequivalence, and optimizing dosing regimens. This document provides a detailed protocol for a reliable LC-MS/MS method to achieve this.

Experimental

1. Sample Preparation

A solid-phase extraction (SPE) method is employed to extract this compound Proxetil and this compound from human plasma, ensuring high recovery and removal of matrix interferences.

2. Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid ensures efficient separation of the analytes from endogenous plasma components.

3. Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in positive ESI mode for this compound Proxetil and a suitable internal standard, and can be operated in either positive or negative mode for this compound and its corresponding internal standard. Quantification is performed using MRM.

Quantitative Data

The following table summarizes the mass spectrometric parameters for the analysis of this compound Proxetil, this compound, and their respective internal standards. Note: These parameters are provided as a starting point and may require optimization on the specific instrument used.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Declustering Potential (V)Collision Energy (eV)
This compound ProxetilESI+558.2428.1100.15040
This compound (Acid)ESI+428.1241.1214.14535
This compound-d3 (IS)ESI+431.1244.1217.14535
Cefuroxime (IS for Proxetil)ESI+425.1207.0367.05530
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Typical validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision
RecoveryConsistent, precise, and reproducible
Matrix EffectNormalized by the internal standard
StabilityBench-top, freeze-thaw, and long-term stability established

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound Proxetil, this compound Acid, and the selected internal standards (e.g., this compound-d3 and Cefuroxime).

    • Dissolve each compound in an appropriate solvent (e.g., methanol or DMSO) in a 10 mL volumetric flask to obtain a final concentration of 1 mg/mL.

  • Working Stock Solutions (100 µg/mL):

    • Dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to create working stock solutions of 100 µg/mL.

  • Calibration and Quality Control (QC) Standards:

    • Prepare a series of calibration standards by spiking appropriate amounts of the working stock solutions into blank human plasma to achieve a concentration range of, for example, 1 ng/mL to 2000 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

G cluster_plasma_prep Plasma Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma 500 µL Plasma Sample is Add Internal Standard (e.g., 50 µL of this compound-d3 & Cefuroxime mix) plasma->is vortex1 Vortex (10s) is->vortex1 buffer Add 500 µL 4% Phosphoric Acid vortex1->buffer vortex2 Vortex (10s) buffer->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge load Load Supernatant from Pre-treated Sample centrifuge->load condition Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) condition->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Analytes (1 mL Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer G cluster_lc Liquid Chromatography (LC) System cluster_ms Mass Spectrometry (MS) System autosampler Autosampler Injection Volume: 5 µL Temperature: 10°C pump HPLC Pump Flow Rate: 0.4 mL/min autosampler->pump column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Temperature: 40°C pump->column source ESI Source Positive Ion Mode Capillary Voltage: 3.5 kV Source Temp: 150°C column->source analyzer Triple Quadrupole Analyzer MRM Mode See Table for Transitions source->analyzer detector Detector analyzer->detector

References

Application Note: Protocol for Testing Cefpodoxime Efficacy Against Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, contributing to persistent and chronic infections. Cefpodoxime is a third-generation oral cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[2] While effective against a broad spectrum of planktonic bacteria, the efficacy of this compound against bacterial biofilms is not well-documented. This application note provides detailed protocols to assess the in vitro efficacy of this compound against biofilm formation by common pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

It is important to note that while this compound shows activity against planktonic methicillin-susceptible Staphylococcus aureus, it has demonstrated limited activity against Pseudomonas aeruginosa.[3][4] The protocols outlined below are designed to quantify the inhibitory and eradicating effects of this compound on biofilms, providing a framework for researchers to generate crucial data in this area.

Key Concepts in Biofilm Research

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) state.

  • Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. Often, the MBEC is significantly higher than the MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the baseline susceptibility of the planktonic bacteria to this compound.

Materials:

  • Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to achieve a working stock solution.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into CAMHB and incubate until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound working stock solution in the 96-well plate, with each well containing 100 µL of the diluted antibiotic.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by reading the optical density (OD) at 600 nm using a spectrophotometer.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • Materials from MIC determination

  • 0.1% Crystal Violet solution

  • 30% Glacial Acetic Acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Plates: In a 96-well plate, prepare serial dilutions of this compound as described for the MIC assay.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% glacial acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the control (no antibiotic).

Biofilm Eradication Assay (MBEC Determination)

This protocol assesses the concentration of this compound required to kill bacteria within a pre-formed biofilm.

Materials:

  • Materials from the biofilm inhibition assay

  • MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plates

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described in the biofilm inhibition assay (steps 2 and 3).

  • Washing: After incubation, remove the planktonic cells by washing the wells three times with sterile PBS.

  • Antibiotic Treatment: Prepare two-fold serial dilutions of this compound in fresh CAMHB in a separate 96-well plate. Transfer the biofilm-coated plate (or pegs from an MBEC device) to the plate containing the antibiotic dilutions.

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Viability Assessment:

    • Resazurin Assay: Add resazurin solution to each well and incubate. A color change from blue to pink indicates viable cells. The MBEC is the lowest concentration with no color change.

    • Colony Forming Unit (CFU) Counting: After antibiotic treatment, wash the biofilms with PBS, and then disrupt the biofilm by sonication or vigorous vortexing in fresh broth. Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar to determine the number of viable cells (CFU/mL). The MBEC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the untreated control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Planktonic vs. Biofilm Susceptibility of S. aureus to this compound

StrainMIC (µg/mL)MBEC (µg/mL)
S. aureus ATCC 292134[4][5][6]Data to be determined
Clinical Isolate 1Data to be determinedData to be determined
Clinical Isolate 2Data to be determinedData to be determined

Table 2: Planktonic vs. Biofilm Susceptibility of P. aeruginosa to this compound

StrainMIC (µg/mL)MBEC (µg/mL)
P. aeruginosa ATCC 27853>64Data to be determined
Clinical Isolate 1Data to be determinedData to be determined
Clinical Isolate 2Data to be determinedData to be determined

Note: The provided MIC value for P. aeruginosa is based on literature indicating its general resistance to this compound.[3]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_mic MIC Determination cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay (MBEC) mic_prep Prepare this compound Dilutions & Bacterial Inoculum mic_inc Incubate 18-24h mic_prep->mic_inc mic_read Read MIC (Visual/OD) mic_inc->mic_read inhib_prep Prepare this compound Dilutions & Inoculate inhib_inc Incubate 24h (Biofilm Formation) inhib_prep->inhib_inc inhib_wash Wash Non-adherent Cells inhib_inc->inhib_wash inhib_stain Crystal Violet Staining inhib_wash->inhib_stain inhib_quant Quantify Biofilm (OD) inhib_stain->inhib_quant erad_form Form Biofilm (24h) erad_wash Wash Planktonic Cells erad_form->erad_wash erad_treat Treat with this compound (24h) erad_wash->erad_treat erad_assess Assess Viability (Resazurin/CFU) erad_treat->erad_assess erad_mbec Determine MBEC erad_assess->erad_mbec G cluster_qs Quorum Sensing cluster_cdigmp c-di-GMP Signaling qs_signal Autoinducer Signal (e.g., PQS) qs_receptor Receptor Binding qs_signal->qs_receptor qs_gene Gene Expression (Biofilm Formation, Virulence) qs_receptor->qs_gene cdigmp_synth Diguanylate Cyclases (Synthesis) cdigmp_level Increased c-di-GMP cdigmp_synth->cdigmp_level cdigmp_effect Biofilm Formation (EPS Production, Adhesion) cdigmp_level->cdigmp_effect This compound This compound (Potential Interference?) This compound->qs_receptor Hypothesized Inhibition This compound->cdigmp_synth Hypothesized Inhibition

References

Controlled-Release Cefpodoxime Formulations for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and in vivo evaluation of controlled-release formulations of Cefpodoxime Proxetil. This compound Proxetil is a third-generation cephalosporin antibiotic with a short biological half-life (2.09 to 2.84 hours), making it an ideal candidate for controlled-release formulations to improve patient compliance and therapeutic efficacy.[1][2] The following sections detail various formulation strategies, experimental protocols, and in vivo evaluation methods.

Formulation Strategies for Controlled-Release this compound

The primary goal of controlled-release formulations for this compound is to prolong its gastric residence time, thereby enhancing its absorption and bioavailability.[3][4][5] this compound has high solubility in acidic conditions, making gastro-retentive drug delivery systems (GRDDS) a particularly effective approach.[6][7] Common strategies include:

  • Floating Matrix Tablets: These tablets are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug over an extended period.[3][6][7] This is often achieved by incorporating gas-generating agents (e.g., sodium bicarbonate) or low-density polymers.[7]

  • Microspheres/Microballoons: These are small, spherical particles that can be formulated to float in the stomach.[4][5][8][9][10] They can be prepared using various polymers and techniques like solvent evaporation.[8][9][10]

  • Sustained-Release Matrix Tablets: These formulations utilize hydrophilic polymers that swell in the presence of gastric fluid to form a gel layer, which controls the diffusion of the drug.[11][12][13]

Experimental Protocols

Preparation of Floating Matrix Tablets (Direct Compression)

This protocol describes the preparation of floating matrix tablets using a direct compression method.

Materials:

  • This compound Proxetil

  • Hydroxypropyl Methylcellulose (HPMC K4M or K100M) (rate-controlling polymer)

  • Sodium Bicarbonate (gas-forming agent)

  • Lactose (diluent)

  • Magnesium Stearate (lubricant)

  • Talc (glidant)

Equipment:

  • Digital weighing balance

  • Mortar and pestle or V-blender

  • Tablet compression machine

  • Hardness tester

  • Friability tester

  • Vernier caliper

Procedure:

  • Weighing: Accurately weigh all the ingredients as per the desired formulation.

  • Mixing:

    • Pass this compound Proxetil, HPMC, sodium bicarbonate, and lactose through a sieve (#40) to ensure uniform particle size.

    • Mix the sifted powders in a V-blender for 15 minutes for uniform distribution.

  • Lubrication:

    • Add magnesium stearate and talc (passed through sieve #60) to the powder blend.

    • Mix for another 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.

  • Evaluation: Evaluate the prepared tablets for weight variation, hardness, thickness, friability, and drug content.

Preparation of Floating Microspheres (Solvent Evaporation)

This protocol outlines the preparation of floating microspheres using a non-aqueous solvent evaporation method.

Materials:

  • This compound Proxetil

  • Ethyl Cellulose (release-retarding polymer)

  • Hydroxypropyl Methylcellulose (HPMC) (polymer)

  • Dichloromethane (solvent)

  • Ethanol (co-solvent)

  • Liquid Paraffin (dispersion medium)

  • Span 80 (surfactant)

Equipment:

  • Magnetic stirrer with hot plate

  • Homogenizer

  • Vacuum oven

  • Sieves

Procedure:

  • Organic Phase Preparation: Dissolve this compound Proxetil, ethyl cellulose, and HPMC in a mixture of dichloromethane and ethanol.

  • Dispersion:

    • In a separate beaker, prepare the dispersion medium by dissolving Span 80 in liquid paraffin.

    • Slowly add the organic phase to the dispersion medium while stirring with a magnetic stirrer at a controlled speed (e.g., 500 rpm) to form an emulsion.

  • Solvent Evaporation: Continue stirring for 2-3 hours to allow the organic solvent to evaporate completely, leading to the formation of solid microspheres.

  • Collection and Washing:

    • Collect the microspheres by filtration.

    • Wash the collected microspheres with n-hexane to remove any adhering liquid paraffin.

  • Drying: Dry the microspheres in a vacuum oven at 40°C for 24 hours.

  • Characterization: Evaluate the prepared microspheres for particle size, drug entrapment efficiency, buoyancy, and in vitro drug release.[9][10]

In Vitro Dissolution and Buoyancy Studies

Dissolution Testing:

  • Apparatus: USP Type II (Paddle) or Type I (Basket) dissolution apparatus.[3][7]

  • Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[3][4][7]

  • Temperature: 37 ± 0.5°C.[3][7]

  • Agitation Speed: 50-100 rpm.[3][7]

  • Procedure:

    • Place the formulation (tablet or microspheres) in the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Analyze the samples for drug content using a UV-Visible spectrophotometer at the λmax of this compound Proxetil (around 263 nm).[3][4]

Buoyancy Testing:

  • Floating Lag Time: The time taken for the formulation to start floating on the surface of the dissolution medium.

  • Total Floating Time: The total duration for which the formulation remains buoyant.

  • Procedure: Visually observe the formulation in the dissolution vessel during the dissolution study to determine the floating lag time and total floating time.[3][7]

In Vivo Studies in Animal Models

In vivo studies are crucial to evaluate the pharmacokinetic profile of the developed controlled-release formulations.

Animal Model and Dosing
  • Animal: Wistar rats (180-210 g) or rabbits (2.0 ± 0.2 kg) are commonly used.[14][15]

  • Dosing: The dose for animal studies should be calculated based on the human dose, adjusted for the animal's body weight. For instance, a single therapeutic dose of 20 mg/kg has been used in rats.[14][15]

  • Administration: The formulation is administered orally, often with the aid of a plastic tube, followed by a flush of water.

Pharmacokinetic Study Protocol
  • Fasting: Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital plexus or tail vein) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Collect the samples in heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

Data Presentation

Quantitative data from formulation development and in vivo studies should be presented in a clear and structured manner for easy comparison.

Table 1: Formulation Composition of this compound Floating Tablets

IngredientFormulation F1 (mg)Formulation F2 (mg)Formulation F3 (mg)
This compound Proxetil200200200
HPMC K100M100150200
Sodium Bicarbonate505050
Lactose459545
Magnesium Stearate2.52.52.5
Talc2.52.52.5
Total Weight 400 500 500

Table 2: In Vitro Evaluation of this compound Floating Tablets

Formulation CodeFloating Lag Time (min)Total Floating Time (hr)Drug Release at 12 hr (%)
F1< 2> 1298.5 ± 2.1
F2< 1> 1295.8 ± 1.8
F3< 1.5> 1292.3 ± 2.5

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (µg/mL)Tmax (hr)AUC0-t (µg.hr/mL)t1/2 (hr)
Pure Drug10.2 ± 1.52.0 ± 0.545.8 ± 5.22.8 ± 0.4
Floating Tablets (F2)8.5 ± 1.24.0 ± 0.885.3 ± 9.16.5 ± 0.9
Floating Microspheres7.9 ± 1.14.5 ± 0.689.7 ± 8.57.1 ± 1.0

Visualizations

Experimental Workflow for Controlled-Release Formulation

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Ingredient Selection (Drug, Polymers, Excipients) B Pre-formulation Studies (Solubility, Compatibility) A->B Input C Formulation Preparation (e.g., Direct Compression, Solvent Evaporation) B->C Proceed D Physical Characterization (Hardness, Friability, Particle Size) C->D Characterize E Dissolution & Drug Release Studies D->E Test F Buoyancy Testing E->F Test G Animal Model Selection (Rats/Rabbits) F->G Optimized Formulation H Pharmacokinetic Study (Dosing, Blood Sampling) G->H Administer I Data Analysis (Cmax, Tmax, AUC) H->I Analyze

Caption: Workflow for developing and evaluating controlled-release this compound formulations.

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW_Synthesis Inhibits Cell_Lysis Cell Lysis & Death CW_Synthesis->Cell_Lysis Leads to This compound This compound (Active Metabolite) This compound->PBP Binds to

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

References

Application Notes and Protocols for UV Spectrophotometric Estimation of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative estimation of Cefpodoxime proxetil in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to high-performance liquid chromatography (HPLC) for routine analysis.

Introduction

This compound proxetil is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for quality control during drug manufacturing and formulation development. UV-Visible spectrophotometry, based on the principle of measuring the absorption of light by a substance at a specific wavelength, provides a straightforward approach for the quantification of this compound proxetil. The selection of an appropriate solvent system is critical to achieving adequate solubility and a distinct absorption maximum.

Quantitative Data Summary

The following tables summarize the key parameters from various validated UV spectrophotometric methods for the estimation of this compound proxetil. This allows for easy comparison of different analytical conditions.

Table 1: Summary of Solvents, Wavelength of Maximum Absorbance (λmax), and Linearity Ranges

Solvent Systemλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)
Acetone: 0.1N NaOH (25:75 v/v)2622.5 - 12.50.9991[1]
0.1 N Methanolic HCl & NaH2PO4 Buffer (pH 6.7)260.810 - 70Not Specified
1 M UreaNot Specified10 - 1200.996[2]
Methanol23510 - 50Not Specified
Ethanol23235 - 63Not Specified
Acetone330400 - 600Not Specified

Table 2: Summary of Validation Parameters

Method (Solvent)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Acetone: 0.1N NaOH100.11 ± 0.05< 2Not SpecifiedNot Specified[1]
1 M Urea99.82 ± 0.106< 2Not SpecifiedNot Specified[2]
Methanol (Derivative)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
0.1 N Methanolic HCl & NaH2PO4 Buffer (pH 6.7)GoodGoodNot SpecifiedNot Specified[4]

LOD: Limit of Detection, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation

Experimental Protocols

This section provides a detailed methodology for the UV spectrophotometric estimation of this compound proxetil using a mixture of Acetone and 0.1N Sodium Hydroxide as the solvent system. This method is selected for its simplicity and well-documented validation.[1]

Materials and Reagents
  • This compound proxetil reference standard

  • Acetone (AR grade)

  • Sodium Hydroxide (AR grade)

  • Distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer (Double Beam) with 1 cm quartz cuvettes

Preparation of Solutions
  • Preparation of 0.1N NaOH Solution: Dissolve 4.0 g of sodium hydroxide in 1000 mL of distilled water.

  • Preparation of Solvent System (Diluent): Mix acetone and 0.1N NaOH in a ratio of 25:75 (v/v).

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound proxetil reference standard and transfer it to a 100 mL volumetric flask. Add 25 mL of acetone and sonicate for 15 minutes to dissolve the drug. Make up the volume to 100 mL with 0.1N NaOH.[1]

  • Preparation of Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute the solution up to the mark with distilled water.[1]

  • Preparation of Calibration Curve Solutions: From the working standard solution, pipette out 0.25, 0.5, 0.75, 1.0, and 1.25 mL into a series of 10 mL volumetric flasks. Make up the volume in each flask with distilled water to obtain final concentrations of 2.5, 5.0, 7.5, 10.0, and 12.5 µg/mL, respectively.[1]

Preparation of Sample Solution (from Tablets)
  • Weigh and powder 20 tablets of this compound proxetil.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound proxetil and transfer it to a 100 mL volumetric flask.

  • Add 25 mL of acetone and 25 mL of 0.1N NaOH. Shake the flask for 15 minutes.[1]

  • Make up the volume to 100 mL with 0.1N NaOH.

  • Filter the solution through Whatman filter paper.

  • From the filtered solution, prepare a suitable dilution with distilled water to obtain a final concentration within the linearity range (e.g., 7.5 µg/mL).

Spectrophotometric Analysis
  • Set the UV-Visible spectrophotometer to scan over the range of 200-400 nm.

  • Use the diluent (Acetone: 0.1N NaOH, 25:75 v/v, further diluted with water in the same proportion as the final samples) as a blank.

  • Scan the working standard solution to determine the wavelength of maximum absorbance (λmax). The λmax for this compound proxetil in this solvent system is approximately 262 nm.[1]

  • Measure the absorbance of all the calibration curve solutions and the sample solution at 262 nm.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound proxetil in the sample solution from the calibration curve.

Calculation

Calculate the percentage of this compound proxetil in the tablet formulation using the following formula:

Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by a high correlation coefficient (R² > 0.999).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of standard drug is added to the sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the percent relative standard deviation (%RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the UV spectrophotometric estimation of this compound proxetil.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solution prep_standard->prep_working prep_cal Prepare Calibration Standards prep_working->prep_cal measure_abs Measure Absorbance of Standards & Sample prep_cal->measure_abs prep_sample Prepare Sample Solution (from Tablets) prep_sample->measure_abs scan_lambda Determine λmax scan_lambda->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal calc_conc Calculate Sample Concentration plot_cal->calc_conc calc_assay Calculate % Assay calc_conc->calc_assay

Caption: Experimental workflow for UV spectrophotometric estimation of this compound proxetil.

References

Simulating Cefpodoxime's Bactericidal Power: An In Vitro Pharmacokinetic/Pharmacodynamic Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefpodoxime is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding the relationship between its pharmacokinetic (PK) profile and its bactericidal (pharmacodynamic - PD) effect is crucial for optimizing dosing regimens and combating antimicrobial resistance. This document provides a detailed application note and protocol for establishing an in vitro PK/PD model to simulate and evaluate the bactericidal activity of this compound against key respiratory pathogens.

This in vitro model allows for the controlled simulation of human plasma concentration-time profiles of this compound, enabling the study of its killing kinetics against specific bacteria over time.[2][3] Such models are invaluable tools in preclinical drug development, offering a more dynamic and clinically relevant perspective than traditional static susceptibility tests like Minimum Inhibitory Concentration (MIC) determination.[2]

Data Presentation

This compound Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key quantitative data for this compound against common respiratory pathogens, compiled from various in vitro studies.

Table 1: this compound Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterValueReference
Bioavailability~50%[1]
Protein Binding21-29%[4]
Elimination Half-life2-3 hours[1]
Peak Plasma Concentration (200 mg dose)~2.3 µg/mL[3]
Peak Plasma Concentration (400 mg dose)~3.9 µg/mL[3]

Table 2: this compound In Vitro Potency (MIC and EC50)

OrganismMIC (µg/mL)EC50 (µg/mL)Reference
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.004 - 20.02[1][2]
Streptococcus pneumoniae (Penicillin-Intermediate)-0.09[2]
Haemophilus influenzae≤0.03 - 10.04[1][2]
Moraxella catarrhalis-0.12[2]
Neisseria gonorrhoeae0.004 - 0.06-[1]
Streptococcus pyogenes≤0.004 - 2-[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Table 3: Simulated this compound Regimens and Bactericidal Effects from In Vitro Models

OrganismSimulated Dosing Regimen24-hour Log Reduction (CFU/mL)Reference
Haemophilus influenzae100 mg twice daily (BID)3.1[5]
Streptococcus pneumoniae100 mg twice daily (BID)5.5[5]
Streptococcus pneumoniae400 mg once daily (QD)4.0[5]

Experimental Protocols

This section details the methodologies for key experiments required to establish and validate the in vitro PK/PD model for this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the growth of the test organism.

Materials:

  • This compound analytical standard

  • Bacterial strains (e.g., S. pneumoniae, H. influenzae)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Haemophilus Test Medium)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator

Protocol:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro One-Compartment Pharmacokinetic/Pharmacodynamic Model Setup

Objective: To simulate the human pharmacokinetic profile of this compound and assess its bactericidal activity over time.

Materials:

  • One-compartment infection model (e.g., a central culture vessel with ports for media inflow and outflow)

  • Peristaltic pumps

  • Fresh culture medium reservoir

  • Waste reservoir

  • Magnetic stirrer

  • Log-phase bacterial culture

  • This compound solution

Protocol:

  • Assemble the one-compartment model as shown in the workflow diagram below. Sterilize all components.

  • Fill the central culture vessel with a known volume of fresh culture medium.

  • Inoculate the central vessel with a log-phase bacterial culture to a starting density of approximately 10^6 CFU/mL.

  • Allow the bacteria to acclimate for a short period before introducing the antibiotic.

  • Inject a bolus of this compound into the central vessel to achieve the desired peak concentration (Cmax) that simulates a specific oral dose.

  • Simultaneously, start the peristaltic pumps. One pump will deliver fresh, drug-free medium into the central vessel, while the other removes the medium at the same rate to simulate the drug's elimination half-life. The flow rate is calculated based on the desired half-life and the volume of the central vessel.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the central vessel.

  • Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Incubate the plates and count the colonies to generate a time-kill curve.

Time-Kill Curve Analysis

Objective: To quantify the bactericidal activity of this compound over time at simulated pharmacokinetic concentrations.

Protocol:

  • From the CFU/mL data collected at each time point in the PK/PD model, plot the log10 CFU/mL against time (in hours).

  • A bactericidal effect is typically defined as a ≥ 3-log10 reduction in the initial bacterial inoculum.

  • Compare the time-kill curves generated from different simulated dosing regimens to evaluate their relative efficacy.

Mandatory Visualizations

This compound Mechanism of Action and Resistance

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall Component) PBP->Peptidoglycan Synthesizes CellLysis Cell Lysis and Death This compound This compound This compound->PBP Inhibits Porin Porin Channel This compound->Porin Enters cell via BetaLactamase Beta-Lactamase Enzymes BetaLactamase->this compound Inactivates AlteredPBP Altered PBPs AlteredPBP->this compound Reduced binding G cluster_setup Model Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis MediaReservoir Fresh Medium Reservoir PumpIn Peristaltic Pump (Inflow) MediaReservoir->PumpIn CentralVessel Central Culture Vessel (Infection Site) PumpOut Peristaltic Pump (Outflow) CentralVessel->PumpOut WasteReservoir Waste Reservoir PumpIn->CentralVessel Fresh Medium PumpOut->WasteReservoir Waste Inoculation 1. Inoculate with Bacterial Culture DrugAddition 2. Add this compound (Simulates Cmax) Inoculation->DrugAddition Simulation 3. Start Pumps (Simulates Elimination) DrugAddition->Simulation Sampling 4. Collect Samples at Time Points Simulation->Sampling ViableCount 5. Determine Viable Bacterial Count (CFU/mL) Sampling->ViableCount TimeKillCurve 6. Plot Time-Kill Curve ViableCount->TimeKillCurve G PK Pharmacokinetics (PK) (Drug Concentration over Time) Model In Vitro PK/PD Model PK->Model Simulates PD Pharmacodynamics (PD) (Drug Effect on Bacteria) PD->Model Measures Outcome Bactericidal Effect (Time-Kill Curve) Model->Outcome Generates Dosing Dosing Regimen Optimization Outcome->Dosing Informs

References

Troubleshooting & Optimization

Cefpodoxime Proxetil Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Cefpodoxime Proxetil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound Proxetil?

A1: this compound proxetil is a poorly water-soluble drug, classified under the Biopharmaceutical Classification System (BCS) as Class IV, indicating both low solubility and low permeability.[1][2][3][4] Its aqueous solubility is approximately 400 μg/mL.[5][6][7] The solubility is also highly dependent on pH.[2][8]

Q2: How does pH affect the solubility of this compound Proxetil?

A2: this compound proxetil exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions compared to neutral or alkaline environments.[1][8][9] For instance, its solubility is markedly higher at a pH of 1.2 than at pH 6.8.[9] This is a critical factor to consider in formulation development and dissolution testing. The molecule is a weak base with a pKa around 2.2, making it more soluble in acidic solutions.[1]

Q3: What are the primary challenges encountered when working with this compound Proxetil in aqueous solutions?

A3: The main challenges include:

  • Poor intrinsic aqueous solubility: This limits its dissolution rate, which is often the rate-limiting step for absorption.[6]

  • pH-dependent solubility: The drastic decrease in solubility as the pH increases from acidic to neutral can lead to precipitation in the gastrointestinal tract.[1][9]

  • Gelation behavior: this compound proxetil can exhibit gelation, particularly in acidic environments, which can hinder dissolution and bioavailability.[5]

  • Chemical instability: It can degrade in alkaline conditions.[1]

Q4: What strategies can be employed to enhance the aqueous solubility of this compound Proxetil?

A4: Several formulation strategies can be used to improve the solubility and dissolution rate of this compound Proxetil:

  • Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers like PVP K30, Soluplus, or PEG 6000 can significantly increase solubility.[1][6][10][11] This is achieved by converting the drug from a crystalline to a more soluble amorphous state.[1][12]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[4][13][14]

  • Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that improve the drug's solubility.[3][15]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants in formulations like self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization.[7][16]

  • pH Modification: The use of organic acids as solid buffers in the formulation can create an acidic microenvironment to promote dissolution.[8]

Troubleshooting Guide

Issue 1: Low and variable dissolution results in vitro.

Potential Cause Troubleshooting Step
Poor wetting of the drug powder. Incorporate a suitable wetting agent or surfactant (e.g., Sodium Lauryl Sulphate, Poloxamer-188) into the dissolution medium or formulation.[7][13]
pH of the dissolution medium is too high. This compound proxetil's solubility is higher in acidic pH.[1][9] Ensure the dissolution medium has a pH that reflects the intended site of dissolution or use a pH that favors solubility for initial screening (e.g., pH 1.2-3.0).
Gel formation on the surface of the tablet or powder. This can be mitigated by using hydrophilic polymers in the formulation to prevent aggregation and gelation.[5] Techniques like solid dispersion can also prevent this.
Drug is in a poorly soluble crystalline form. Consider converting the drug to its amorphous form through techniques like solid dispersion or nanosuspension to enhance solubility.[1][17][18]

Issue 2: Drug precipitation upon dilution of a stock solution or during dissolution.

Potential Cause Troubleshooting Step
Supersaturation and subsequent precipitation. When using enabling formulations like amorphous solid dispersions, the system can become supersaturated. Including precipitation inhibitors (e.g., certain polymers like HPMC) in the formulation can help maintain the supersaturated state.
Change in pH upon dilution into a buffer. If the stock solution is in an organic solvent or at a different pH, dilution into an aqueous buffer can cause a pH shift that leads to precipitation. Pre-adjust the pH of the stock solution or the receiving buffer to minimize this effect.

Data Presentation

Table 1: Solubility of this compound Proxetil in Different Media

MediumSolubilityReference
Water~ 400 µg/mL[5][6][7]
Distilled Water266.67 ± 2.90 μg/ml[5]
Buffer (pH 3)305.066 ± 2.82 μg/ml[5]
Buffer (pH 1.2)~10.47 mg/ml[9]
Buffer (pH 6.8)~0.45 mg/ml[9]
MethanolHighly Soluble[19]
EthanolHighly Soluble[19]
ChloroformInsoluble[19]

Table 2: Enhancement of this compound Proxetil Solubility using Different Techniques

TechniqueFormulation DetailsSolubility EnhancementReference
Amorphous Solid DispersionThis compound proxetil:Soluplus:PVP K30 (1:1:1)~28-fold increase at pH 1.2[1][10]
Solid DispersionThis compound proxetil:PVP K30 (1:4)Significant increase in dissolution rate[6]
Solid DispersionThis compound proxetil:Soluplus (1:10)Dissolution increased to 91.04% from 46.3%[11][20]
Nanoplex FormationWith Dextran SulphateFormation of amorphous nanoparticles with improved solubility[17]
NanosuspensionWith SLS and Poloxamer-1882-fold increase in dissolution rate[13]

Experimental Protocols

Protocol 1: Preparation of this compound Proxetil Solid Dispersion by Solvent Evaporation Method

  • Dissolution: Dissolve this compound Proxetil and a hydrophilic carrier (e.g., Soluplus, PVP K30) in a suitable organic solvent (e.g., methanol).[2][11] The ratio of drug to carrier can be varied (e.g., 1:1 to 1:10) to optimize dissolution.[11]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film or mass is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sieving and Storage: Pulverize the dried mass and sieve it to obtain a uniform particle size. Store the resulting powder in a desiccator to prevent moisture absorption.[2]

Protocol 2: In Vitro Dissolution Testing of this compound Proxetil Formulations

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[6]

  • Dissolution Medium: Select an appropriate dissolution medium. For formulations targeting gastric release, 0.1N HCl (pH 1.2) is commonly used. For intestinal release, phosphate buffer (pH 6.8) can be used.[1][9] The volume is typically 900 mL.

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 75 rpm).[6]

  • Sample Introduction: Introduce the this compound Proxetil formulation (e.g., tablet, capsule, or a specific amount of powder) into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound Proxetil using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength.[9]

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_dissolution In Vitro Dissolution Testing start Start dissolve Dissolve Drug & Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry sieve Sieve & Store dry->sieve end_prep Solid Dispersion Product sieve->end_prep start_diss Start setup Setup Dissolution Apparatus (USP II) start_diss->setup add_sample Add Formulation to Medium setup->add_sample sampling Withdraw Samples at Time Intervals add_sample->sampling analyze Analyze Samples (UV-Vis) sampling->analyze end_diss Dissolution Profile analyze->end_diss

Caption: Experimental workflow for solid dispersion preparation and in vitro dissolution testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low/Variable Dissolution wetting Poor Wetting issue->wetting ph High pH issue->ph gel Gel Formation issue->gel crystal Crystalline Form issue->crystal add_surfactant Add Wetting Agent wetting->add_surfactant adjust_ph Use Acidic Medium ph->adjust_ph use_polymer Incorporate Hydrophilic Polymers gel->use_polymer amorphize Convert to Amorphous Form (Solid Dispersion) crystal->amorphize

Caption: Troubleshooting logic for low or variable this compound Proxetil dissolution.

References

Technical Support Center: Cefpodoxime Stability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the stability of Cefpodoxime proxetil in various buffer systems during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound proxetil stability in an aqueous solution?

This compound proxetil's stability is highly pH-dependent. It exhibits greatest stability in acidic conditions. Studies indicate that its solubility and stability are very high at acidic pH values and decrease rapidly as the pH becomes more alkaline. The pH-rate profile is described as U-shaped, which is common for drugs susceptible to both acid and base hydrolysis, indicating a point of maximum stability. Specifically, under UV irradiation, the maximum stability (lowest degradation rate) for this compound proxetil has been observed in a Britton-Robinson buffer at pH 5.0. In darkness, degradation is minimal at acidic and physiological pHs (2.5, 5.0, and 7.4) but increases significantly in basic media (pH 9.0 and 11.0).

Q2: Which buffer systems are recommended for experimental studies with this compound proxetil?

The choice of buffer depends on the target pH for your experiment. Based on stability data, acidic buffers are preferable.

  • Acetate and L-histidine buffers have been used in studies where they showed significantly less degradation (4-6%) compared to phosphate buffer (~75%) after 22 hours at room temperature.

  • Acid buffer (pH 1.2) and Glycine buffer (pH 3.0) are suitable for maintaining the high solubility and stability of the drug.

  • Ammonium acetate buffer (pH 6.0) , mixed with acetonitrile, has been successfully used as a mobile phase in HPLC analysis, indicating compatibility for analytical purposes.

  • Phosphate buffer (pH 6.8) is often used for dissolution studies, though the drug's solubility is significantly lower at this pH compared to acidic conditions.

Q3: How do temperature and light affect this compound proxetil stability?

Both temperature and light significantly accelerate the degradation of this compound proxetil.

  • Temperature: The rate of hydrolytic degradation increases with elevated temperatures. Storing both un-reconstituted powder and reconstituted suspensions at refrigerated temperatures (2-8°C) or at room temperature below 25°C is recommended to maintain potency. Significant loss of potency has been observed at elevated temperatures (e.g., 42°C).

  • Light (UV Irradiation): Exposure to UV light considerably accelerates the hydrolytic degradation of this compound proxetil, especially in basic media. Photodegradation studies are a standard part of stress testing to establish stability-indicating methods.

Q4: What are the primary degradation pathways for this compound proxetil?

This compound proxetil, an ester prodrug, degrades primarily through hydrolysis. The main degradation pathways include:

  • Hydrolysis of the Ester Side Chain: The prodrug is designed to be hydrolyzed by esterases in the body to release the active moiety, this compound acid. This hydrolysis can also occur chemically in aqueous solutions.

  • Hydrolysis of the β-Lactam Ring: This is a common degradation pathway for all cephalosporin antibiotics, leading to a loss of antibacterial activity. This process is catalyzed by both acidic and, more significantly, basic conditions. Forced degradation studies have been performed under acidic, alkaline, oxidative, and photolytic conditions to identify various degradation products.

Data Summary Tables

Table 1: pH-Dependent Solubility of this compound Proxetil This table summarizes the solubility of this compound proxetil in different buffer systems at 37°C ± 0.5°C.

Buffer SystempHSolubility (mg/mL)Data Source(s)
Acid Buffer1.210.47
Glycine Buffer3.0High (Value not specified)
Phosphate Buffer6.80.45
Phosphate Buffer6.80.343

Table 2: Influence of pH on the Hydrolytic Degradation of this compound Proxetil This table shows the pseudo-first-order rate constants (k) for this compound proxetil degradation, illustrating the effect of pH and UV light.

pHConditionDegradation Rate Constant, k (s⁻¹)Relative StabilityData Source(s)
2.5 - 7.4DarknessNo significant degradation observedVery High
9.0DarknessDegradation detectedLow
11.0DarknessDegradation detected (rate increases with pH)Very Low
5.0UV IrradiationLowest observed k under UVHighest (under UV)
7.4UV Irradiationk increases vs. pH 5.0Moderate (under UV)
9.0UV Irradiationk increases vs. pH 7.4Low (under UV)
11.0UV Irradiationk is 14x higher than at pH 5.0Very Low (under UV)

Experimental Protocols & Methodologies

Protocol 1: General Stability Study Workflow

This protocol outlines a typical workflow for assessing the stability of this compound proxetil in a selected buffer.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Incubation & Stress Conditions cluster_analysis Phase 3: Analysis p1 Prepare Buffer Solution (e.g., pH 5.0 Acetate Buffer) p2 Prepare this compound Proxetil Stock Solution (e.g., in Methanol) p1->p2 p3 Dilute Stock Solution with Buffer to Final Concentration p2->p3 s1 Aliquot Samples into Vials p3->s1 s2 Store under Different Conditions - Refrigerated (2-8°C) - Room Temp (25°C) - Accelerated (40°C) - UV Light Exposure s1->s2 a1 Withdraw Samples at Time Points (T=0, 2, 4, 8, 24h) s2->a1 a2 Analyze by Stability-Indicating HPLC Method a1->a2 a3 Quantify Remaining this compound & Degradation Products a2->a3 a4 Calculate Degradation Rate a3->a4

Caption: Workflow for a this compound proxetil stability study.

Protocol 2: Forced Degradation Procedure

Forced degradation studies are essential for developing stability-indicating analytical methods.

  • Preparation : Prepare a stock solution of this compound proxetil (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile-water mixture.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M hydrochloric acid (HCl). Allow the mixture to stand for a specified period (e.g., 2 hours) at room temperature or elevated temperature before neutralizing with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. After a set time (e.g., 2 hours), neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation : Treat the stock solution with a hydrogen peroxide solution (e.g., 3-10% H₂O₂). Maintain the mixture for a specified duration (e.g., 2 hours) at room temperature.

  • Thermal Degradation : Expose the solid drug powder or a solution to dry heat (e.g., 60-80°C) or wet heat (refluxing) for a defined period.

  • Photodegradation : Expose the drug solution to UV light (e.g., in a UV chamber) for a specified duration to assess photostability.

  • Analysis : Analyze all stressed samples using a suitable analytical method, such as HPLC, to separate the parent drug from any degradation products.

Protocol 3: Example Stability-Indicating HPLC Method

This is a sample method adapted from published literature for the analysis of this compound proxetil and its degradation products.

  • Instrument : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and a buffer. For example, acetonitrile and 50 mM ammonium acetate buffer (pH adjusted to 6.0) in a ratio of 45:55 (v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 252 nm or 254 nm.

  • Injection Volume : 20 µL.

  • Procedure : Inject the prepared samples (from stability or forced degradation studies) into the HPLC system. Identify and quantify the this compound proxetil peak based on the retention time and peak area of a standard solution. Degradation is indicated by a decrease in the area of the parent drug peak and the appearance of new peaks.

Troubleshooting Guide

This guide helps address common issues encountered during this compound proxetil stability experiments.

G start Problem: Rapid Degradation or Unexpected Results q1 Is the solution pH in the acidic range (ideally < 6)? start->q1 q2 Is the solution protected from light and elevated temperatures? q1->q2 Yes res1_no Action: Adjust pH to acidic range (e.g., pH 4-5) using a suitable buffer (e.g., acetate). This compound is unstable in alkaline conditions. q1->res1_no No q3 Are you observing precipitation or cloudiness? q2->q3 Yes res2_no Action: Store solutions in amber vials and at refrigerated (2-8°C) or controlled room temperature (<25°C). q2->res2_no No q4 Are unexpected peaks appearing in the chromatogram? q3->q4 No res3_yes Cause: Poor solubility at neutral/alkaline pH. Action: Lower the pH or add a co-solvent (e.g., methanol, acetonitrile) if compatible with the experiment. q3->res3_yes Yes res4_yes Cause: Degradation products are forming. Action: Characterize peaks using forced degradation samples. Review and optimize storage conditions (pH, temp, light). q4->res4_yes Yes res1_yes Proceed to next check.

Caption: Troubleshooting guide for this compound stability issues.

Cefpodoxime Interference with Common Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential interferences caused by the cephalosporin antibiotic, cefpodoxime, in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported biochemical assay interference with this compound?

A1: The most frequently documented interference is a false-positive direct Coombs' test (also known as the direct antiglobulin test or DAT).[1] This is a known class effect for cephalosporin antibiotics.[1][2] While the exact incidence for this compound is not widely reported, other cephalosporins have been associated with this phenomenon.[3]

Q2: How does this compound interfere with the direct Coombs' test?

A2: The primary mechanism is believed to be the non-immunological adsorption of serum proteins, including immunoglobulins, onto the red blood cell (RBC) membrane in the presence of the drug.[4] This protein coating then reacts with the anti-human globulin reagent used in the Coombs' test, leading to agglutination and a positive result, even in the absence of true RBC autoantibodies.

Q3: Can this compound interfere with creatinine assays?

A3: While direct quantitative data for this compound is limited, other cephalosporins, particularly cefoxitin, are known to cause falsely elevated creatinine levels when using the Jaffé reaction method.[5] This interference is due to the cephalosporin molecule reacting with the alkaline picrate reagent to form a non-creatinine chromogen that absorbs light at a similar wavelength to the creatinine-picrate complex.[5]

Q4: Are all creatinine assay methods susceptible to interference by this compound?

A4: No, enzymatic methods for creatinine determination are generally considered less susceptible to interference from cephalosporins compared to the Jaffé reaction.[5][6] Therefore, if a patient is on this compound therapy, using an enzymatic creatinine assay is recommended to avoid potential falsely elevated results.[6]

Q5: Is there evidence of this compound interfering with glucose or urinary ketone assays?

A5: Currently, there is a lack of specific evidence demonstrating direct interference of this compound with common glucose monitoring systems or urinary ketone reagent strips. Some studies have noted that certain antibiotics can interfere with continuous glucose monitors, but this compound has not been specifically implicated.[7][8][9] Similarly, while some compounds can cause false positives in urinary ketone tests, there is no strong evidence to suggest this compound is one of them.[10][11]

Troubleshooting Guides

Issue: Unexpected Positive Direct Coombs' Test

If you observe a positive direct Coombs' test in a subject administered this compound without any clinical signs of hemolytic anemia, consider the following troubleshooting steps:

  • Review Medication History: Confirm the timing of this compound administration relative to the sample collection. A positive DAT is more likely to be drug-induced if it appears after the initiation of therapy.[4]

  • Clinical Correlation: Assess for clinical and laboratory signs of hemolysis (e.g., anemia, elevated lactate dehydrogenase, increased indirect bilirubin, and decreased haptoglobin). A positive DAT in the absence of these signs may suggest a non-pathological, drug-induced phenomenon.[1]

  • Alternative Testing: If clinically warranted, an elution study can be performed to determine if the antibodies coating the RBCs are drug-dependent. However, in many cases of cephalosporin-induced positive DATs, the eluate is non-reactive.[3]

  • Discontinuation of Drug: If this compound is suspected as the cause and is clinically appropriate, discontinuing the drug should lead to the resolution of the positive DAT, although this may take several weeks.

Issue: Unexpectedly High Creatinine Levels

For unexpectedly elevated creatinine results in a subject receiving this compound, please follow these steps:

  • Identify the Assay Method: Determine if the creatinine measurement was performed using the Jaffé reaction or an enzymatic method. This information is typically available from the clinical laboratory.

  • Re-testing with an Alternative Method: If the initial result was from a Jaffé-based assay, request a repeat measurement using an enzymatic method to mitigate potential interference.[6]

  • Timing of Sample Collection: The magnitude of interference from some cephalosporins can be concentration-dependent. If possible, collecting blood samples for creatinine measurement at the trough concentration of the drug (just before the next dose) may minimize the effect.

  • Clinical Context: Evaluate the patient's overall renal function and clinical status. A sudden spike in creatinine without other signs of renal impairment in a patient on a cephalosporin should raise suspicion of assay interference.

Data Presentation

Table 1: Summary of Potential this compound Interference in Biochemical Assays

AssayPotential InterferenceMechanism of InterferenceRecommended Action
Direct Coombs' Test False PositiveNon-immunological adsorption of proteins to RBCs.[4]Correlate with clinical signs of hemolysis. Consider alternative antibiotics if clinically significant.
Creatinine (Jaffé reaction) Falsely ElevatedFormation of a non-creatinine chromogen with alkaline picrate.[5]Use an enzymatic creatinine assay for more accurate results.[6]
Creatinine (Enzymatic) No significant interference reported.Specific enzymatic reactions are less prone to chemical interference.[6]Preferred method for patients on this compound.
Glucose Monitoring No direct evidence of interference.Not applicable.Monitor glucose levels as clinically indicated.
Urinary Ketones No direct evidence of interference.Not applicable.Use standard testing procedures.

Experimental Protocols

Protocol: Investigating In Vitro Drug Interference with a Biochemical Assay

This protocol provides a general framework for assessing the potential interference of this compound with a specific laboratory assay in a controlled, in vitro setting.

Objective: To determine if this compound at clinically relevant concentrations interferes with the measurement of a specific analyte.

Materials:

  • This compound proxetil standard (analytical grade)

  • Pooled human serum or plasma (analyte level should be known and within the assay's linear range)

  • Assay reagents and instrument for the analyte of interest

  • Phosphate-buffered saline (PBS) or appropriate solvent for this compound

  • Calibrators and quality control materials for the assay

Methodology:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., PBS with minimal organic solvent if necessary for solubility).

  • Spiking of Samples:

    • Divide the pooled serum/plasma into several aliquots.

    • Spike the aliquots with varying concentrations of this compound to achieve final concentrations that mimic therapeutic and supra-therapeutic levels (e.g., 0 µg/mL, 1 µg/mL, 5 µg/mL, 10 µg/mL, and 50 µg/mL).

    • Ensure the volume of the added this compound solution is minimal to avoid significant dilution of the sample matrix (typically <5% of the total volume).

    • Include a control aliquot with the solvent alone.

  • Assay Performance:

    • Analyze the spiked and control samples for the analyte of interest according to the standard operating procedure of the assay.

    • Run each sample in triplicate to ensure precision.

  • Data Analysis:

    • Calculate the mean and standard deviation for the analyte concentration in each spiked and control sample.

    • Determine the percentage difference between the mean analyte concentration in the spiked samples and the control sample.

    • A statistically significant and concentration-dependent change in the measured analyte level in the presence of this compound would indicate interference.

Visualizations

direct_coombs_test_interference cluster_rbc Red Blood Cell cluster_agglutination Agglutination (False Positive) rbc RBC Membrane This compound This compound This compound->rbc Alters membrane or non-specifically binds serum_protein Serum Proteins (e.g., Albumin, IgG) serum_protein->rbc Non-immunological adsorption coombs_reagent Anti-Human Globulin (Coombs' Reagent) rbc_coated Protein-Coated RBC coombs_reagent->rbc_coated Binds to adsorbed proteins rbc_coated2 Protein-Coated RBC coombs_reagent->rbc_coated2 rbc_coated->rbc_coated2

Caption: Mechanism of this compound-Induced False-Positive Direct Coombs' Test.

jaffe_reaction_interference cluster_standard Standard Jaffé Reaction cluster_interference Interference by this compound creatinine Creatinine alkaline_picrate Alkaline Picrate creatinine->alkaline_picrate creatinine_complex Creatinine-Picrate Complex (Colored) alkaline_picrate->creatinine_complex measurement Spectrophotometric Measurement creatinine_complex->measurement This compound This compound alkaline_picrate2 Alkaline Picrate This compound->alkaline_picrate2 cefpodoxime_complex Non-Creatinine Chromogen (Colored) alkaline_picrate2->cefpodoxime_complex cefpodoxime_complex->measurement result Falsely Elevated Creatinine Reading measurement->result

Caption: this compound Interference in the Jaffé Reaction for Creatinine Measurement.

References

Technical Support Center: Cefpodoxime Proxetil Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with Cefpodoxime proxetil.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound proxetil?

A1: The oral bioavailability of this compound proxetil is limited to approximately 50% due to a combination of physicochemical and physiological factors.[1][2][3][4] Key reasons include:

  • Poor Aqueous Solubility: this compound proxetil is a poorly water-soluble drug, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[5][6]

  • Gelation in Acidic Environments: The drug exhibits a tendency to form a gel in acidic conditions, such as in the stomach, which can further hinder its dissolution and release.[3][5]

  • Pre-systemic Hydrolysis: As a prodrug, this compound proxetil is designed to be hydrolyzed by intestinal esterases to its active form, this compound. However, significant hydrolysis by luminal cholinesterases can occur before absorption, leading to the formation of the less permeable this compound acid.[3][5][7]

  • Efflux Mechanisms: Studies suggest the involvement of intestinal efflux transporters that actively pump the absorbed drug back into the intestinal lumen.[1]

Q2: How does food intake affect the bioavailability of this compound proxetil?

A2: The effect of food on this compound proxetil absorption depends on the dosage form. For tablets, administration with food, particularly a high-fat meal, has been shown to significantly enhance absorption.[8][9] This is likely due to increased drug dissolution and delayed gastric emptying, which keeps the drug in the more acidic environment of the stomach for a longer period, where it is more soluble.[10] For the oral suspension, the effect of food is less pronounced but still leads to a slight increase in the extent of absorption.[11][12]

Q3: What is the impact of gastric pH on the absorption of this compound proxetil?

A3: The absorption of this compound proxetil is pH-dependent. It is more soluble and stable in acidic conditions.[10] Therefore, co-administration with agents that increase gastric pH, such as antacids or H2-receptor antagonists, can significantly reduce its absorption and bioavailability.[4][9][13][14] Conversely, conditions that maintain a low gastric pH favor its absorption.[9][13]

Q4: What are the Biopharmaceutics Classification System (BCS) class of this compound proxetil?

A4: this compound proxetil is generally considered a BCS Class IV drug, characterized by both low solubility and low permeability.[15][16][17] Some sources may also refer to it as a BCS Class II drug (high permeability, low solubility), likely considering the permeability of the prodrug itself before hydrolysis.[18][19] The challenges in its oral delivery, however, align well with the characteristics of a BCS Class IV compound.

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Rates in in vitro Experiments

  • Possible Cause 1: Inadequate solubility of the pure drug.

    • Troubleshooting Tip: Enhance the solubility of this compound proxetil by employing formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][20][21]

  • Possible Cause 2: Gel formation in acidic dissolution media.

    • Troubleshooting Tip: Consider using dissolution media that mimic the fed state or contain surfactants to prevent gelation and improve wetting of the drug particles.[5] Alternatively, investigate gastro-retentive formulations that release the drug in a controlled manner in the stomach.[22][23]

  • Possible Cause 3: Inappropriate dissolution test parameters.

    • Troubleshooting Tip: Optimize the dissolution method, including the apparatus, rotation speed, and composition of the dissolution medium, to ensure it is discriminative and reflects the in vivo behavior of the formulation.

Issue 2: Poor in vivo Bioavailability Despite Successful in vitro Dissolution

  • Possible Cause 1: Pre-systemic hydrolysis in the intestinal lumen.

    • Troubleshooting Tip: Design formulations that protect the drug from premature hydrolysis. This could involve creating microparticles with protective polymers or using lipid-based systems that shield the ester linkage.[5][7]

  • Possible Cause 2: Intestinal efflux.

    • Troubleshooting Tip: Investigate the co-administration of known P-glycoprotein (P-gp) inhibitors in preclinical models to assess the impact of efflux on absorption. Formulations containing excipients with efflux-inhibiting properties, such as certain surfactants used in SEDDS, could also be explored.

  • Possible Cause 3: Enantiomer-specific metabolism.

    • Troubleshooting Tip: this compound proxetil is a racemic mixture. Studies have shown that the R-isomer is more susceptible to enzymatic metabolism.[6] Consider investigating the bioavailability of the individual S-isomer, which may exhibit improved stability.[6]

Data Presentation

Table 1: Solubility of this compound Proxetil in Various Media

Solvent/MediumSolubility (µg/mL)Reference
Distilled Water266.67 ± 2.90[5]
Distilled Water~400[5][6]
pH 3 Buffer305.066 ± 2.82[5]
Capmul MCM (Oil)High[16][24]
Propylene Glycol (Co-solvent)High[24]
PEG 400 (Co-solvent)High[24]
Tween 80 (Surfactant)High[16][24]
TPGS (Surfactant)High[16][24]

Table 2: Pharmacokinetic Parameters of this compound Proxetil Formulations

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseAnimal ModelReference
Pure Drug----Rats[5]
Chitosan MicroparticlesHigher than pure drug-Higher than pure drugImprovedRats[5]
Marketed Suspension----Rabbits[20]
Spray-Dried Nanosuspension2.33-fold higherShorter1.60-fold higher-Rabbits[20]
Pure Drug-----[25][26]
Nanosuspension--4.3-fold higher4.3-fold-[25][26]
Plain Drug-----[16][27]
SNEDDS--5.36-fold higher5.36-fold-[16][27]

Experimental Protocols

1. Preparation of this compound Proxetil Solid Dispersion by Solvent Evaporation Method

  • Objective: To enhance the dissolution rate of this compound proxetil by dispersing it in a hydrophilic carrier.

  • Materials: this compound proxetil, a hydrophilic carrier (e.g., Urea, PVP K-30, Soluplus®), and a suitable solvent (e.g., methanol).[2][19][28]

  • Procedure:

    • Accurately weigh this compound proxetil and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10).

    • Dissolve both components in a minimal amount of the selected solvent in a beaker with gentle stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator or by gentle heating on a water bath.

    • Dry the resulting solid mass in a desiccator or vacuum oven to remove residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size.

    • Store the prepared solid dispersion in a tightly closed container until further evaluation.

2. Formulation of this compound Proxetil Nanosuspension by Solvent Anti-Solvent Precipitation

  • Objective: To increase the surface area and dissolution velocity of this compound proxetil by reducing its particle size to the nanometer range.

  • Materials: this compound proxetil, a solvent in which the drug is soluble (e.g., methanol), an anti-solvent in which the drug is poorly soluble (e.g., water), and stabilizers (e.g., Poloxamer 188, Sodium Lauryl Sulphate).[25][26]

  • Procedure:

    • Dissolve this compound proxetil in the chosen solvent to prepare the drug solution.

    • Dissolve the stabilizers in the anti-solvent to prepare the anti-solvent solution.

    • Add the drug solution to the anti-solvent solution under high-speed homogenization or ultrasonication.

    • The rapid addition of the drug solution to the anti-solvent leads to the precipitation of the drug as nanoparticles.

    • The resulting nanosuspension can be further processed, for example, by spray drying or lyophilization, to obtain a solid powder.[20]

3. Development of Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Objective: To formulate a lipid-based system that spontaneously forms a nanoemulsion upon dilution in aqueous media, enhancing the solubilization and absorption of this compound proxetil.

  • Materials: this compound proxetil, an oil phase (e.g., Capmul MCM), a surfactant (e.g., Tween 80, TPGS), and a co-surfactant/co-solvent (e.g., Propylene Glycol, PEG 400).[16][21][27]

  • Procedure:

    • Solubility Studies: Determine the solubility of this compound proxetil in various oils, surfactants, and co-surfactants to select appropriate excipients.

    • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-nanoemulsifying region.

    • Formulation Preparation: Accurately weigh the components of the selected formulation and mix them under gentle stirring until a clear and homogenous liquid is formed. Dissolve the required amount of this compound proxetil in this mixture.

    • Evaluation: Assess the prepared SNEDDS for self-emulsification time, globule size analysis upon dilution, and robustness to dilution.

Visualizations

cluster_oral_admin Oral Administration of this compound Proxetil cluster_gi_tract Gastrointestinal Tract cluster_absorption_issues Bioavailability Challenges cluster_outcome Result Oral Dosage Form Oral Dosage Form Stomach Stomach Oral Dosage Form->Stomach Intestine Intestine Stomach->Intestine Gel Formation Gel Formation Stomach->Gel Formation Acidic pH Poor Solubility Poor Solubility Intestine->Poor Solubility Pre-systemic Hydrolysis Pre-systemic Hydrolysis Intestine->Pre-systemic Hydrolysis Esterases Efflux Efflux Intestine->Efflux Transporters Low Bioavailability Low Bioavailability Poor Solubility->Low Bioavailability Gel Formation->Low Bioavailability Pre-systemic Hydrolysis->Low Bioavailability Efflux->Low Bioavailability

Caption: Factors contributing to the poor oral bioavailability of this compound proxetil.

cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement This compound Proxetil (Poorly Soluble) This compound Proxetil (Poorly Soluble) Solid Dispersions Solid Dispersions This compound Proxetil (Poorly Soluble)->Solid Dispersions Nanosuspensions Nanosuspensions This compound Proxetil (Poorly Soluble)->Nanosuspensions SEDDS SEDDS This compound Proxetil (Poorly Soluble)->SEDDS Increased Solubility & Dissolution Increased Solubility & Dissolution Solid Dispersions->Increased Solubility & Dissolution Nanosuspensions->Increased Solubility & Dissolution Increased Surface Area Increased Surface Area Nanosuspensions->Increased Surface Area SEDDS->Increased Solubility & Dissolution Enhanced Permeability Enhanced Permeability SEDDS->Enhanced Permeability Protection from Hydrolysis Protection from Hydrolysis SEDDS->Protection from Hydrolysis Improved Bioavailability Improved Bioavailability Increased Solubility & Dissolution->Improved Bioavailability Increased Surface Area->Improved Bioavailability Enhanced Permeability->Improved Bioavailability Protection from Hydrolysis->Improved Bioavailability

Caption: Formulation strategies to improve the oral bioavailability of this compound proxetil.

cluster_workflow Troubleshooting Workflow start Poor in vivo Bioavailability check_dissolution Assess in vitro Dissolution start->check_dissolution improve_dissolution Implement Formulation Strategies (Solid Dispersion, Nanosuspension, etc.) check_dissolution->improve_dissolution Low check_permeability Investigate Permeability & Metabolism (Caco-2, in situ perfusion) check_dissolution->check_permeability Adequate improve_dissolution->check_dissolution address_permeability Modify Formulation (e.g., SEDDS with permeation enhancers) check_permeability->address_permeability Low end Optimized Bioavailability check_permeability->end Adequate address_permeability->check_permeability

Caption: A logical workflow for troubleshooting poor oral bioavailability of this compound proxetil.

References

Technical Support Center: Overcoming Cefpodoxime Resistance in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Cefpodoxime resistance in clinical Escherichia coli strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in clinical E. coli strains?

A1: this compound resistance in E. coli is multifactorial. The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, inactivating the antibiotic. Common β-lactamases include TEM-1, OXA-30, and AmpC.[1][2][3][4][5]

  • Reduced Permeability: Alterations in the outer membrane proteins (OMPs), primarily the porins OmpF and OmpC, can limit the influx of this compound into the bacterial cell.[3][4][6]

  • Active Efflux: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system, which actively transport this compound out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).[3]

Q2: My E. coli strain shows resistance to this compound but is susceptible to other third-generation cephalosporins. What could be the reason?

A2: This phenomenon can be attributed to several factors. The strain may produce a β-lactamase with a specific affinity for this compound. Additionally, subtle changes in porin structure or low-level increases in efflux pump activity might be sufficient to confer resistance to this compound, which can be more sensitive to these mechanisms than other cephalosporins.[1][2][3][4][5]

Q3: How can I experimentally determine the mechanism of this compound resistance in my E. coli isolate?

A3: A combination of phenotypic and genotypic tests can elucidate the resistance mechanism:

  • Phenotypic Assays:

    • β-Lactamase Activity: Perform a β-lactamase assay using a chromogenic substrate like nitrocefin.

    • Efflux Pump Inhibition: Determine the Minimum Inhibitory Concentration (MIC) of this compound with and without an efflux pump inhibitor (EPI) like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Napthylamide (PAβN). A significant reduction in MIC in the presence of an EPI suggests efflux pump involvement.

  • Genotypic Analysis:

    • PCR and Sequencing: Use PCR to detect the presence of common β-lactamase genes (e.g., blaTEM, blaOXA, blaAmpC). Sequencing of these genes and the regulatory regions of porin and efflux pump genes can identify mutations leading to resistance.

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.
Possible Cause Troubleshooting Step
Inoculum preparation Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the target inoculum density in the MIC assay.
Media and Reagents Use fresh, properly prepared Mueller-Hinton Broth (MHB). Ensure the this compound stock solution is stored correctly and has not expired.
Incubation Conditions Incubate at a consistent 35°C ± 2°C for 16-20 hours. Variations in temperature or time can affect bacterial growth and MIC values.
Problem 2: No significant reduction in this compound MIC with a standard β-lactamase inhibitor.
Possible Cause Troubleshooting Step
β-Lactamase Class The β-lactamase produced by your strain may not be inhibited by the specific inhibitor used (e.g., clavulanic acid is less effective against AmpC). Try a broader spectrum inhibitor like tazobactam or avibactam.
Multiple Resistance Mechanisms The strain may possess multiple resistance mechanisms, such as porin loss or efflux pump overexpression, in addition to β-lactamase production.
Inhibitor Concentration Ensure the β-lactamase inhibitor is used at its optimal concentration as determined by literature or preliminary experiments.
Problem 3: Efflux pump inhibitor shows toxicity to the E. coli strain.
Possible Cause Troubleshooting Step
High Inhibitor Concentration The concentration of the efflux pump inhibitor may be too high, leading to bacterial cell death independent of this compound activity. Perform a dose-response experiment to determine the highest non-toxic concentration of the inhibitor.
Off-target Effects Some efflux pump inhibitors can have off-target effects on bacterial metabolism. Consider using a different class of inhibitor.

Data Presentation

Table 1: MIC of this compound (CPD) in Combination with Inhibitors against Resistant E. coli

E. coli StrainMIC of CPD (µg/mL)MIC of CPD + Clavulanic Acid (4 µg/mL)MIC of CPD + Tazobactam (4 µg/mL)MIC of CPD + CCCP (µM)
Resistant Isolate 1648416
Resistant Isolate 23232324
Control (ATCC 25922)0.50.50.50.5

Experimental Protocols

Broth Microdilution Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh overnight culture of E. coli on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculate and Incubate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay (Nitrocefin-based)
  • Prepare Cell Lysate: Grow the E. coli strain to the mid-logarithmic phase in MHB. Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a chemical lysis agent.

  • Prepare Nitrocefin Solution: Prepare a fresh solution of nitrocefin (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Perform the Assay: In a 96-well plate, add the cell lysate to the wells. To initiate the reaction, add the nitrocefin solution.

  • Measure Absorbance: Immediately measure the absorbance at 490 nm using a microplate reader. The color change from yellow to red indicates the hydrolysis of nitrocefin by β-lactamase. Monitor the change in absorbance over time to determine the rate of hydrolysis.[7][8]

Efflux Pump Inhibition Assay
  • Prepare Plates: Prepare a 96-well microtiter plate with serial dilutions of this compound as described for the MIC assay. Prepare a parallel plate containing the same this compound dilutions plus a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP).

  • Inoculate and Incubate: Inoculate both plates with the standardized bacterial suspension and incubate as for a standard MIC assay.

  • Determine MIC Reduction: Compare the MIC of this compound in the absence and presence of the efflux pump inhibitor. A four-fold or greater reduction in the MIC in the presence of the inhibitor is considered significant and indicative of efflux pump activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cefpodoxime_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell E. coli Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane This compound This compound Porin Porin (OmpF/OmpC) This compound->Porin Entry Cefpodoxime_in This compound Porin->Cefpodoxime_in BetaLactamase β-Lactamase Inactive_CPD Inactive This compound BetaLactamase->Inactive_CPD PBP Penicillin-Binding Protein (Target) EffluxPump Efflux Pump (AcrAB-TolC) EffluxPump->this compound Cefpodoxime_in->BetaLactamase Hydrolysis Cefpodoxime_in->PBP Inhibition of cell wall synthesis Cefpodoxime_in->EffluxPump Efflux Cefpodoxime_peri This compound

Caption: Overview of this compound resistance mechanisms in E. coli.

Experimental_Workflow start This compound-Resistant E. coli Isolate mic_cpd Determine this compound MIC start->mic_cpd mic_inhibitor MIC with β-Lactamase Inhibitor mic_cpd->mic_inhibitor mic_epi MIC with Efflux Pump Inhibitor mic_cpd->mic_epi beta_lactamase_assay β-Lactamase Activity Assay mic_cpd->beta_lactamase_assay pcr PCR for Resistance Genes mic_cpd->pcr decision_bl Significant MIC Reduction? mic_inhibitor->decision_bl decision_epi Significant MIC Reduction? mic_epi->decision_epi result_bl β-Lactamase Production decision_bl->result_bl Yes result_other Other Mechanisms (e.g., Porin Loss) decision_bl->result_other No result_efflux Efflux Pump Overexpression decision_epi->result_efflux Yes decision_epi->result_other No

Caption: Workflow for investigating this compound resistance mechanisms.

AmpC_Regulation cluster_induction β-Lactam Induction beta_lactam β-Lactam Antibiotic pbp_inhibition PBP Inhibition beta_lactam->pbp_inhibition cell_wall_fragments Cell Wall Fragments (muropeptides) pbp_inhibition->cell_wall_fragments ampG AmpG (Permease) cell_wall_fragments->ampG Transport into cytoplasm ampD AmpD (Amidase) ampG->ampD Muropeptide processing ampR AmpR (Transcriptional Regulator) ampD->ampR Repression of AmpR ampC_expression ampC Gene Expression ampR->ampC_expression Activation

Caption: Simplified signaling pathway of inducible AmpC β-lactamase expression.

References

Technical Support Center: Cefpodoxime Proxetil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cefpodoxime proxetil and improving its yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield in Acylation of 7-ACA

  • Question: My acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) or its precursors is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the acylation step can arise from several factors. Here's a breakdown of potential issues and how to address them:

    • Choice of Acylating Agent: The reactivity of the acylating agent is crucial. While acid chlorides can be used, they are often highly reactive and can lead to side reactions if not handled carefully at very low temperatures.[1] An alternative is to use an activated ester like S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), which has been shown to produce high yields (around 95%) under milder conditions.[1]

    • Reaction Conditions: Temperature control is critical. Acylation reactions, especially with acid chlorides, are typically carried out at low temperatures (-20°C to 0°C) to minimize the formation of by-products.[1] Ensure your cooling system is efficient and the temperature is monitored closely throughout the reaction.

    • Base Selection: The choice of base can influence the reaction's success. Triethylamine (TEA) is commonly used to neutralize the acid formed during the reaction.[2] The purity of the base is also important, as impurities can interfere with the reaction.

    • Moisture: The presence of water can hydrolyze the acylating agent, reducing its effectiveness and leading to lower yields. Ensure all solvents and reagents are anhydrous.

2. Formation of Δ²-Isomer Impurity

  • Question: I am observing a significant amount of the Δ²-isomer impurity in my final product. What causes its formation and how can I minimize it?

  • Answer: The Δ²-isomer is a common process-related impurity in the synthesis of this compound proxetil, arising from the isomerization of the double bond in the cephem ring from the desired Δ³-position.[3][4] This isomerization is typically promoted by basic conditions.[4]

    Here are some strategies to minimize its formation:

    • Control of Basicity during Esterification: The esterification of the carboxylic acid at the C-4 position is a critical step where this isomerization can occur. The choice of base and careful control of the reaction pH are essential. Using a hindered base or a combination of organic and inorganic bases can help to control the reaction's basicity.[5]

    • Reaction Temperature: Performing the esterification at low temperatures (e.g., -20°C to 0°C) can help to reduce the rate of the isomerization side reaction.[5]

    • Crown Ether Catalysis: The use of a crown ether catalyst during the reaction of a this compound salt with 1-iodoethyl isopropyl carbonate has been shown to significantly reduce the formation of the Δ²-isomer to less than 0.5%.[3]

    • Purification: If the Δ²-isomer does form, purification methods such as crystallization can be employed to separate it from the desired Δ³-isomer.

3. Difficulties in Product Isolation and Purification

  • Question: I am facing challenges with the isolation and purification of this compound proxetil, leading to product loss and low purity. What are some effective purification strategies?

  • Answer: Effective isolation and purification are key to achieving a high yield of pure this compound proxetil.

    • Avoiding Column Chromatography: Column chromatography can lead to product loss. An improved synthesis method involves a reaction sequence that allows for the extraction of the product and washing away impurities, thus eliminating the need for column chromatography.[1][6]

    • Crystallization: Crystallization is a powerful technique for purifying the final product. The choice of solvent system is critical for obtaining high purity and a good recovery rate.

    • Acid-Base Purification: One patented method involves forming a methanesulfonate salt of the crude this compound proxetil, which can be isolated and then neutralized to yield the pure product with a controlled diastereomeric ratio.[7] Another approach involves the formation of a hydrohalide salt (e.g., hydrochloride) in a ketonic solvent like methyl isobutyl ketone, followed by neutralization.

    • Work-up Procedure: A thorough work-up after the reaction is crucial. This typically involves quenching the reaction, followed by extractions with an organic solvent and washes with aqueous solutions (e.g., sodium thiosulfate, brine) to remove unreacted reagents and by-products.[8]

Data on Yield Improvement Strategies

The following tables summarize quantitative data from various sources on the impact of different reaction conditions on the yield and purity of this compound proxetil.

Table 1: Influence of Base on Yield and Purity in Esterification

Base(s) UsedYield (%)Purity (HPLC, %)Δ³-Isomer (%)Reference
1,8-Diazabicyclo[1][9]undec-7-ene (DBU)Not specified92.636.26[5]
Tetramethyl guanidineNot specifiedNot specifiedNot specified[5]
Anhydrous Sodium Acetate80 (of crude)98.450.31[5]
Mixture of Organic and Inorganic Base"Enhanced"99.400.34[5]
Dicyclohexylamine (no crown ether)8391.97.03[3]
This compound Sodium Salt with 18-crown-686>99<0.5[3][10]

Table 2: Yields Reported in Different Synthesis Protocols

Key Reagents/MethodologyOverall Yield (%)Purity (%)Reference
Acylation with MAEM, chloroacetylation, esterification, deprotection with thioureaNot specified (described as "better yields")Not specified[6]
Esterification of this compound acid with 1-iodoethyl isopropyl carbonate using DBU77.7 (after crystallization)≥ 95[7]
Purification via methanesulfonate salt formationNot specified>99[7]
Esterification of this compound acid with di-isopropyl ethylamine115-120 g from 100 g starting material (likely includes proxetil moiety mass)99.22[8]
Preparation of this compound sodium salt and reaction with 1-iodoethyl isopropyl carbonate in presence of crown ether96 (for sodium salt formation)Not specified[11]

Experimental Protocols

Protocol 1: Esterification of this compound Acid with 1-iodoethyl isopropyl carbonate

This protocol is adapted from a patented procedure.[7]

  • Reaction Setup: Add this compound acid (50 g, 0.117 moles) to dimethylacetamide (350 ml) in a reaction vessel and stir to obtain a clear mixture.

  • Cooling: Cool the mixture to a temperature between -6°C and -10°C.

  • Base Addition: Add 1,8-diazabicyclo[1][9]undec-7-ene (DBU) (17.4 g, 0.114 moles) to the cooled mixture.

  • Esterifying Agent Addition: Slowly add 1-iodoethyl isopropyl carbonate (30.18 g, 0.117 moles) over a period of 10 to 15 minutes, maintaining the low temperature.

  • Reaction: Agitate the reaction mixture for 20 to 30 minutes at the same temperature.

  • Quenching: Quench the reaction by adding 13% hydrochloric acid.

  • Work-up and Isolation: The crude product can be further purified by methods such as crystallization or formation of an acid addition salt as described in the troubleshooting section.

Protocol 2: Purification of this compound Proxetil via Methanesulfonate Salt Formation

This protocol is a summary of a purification technique described in the literature.[7]

  • Dissolution: Dissolve the crude this compound proxetil in an organic solvent.

  • Salt Formation: Add a solution of methanesulfonic acid in water to the solution of crude this compound proxetil to form the methanesulfonate salt.

  • Co-solvent Addition and Phase Separation: Add a co-solvent and separate the aqueous phase containing the this compound proxetil methanesulfonate. This step helps in achieving the desired diastereomeric ratio (R/R+S) between 0.5 to 0.6.

  • Neutralization: Neutralize the isolated methanesulfonate salt with a base to precipitate the pure this compound proxetil.

  • Isolation: Filter, wash, and dry the purified this compound proxetil.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Purification cluster_product Final Product 7-ACA 7-Amino- cephalosporanic Acid (7-ACA) Methoxylation Methoxylation 7-ACA->Methoxylation Step 1 Acylation Acylation with Activated Side Chain (e.g., MAEM) Methoxylation->Acylation Step 2 Forms this compound Acid Esterification Esterification with 1-iodoethyl isopropyl carbonate Acylation->Esterification Step 3 Purification Purification (Crystallization or Salt Formation) Esterification->Purification Step 4 Cefpodoxime_Proxetil This compound Proxetil Purification->Cefpodoxime_Proxetil Final Step

Caption: General workflow for the synthesis of this compound proxetil.

G cluster_main_pathway Desired Reaction Pathway cluster_side_reaction Side Reaction Cefpodoxime_Acid This compound Acid (Δ³-isomer) Esterification Esterification (+ 1-iodoethyl isopropyl carbonate) Cefpodoxime_Acid->Esterification Cefpodoxime_Proxetil This compound Proxetil (Δ³-isomer) Esterification->Cefpodoxime_Proxetil Desired Product Isomerization Δ²-Isomerization (Basic Conditions) Esterification->Isomerization Undesired Pathway Delta2_Isomer Δ²-Cefpodoxime Proxetil (Impurity) Isomerization->Delta2_Isomer

Caption: Formation of the Δ²-isomer impurity during synthesis.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Final Yield Incomplete_Acylation Incomplete Acylation Low_Yield->Incomplete_Acylation Side_Reactions Side Reactions (e.g., Δ²-isomerization) Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_Acylation Optimize Acylation: - Use activated ester (MAEM) - Control temperature Incomplete_Acylation->Optimize_Acylation Control_Basicity Control Basicity and Temperature during Esterification Side_Reactions->Control_Basicity Improve_Purification Improve Purification: - Avoid chromatography - Optimize crystallization - Use salt formation Purification_Loss->Improve_Purification

Caption: Troubleshooting logic for low yield of this compound proxetil.

References

Cefpodoxime degradation under UV irradiation and in darkness

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefpodoxime Degradation Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of this compound under UV irradiation and in darkness.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation behaviors of this compound under UV light versus in darkness?

A1: this compound shows distinct stability profiles under these two conditions. In darkness, it is relatively stable at acidic and physiological pH levels (pH 2.5-7.4).[1][2] However, degradation is observed in basic media (pH 9.0 and 11.0).[1][2] Conversely, UV irradiation significantly accelerates degradation, especially in basic solutions.[1][2] Even in acidic and neutral pH where the drug is stable in the dark, UV exposure causes considerable hydrolytic degradation.[2]

Q2: What is the optimal pH for this compound stability under UV irradiation?

A2: Under UV irradiation, this compound exhibits its maximum stability in a buffer solution of pH 5.[1][2] The degradation rate increases in both more acidic (pH 2.5) and more basic (pH 7.4 to 11.0) conditions.[2]

Q3: What kinetic model does this compound degradation typically follow?

A3: The hydrolytic degradation of this compound, both in darkness and under UV irradiation, has been shown to follow pseudo-first-order kinetics.[1][2]

Q4: Are new products formed during UV degradation?

A4: Yes, during UV irradiation at a pH of 7.4 or higher, a new electroactive degradation product has been detected using voltammetry techniques.[1][2] The concentration of this new product increases with longer UV exposure times.[1][2] Stress degradation studies using HPLC also show the formation of various degradation products under different stress conditions, which are well-resolved from the parent drug peaks.[3][4][5][6]

Q5: What are the standard analytical methods for studying this compound degradation?

A5: The most common and validated method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4][7] A typical setup uses a C18 column with a mobile phase consisting of an acetonitrile and ammonium acetate buffer mixture.[3][5] Electrochemical methods like cyclic and square-wave voltammetry have also been successfully used to monitor the hydrolytic degradation process.[1][2]

Troubleshooting Guides

Issue 1: My this compound sample shows degradation in the dark at neutral pH, which is unexpected.

  • Possible Cause 1: Temperature Effects. Elevated storage temperatures can cause degradation even at neutral pH. Dry heat (80°C) and wet heat (80°C) are known to degrade this compound.[3] Ensure samples are stored at controlled room temperature or refrigerated conditions as specified by stability protocols.[8]

  • Possible Cause 2: Oxidative Degradation. Accidental exposure to oxidizing agents can cause degradation. Forced degradation studies show that this compound is susceptible to oxidation (e.g., by 3% H2O2).[3][7] Check for potential contaminants in your solvents or reagents.

  • Possible Cause 3: Excipient Interaction. If you are working with a formulated product (tablets, suspensions), excipients within the formulation can interact with this compound, affecting its stability.[9] It is crucial to study the pure drug substance alongside the formulated product.

Issue 2: I am seeing inconsistent degradation rates in my UV irradiation experiments.

  • Possible Cause 1: Fluctuations in UV Source. The intensity of the UV lamp can affect the rate of degradation.[10] Ensure the UV source is properly warmed up and provides a consistent output. The irradiance should be monitored.[10] Standard experimental conditions often cite a UV intensity of 144 μW cm–2.[3]

  • Possible Cause 2: Temperature Changes. UV lamps can generate heat, raising the temperature of the sample solution, which can accelerate degradation independently of the photochemical effect.[10] Use a temperature-controlled chamber or a cooling system to maintain a constant temperature during the experiment.[10]

  • Possible Cause 3: pH Shift During Experiment. The pH of the buffer solution can change over the course of the experiment, especially if the degradation products are acidic or basic. Since pH has a dramatic effect on this compound's stability, this shift can lead to variable results.[2] Re-measure the pH of your samples after the experiment and consider using a buffer with a higher buffering capacity.

Issue 3: I am having trouble resolving the this compound peak from its degradation products in my HPLC chromatogram.

  • Possible Cause 1: Suboptimal Mobile Phase. The mobile phase composition is critical for achieving good separation. A typical mobile phase is a mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 6) in a 45:55 (v/v) ratio.[3][5] You may need to adjust the ratio of the organic solvent (acetonitrile) or the pH of the buffer to improve resolution.[3][7]

  • Possible Cause 2: Inappropriate Column. A Phenomenex Luna C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) has been shown to provide good resolution.[3][5] If you are using a different column, it may not be suitable for this specific separation. Ensure your column is in good condition.

  • Possible Cause 3: Incorrect Detection Wavelength. The optimal UV detection wavelength for this compound and its degradation products is crucial. Wavelengths of 254 nm and 230 nm have been successfully used.[3][11] Using a photodiode array (PDA) detector can help identify the optimal wavelength for all peaks of interest.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Conditions for this compound Proxetil

Stress Condition Reagent/Parameters Temperature Duration
Photolytic UV Light (254 nm) Ambient 12 - 24 hours
Acid Hydrolysis 5 M HCl 80°C (Reflux) 90 minutes
Alkaline Hydrolysis 0.01 M - 0.1 M NaOH Ambient / 80°C 90 minutes
Oxidative 3% - 10% H₂O₂ 80°C (Reflux) 90 minutes - 2 hours
Dry Heat Oven 60°C - 80°C 2 - 24 hours
Wet Heat Water 80°C (Reflux) 90 minutes

Data compiled from multiple sources.[3][12][13]

Table 2: Kinetic Data for Anaerobic Hydrolytic Degradation of this compound Proxetil

pH Condition Rate Constant, k (x 10⁻³ min⁻¹) Half-life, t₁/₂ (min)
2.5 UV Irradiation 5.50 126.00
5.0 UV Irradiation 3.20 216.56
7.4 UV Irradiation 4.30 161.16
9.0 UV Irradiation 9.70 71.44
11.0 UV Irradiation 45.40 15.26
2.5 - 7.4 Darkness No observable degradation -
9.0 Darkness 6.00 115.50
11.0 Darkness 17.00 40.76

Adapted from a study using voltammetry.[2]

Experimental Protocols

Protocol 1: Photodegradation Study

  • Sample Preparation: Prepare a stock solution of this compound proxetil (e.g., 1 mg/mL) in methanol.[3][7] Dilute this stock solution with the desired pH buffer (e.g., Britton-Robinson buffer at pH 5) to the final working concentration.[1][2]

  • UV Exposure: Place the sample solution in a suitable container (e.g., quartz cuvette or flask) and expose it to a calibrated UV light source (e.g., 254 nm).[12][13] A common setup involves placing the sample in a photostability chamber.[3]

  • Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.[3]

  • Control: Prepare an identical sample and keep it in complete darkness at the same temperature to serve as a control.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent.[3][5]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile and 50 mM ammonium acetate buffer, with the pH adjusted to 6.0 using o-phosphoric acid, in a ratio of 45:55 (v/v).[3][5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][5]

    • Injection Volume: 20 µL.[11]

    • Detection Wavelength: 254 nm.[3][5]

    • Column Temperature: Ambient or controlled at 30°C.[11]

  • Procedure: Inject the prepared standard solutions and degradation samples into the HPLC system. Calculate the percentage of remaining this compound based on the peak area compared to a standard of known concentration. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[3][4]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in Methanol) prep_work Dilute to Working Conc. in appropriate pH buffer prep_stock->prep_work stress_uv UV Irradiation (e.g., 254 nm, controlled temp) prep_work->stress_uv Split Sample stress_dark Darkness Control (Same temp) prep_work->stress_dark Split Sample sampling Withdraw Samples at Time Intervals stress_uv->sampling stress_dark->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis results Calculate Degradation Rate & Kinetic Parameters analysis->results

Caption: Experimental workflow for a this compound photodegradation study.

G degradation This compound Degradation uv UV Irradiation uv->degradation Accelerates dark Darkness (Hydrolysis/Thermal) dark->degradation Allows ph_high High pH (Basic) (e.g., pH 9-11) ph_high->degradation Accelerates (Strongly) ph_low Low pH (Acidic) (e.g., pH 2.5) ph_low->degradation Can Accelerate (Acid Catalysis) ph_mid Mid pH (e.g., pH 5-7.4) ph_mid->degradation Relatively Stable (Max stability at pH 5) temp High Temperature (e.g., 80°C) temp->degradation Accelerates oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->degradation Causes

Caption: Key factors influencing the degradation of this compound.

References

Technical Support Center: Method Validation for Cefpodoxime Proxetil Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the method validation for Cefpodoxime proxetil impurity analysis via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound proxetil that should be monitored?

A1: The primary impurity of this compound proxetil is this compound Acid, which is a degradation product.[1][2] Other potential impurities can arise from the manufacturing process or further degradation, including various isomers and by-products.[3][4] Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can help identify potential degradation products.[3][5][6]

Q2: Which analytical technique is most suitable for this compound proxetil impurity analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and accepted method for the analysis of this compound proxetil and its impurities due to its high resolution and sensitivity.[7][8][9]

Q3: What are the typical chromatographic conditions for this analysis?

A3: While specific conditions may vary, a common starting point for RP-HPLC analysis of this compound proxetil includes a C18 column, a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate), and UV detection between 220 nm and 260 nm.[1][6][7][10]

Q4: What are the key method validation parameters I need to assess according to regulatory guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the key validation parameters for an impurity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[11][12]

  • Accuracy: The closeness of test results to the true value.[11][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][12]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6][12]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound proxetil impurities.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and perform pump maintenance.
Ghost Peaks 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step between injections and inject a blank solvent to check for carryover.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Lamp failure in the detector.1. Degas the mobile phase and purge the pump and detector. 2. Flush the system with a strong, clean solvent. 3. Check the lamp's energy and replace it if necessary.
Poor Resolution Between Impurity and Main Peak 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the organic-to-aqueous ratio in the mobile phase or try a different buffer. 2. Test a column with a different stationary phase or particle size. 3. Reduce the flow rate to increase the interaction with the stationary phase.

Experimental Protocols

Specificity

The specificity of the method is its ability to accurately measure the analyte in the presence of all potential impurities.

Procedure:

  • Prepare a solution of the this compound proxetil reference standard.

  • Prepare individual solutions of all known impurities.

  • Prepare a mixed solution containing the this compound proxetil reference standard and all known impurities.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The retention times of the this compound proxetil peak and the impurity peaks in the mixed solution should be consistent with the individual solutions, and all peaks should be well-resolved (Resolution > 2.0).

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response.

Procedure:

  • Prepare a stock solution of each impurity.

  • From the stock solutions, prepare a series of at least five dilutions covering the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy (Recovery)

Accuracy is determined by how close the measured value is to the true value.

Procedure:

  • Prepare a sample matrix (e.g., a placebo formulation).

  • Spike the sample matrix with known concentrations of each impurity at a minimum of three levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six separate samples of this compound proxetil spiked with impurities at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 5.0%.

Quantitative Data Summary

Validation Parameter Typical Acceptance Criteria Example Data
Specificity Resolution between adjacent peaks > 2.0All impurity peaks were well-resolved from the main peak and each other.
Linearity (r²) ≥ 0.990.999 for all impurities.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across all levels.
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 5.0%Repeatability: < 2.0% Intermediate Precision: < 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015 µg/mL
Robustness %RSD of results ≤ 5.0%The method was found to be robust for minor changes in flow rate, mobile phase composition, and column temperature.

Visualizations

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol Parameters Select Validation Parameters Protocol->Parameters Specificity Specificity Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ_LOD LOQ & LOD Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOQ_LOD LOQ_LOD->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Workflow for Analytical Method Validation.

TroubleshootingFlow Start HPLC Problem Identified Check_System Check System Suitability (Peak Shape, RT, Resolution) Start->Check_System Check_Mobile_Phase Inspect Mobile Phase (Composition, pH, Degassing) Start->Check_Mobile_Phase Check_Hardware Examine Hardware (Pump, Injector, Column, Detector) Start->Check_Hardware Isolate_Issue Isolate the Variable Check_System->Isolate_Issue Check_Mobile_Phase->Isolate_Issue Check_Hardware->Isolate_Issue Implement_Solution Implement Corrective Action Isolate_Issue->Implement_Solution Verify_Fix Verify Resolution Implement_Solution->Verify_Fix

Caption: Logical Flow for HPLC Troubleshooting.

References

Technical Support Center: Cefpodoxime Tissue Penetration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the factors influencing Cefpodoxime tissue penetration in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the tissue penetration of this compound in animal models?

A1: Several factors significantly impact the extent of this compound distribution into various tissues. These include:

  • Plasma Protein Binding: The degree to which this compound binds to plasma proteins is a critical determinant of its tissue availability. Only the unbound (free) fraction of the drug is available to diffuse from the bloodstream into the interstitial fluid of tissues. This compound exhibits variable protein binding across species, which can lead to differences in tissue penetration. For instance, in dogs, the mean plasma protein binding for this compound was found to be 82.6%, whereas in rats, it was approximately 38%.[1][2][3] This difference in binding directly affects the concentration of free drug available to penetrate tissues.

  • Physicochemical Properties of this compound: As a third-generation cephalosporin, this compound's molecular size, lipid solubility, and ionization state influence its ability to cross cellular membranes and distribute into different tissue compartments.

  • Blood Flow to the Tissue: Tissues with higher blood perfusion rates will generally exhibit more rapid and extensive drug distribution.

  • Presence of Transporters: The activity of drug transporters in various tissues can either facilitate uptake or promote efflux, thereby altering the local concentration of this compound.

  • Pathophysiological State of the Animal: The presence of inflammation can alter tissue permeability and blood flow, potentially increasing drug penetration into the affected site.[4][5]

Q2: How does this compound penetration vary across different tissues in animal studies?

A2: this compound distribution is not uniform across all tissues. Studies in various animal models have demonstrated differing concentrations in muscle, lung, skin (subcutaneous fluid), and cerebrospinal fluid (CSF).

  • Muscle and Lung: In rats, the free interstitial concentrations of this compound in muscle and lung tissue have been found to be very similar.[1] This suggests that muscle tissue can be a useful surrogate for assessing lung tissue penetration in preclinical studies.[1]

  • Skin (Subcutaneous Fluid): Studies in dogs have shown that this compound readily distributes into the skin, with measurable concentrations in subcutaneous fluid.[6][7]

  • Cerebrospinal Fluid (CSF): this compound penetration into the CSF is generally low. In a study with piglets, the mean CSF to plasma ratio for the area under the curve (AUC) was approximately 5%.[8] However, even at this low percentage, the resulting concentrations in the CSF can approach or exceed the minimum inhibitory concentrations (MIC90) for many susceptible pathogens.[8][9] There is a lack of published information on CNS penetration of this compound in dogs.[10]

Q3: What are the typical pharmacokinetic parameters of this compound observed in plasma versus tissues in animal studies?

A3: The pharmacokinetic profile of this compound in tissues generally mirrors that in plasma, but with lower concentrations and sometimes a delayed time to reach peak concentration (Tmax). The half-life of this compound in plasma, muscle, and lung has been shown to be similar in rats, at approximately 5 hours.[1][11] In dogs, the elimination half-life in plasma ranged from approximately 3 to 5.7 hours.[2][7] The concentration of unbound this compound in interstitial fluid tends to be similar to the unbound concentration in plasma after equilibration.[11][12]

Troubleshooting Guides

Issue: Lower than expected this compound concentrations in the target tissue.

Possible Causes and Solutions:

  • High Plasma Protein Binding:

    • Troubleshooting: Measure the free fraction of this compound in the plasma of the specific animal model being used. Protein binding can vary significantly between species.

    • Solution: When comparing tissue penetration across different drugs or species, it is crucial to consider the unbound concentrations rather than the total plasma concentrations.[13]

  • Poor Blood Perfusion to the Target Tissue:

    • Troubleshooting: Ensure the animal is physiologically stable during the experiment, as factors like anesthesia can affect blood flow.

    • Solution: Consider using techniques to measure tissue blood flow simultaneously with drug concentration measurements to account for perfusion differences.

  • Rapid Elimination:

    • Troubleshooting: Analyze the plasma pharmacokinetic profile to determine the elimination half-life. A short half-life may not allow sufficient time for tissue distribution.

    • Solution: A continuous infusion regimen can be employed to maintain steady-state plasma concentrations, which may lead to more consistent tissue penetration.[1][13]

Issue: High variability in tissue concentration data between individual animals.

Possible Causes and Solutions:

  • Differences in Physiological State:

    • Troubleshooting: Standardize the age, weight, and health status of the animals used in the study.

    • Solution: Ensure consistent experimental conditions, including diet, housing, and handling, to minimize physiological variability.

  • Inconsistent Sample Collection:

    • Troubleshooting: Review the protocol for tissue sample collection to ensure consistency in the location and method of sampling.

    • Solution: For techniques like microdialysis, ensure proper probe placement and calibration to minimize variability in recovery.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in plasma and various tissues from different animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

DosageTissueCmax (µg/mL or µg/g)AUC (µg·h/mL or µg·h/g)T½ (h)Study Reference
10 mg/kg IVPlasma (Total)--~5[1]
Muscle (Free)--~5[1]
Lung (Free)--~5[1]
20 mg/kg IVPlasma (Total)--~5[1]
Muscle (Free)--~5[1]
Lung (Free)--~5[1]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

DosageTissueCmax (µg/mL)AUC (µg·h/mL)T½ (h)Study Reference
9.6 mg/kg OralPlasma (Total)33.0 ± 6.9282.8 ± 44.05.7 ± 0.9[2][3]
ISF (Free)4.3 ± 2.057.5 ± 17.410.4 ± 3.3[2][3]
5 mg/kg OralPlasma (Total)13.66 ± 6.3082.94 ± 30.173.01 ± 0.49[6][11]
Subcutaneous Fluid (Free)1.70 ± 0.55--[6][11]
10 mg/kg OralPlasma (Total)27.14 ± 4.56107.71 ± 30.794.72 ± 1.46[6][11]
Subcutaneous Fluid (Free)3.06 ± 0.93--[6][11]

ISF: Interstitial Fluid

Table 3: Pharmacokinetic Parameters of this compound in Piglets

DosageTissueCmax (mg/L)AUC₀-∞ (mg/L·h)tmax (h)Study Reference
10 mg/kg OralPlasma23.3 ± 12.9237 ± 1293.9 ± 1.4[8]

Experimental Protocols

1. Microdialysis for Measuring Free Drug Concentrations in Tissues

This technique allows for the in-vivo sampling of unbound drug from the interstitial fluid of tissues.

  • Animal Model: Male Wistar rats.[1][13]

  • Procedure:

    • Anesthetize the animal.

    • Implant microdialysis probes into the target tissues (e.g., muscle, lung).

    • Perfuse the probes with a physiological solution (perfusate) at a constant flow rate.

    • Small molecules, including the unbound drug, diffuse across the dialysis membrane into the perfusate.

    • Collect the resulting dialysate samples at predetermined time intervals.

    • Analyze the drug concentration in the dialysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Key Consideration: The recovery rate of the probe must be determined to accurately calculate the absolute interstitial fluid concentration.

2. In-Vivo Ultrafiltration for Interstitial Fluid Collection

This method is used to collect protein-unbound drug from the interstitial fluid.

  • Animal Model: Healthy dogs.[2][3]

  • Procedure:

    • An ultrafiltration device is implanted in the tissue.

    • The device utilizes a semipermeable membrane to separate the protein-free interstitial fluid.

    • Samples are collected at various time points after drug administration.

    • Drug concentrations in the collected fluid are measured, typically by HPLC.

3. HPLC Analysis of this compound Concentrations

High-Performance Liquid Chromatography is a standard method for quantifying this compound in biological samples.

  • Sample Preparation: Plasma, tissue homogenates, or microdialysate samples are typically subjected to protein precipitation followed by centrifugation to remove proteins.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug.

Visualizations

Experimental_Workflow cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis DrugAdmin Administer this compound Proxetil (Oral or IV) BloodSample Collect Blood Samples DrugAdmin->BloodSample TissueSample Collect Tissue Samples (e.g., Microdialysis, Biopsy) DrugAdmin->TissueSample PlasmaAnalysis Process Blood to Plasma BloodSample->PlasmaAnalysis TissueAnalysis Process Tissue Samples TissueSample->TissueAnalysis HPLC Quantify this compound Concentration (HPLC) PlasmaAnalysis->HPLC TissueAnalysis->HPLC PK_Analysis Pharmacokinetic Modeling HPLC->PK_Analysis TissuePenetration Calculate Tissue Penetration (e.g., AUCtissue / AUCplasma) PK_Analysis->TissuePenetration Factors_Affecting_Penetration Cefpodoxime_Plasma This compound in Plasma Protein_Binding Plasma Protein Binding Cefpodoxime_Plasma->Protein_Binding Free_Drug Free (Unbound) this compound Cefpodoxime_Plasma->Free_Drug Tissue_Membrane Tissue Capillary Membrane Free_Drug->Tissue_Membrane Tissue_Concentration This compound in Interstitial Fluid Tissue_Membrane->Tissue_Concentration

References

Technical Support Center: Enhancing Cefpodoxime Absorption for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for enhancing the oral absorption of Cefpodoxime proxetil in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound proxetil inherently low?

A1: this compound proxetil, a prodrug of this compound, has an absolute oral bioavailability of only about 50% in humans.[1] This is attributed to several factors:

  • Poor Aqueous Solubility: It has low water solubility (approximately 400 μg/mL), which can limit its dissolution rate, a critical step for absorption.[2][3]

  • Gelation in Acidic pH: The drug exhibits a tendency to form a gel in acidic environments, such as the stomach, which can further impede its dissolution and release.[2][3][4]

  • Pre-absorptive Metabolism: Before it can be fully absorbed, the prodrug is susceptible to hydrolysis by esterase enzymes present in the intestinal lumen, converting it to its active form, this compound acid, which is then less readily absorbed.[2][3]

  • Cellular Efflux: Studies suggest that after absorption into intestinal epithelial cells and conversion to this compound acid, the active drug may be preferentially transported back into the intestinal lumen, limiting its entry into systemic circulation.[3][5]

Q2: What is the most straightforward method to enhance this compound absorption in an experimental setting?

A2: Co-administration with food, particularly a high-fat meal, is a well-documented method to enhance absorption.[1][6] Food increases the peak plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) by 22% to 34% compared to a fasted state.[7][8] This is likely due to increased drug residence time and solubility in the presence of dietary fats and bile salts.

Q3: What advanced formulation strategies can significantly boost this compound's bioavailability?

A3: Several advanced formulation strategies have proven effective:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like gastrointestinal fluids). SNEDDS can significantly improve solubility and protect the drug from enzymatic degradation.[9][10] One study in rats demonstrated a 5.36-fold increase in AUC for a SNEDDS formulation compared to the plain drug.[11][12]

  • Polymeric Microparticles/Micronization: Reducing the drug's particle size to the micro-scale increases the surface area available for dissolution. Formulating this compound proxetil into microparticles using polymers like chitosan or methylcellulose has been shown to dramatically improve the in vitro dissolution rate from ~42% for the pure drug to over 96% for the chitosan formulation.[2][13]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug. SLNs can enhance oral bioavailability by improving solubility and potentially facilitating lymphatic absorption, bypassing first-pass metabolism.[14][15][16]

  • Gastro-retentive Systems: Formulations like floating microspheres are designed to prolong the drug's residence time in the stomach, where it has better solubility and stability in the acidic pH.[4][17][18]

Q4: Are there any substances or conditions that should be avoided during in vivo this compound experiments?

A4: Yes. Agents that increase gastric pH, such as antacids (e.g., aluminum magnesium hydroxide) or H2-receptor antagonists (e.g., ranitidine, famotidine), should be avoided.[1][19] Increasing the gastric pH (making it less acidic) significantly reduces the absorption of this compound proxetil, with studies showing a 35% to 50% decrease in Cmax and AUC.[7][8]

Troubleshooting Guide

Issue: Inconsistent or low bioavailability observed in animal studies.

Possible Cause Recommended Solution & Rationale
Variable GI State (Fasted vs. Fed) Standardize the feeding protocol for all animals. Administering this compound proxetil with food, especially a high-fat meal, is known to increase absorption and may reduce variability between subjects.[6][7]
Poor Drug Dissolution The formulation may not be releasing the drug effectively. Characterize the in vitro dissolution profile of your formulation. If it's poor, consider reformulation using techniques like micronization or creating a solid dispersion to improve solubility.[2]
Pre-systemic Degradation The drug may be getting hydrolyzed by esterases in the GI tract before absorption. Employ a protective formulation like a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or Solid Lipid Nanoparticles (SLNs) to shield the drug from enzymatic attack.[11][14]
Elevated Gastric pH Ensure that animal diets or other administered compounds do not contain agents that neutralize stomach acid. This compound absorption is optimal at a low pH.[7][8]

Issue: The prepared formulation shows poor physical stability or drug release characteristics.

Possible Cause Recommended Solution & Rationale
Drug Particle Agglomeration The particles in your suspension or microparticle formulation may be clumping together, reducing the effective surface area. Ensure adequate use of surfactants or stabilizers in the formulation. Analyze particle size and morphology using techniques like SEM.[2]
Phase Separation in Lipid Formulations The components of your lipid-based system (e.g., SNEDDS) may be incompatible or in the wrong ratio. Re-evaluate the formulation components by screening different oils, surfactants, and co-surfactants and construct a ternary phase diagram to identify stable nanoemulsion regions.[9][10]
Incomplete In Vitro Drug Release The polymer or lipid matrix may be trapping the drug too effectively. Adjust the drug-to-polymer/lipid ratio. For microparticles, a lower polymer ratio may increase the release rate.[17] For SNEDDS, ensure the formulation emulsifies quickly and completely into small globules (<200 nm).[10]

Quantitative Data Summary

Table 1: Effect of Food on this compound Proxetil Pharmacokinetic Parameters

Parameter Fasting State Fed State (with food) % Increase Reference
AUC Varies by study22% to 34% higher22-34%[7][8]
Cmax Varies by study22% to 34% higher22-34%[7][8]
Tmax ~1.93 h~2.79 h (Delayed)N/A[20]

AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax.

Table 2: Comparison of Enhanced this compound Proxetil Formulations in Rats

Formulation Type Key Finding Pharmacokinetic Improvement Reference
Pure Drug Suspension Baseline for comparisonN/A[2][11]
Polymeric Microparticles (Chitosan) Improved dissolution and absorptionCmax: 1.5-fold increase vs. pure drugAUC: 1.7-fold increase vs. pure drug[2]
Self-Nanoemulsifying (SNEDDS) Enhanced solubility and permeabilityAUC: 5.36-fold increase vs. plain drug[11][21]
Nanosuspension Increased dissolution and bioavailabilityBioavailability: 4.3-fold improvement vs. pure drug[3]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Polymeric Microparticles

This protocol is based on the high-speed homogenization method used to enhance this compound proxetil dissolution.[2][22]

  • Preparation of Polymer Solution: Dissolve a polymer (e.g., Chitosan, Methylcellulose, or Sodium Alginate) in an appropriate solvent to prepare a 0.05–1.0% (w/v) solution.

  • Drug Dispersion: Disperse a known amount of this compound proxetil powder in the polymer solution.

  • Homogenization: Subject the dispersion to high-speed homogenization (e.g., 10,000-15,000 rpm) for a specified period (e.g., 15-30 minutes) to reduce particle size.

  • Precipitation: Add a salting-out agent dropwise while stirring to precipitate the polymer onto the surface of the drug particles. Use sodium citrate for methylcellulose and calcium chloride for sodium alginate and chitosan.[2][13]

  • Isolation: Separate the formed microparticles by filtration.

  • Washing & Drying: Wash the microparticles with distilled water to remove the excess salting-out agent and then dry them in a desiccator or oven at a controlled temperature.

  • Characterization: Analyze the microparticles for particle size, surface morphology (SEM), drug content, and in vitro dissolution rate.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on methods for developing lipid-based formulations to improve this compound proxetil solubility and absorption.[11][12]

  • Component Screening:

    • Oil Phase: Determine the solubility of this compound proxetil in various oils (e.g., Capmul MCM, Capryol 90, Labrafil). Select the oil with the highest solubilizing capacity.

    • Surfactant/Co-surfactant: Screen various surfactants (e.g., Tween 80, TPGS, Cremophor EL) and co-surfactants (e.g., Transcutol HP, Propylene Glycol) for their ability to emulsify the selected oil phase.

  • Ternary Phase Diagram Construction: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion to identify the stable nanoemulsification region.

  • Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound proxetil and mix using a vortex mixer and gentle warming until the drug is completely dissolved.

  • Characterization: Evaluate the prepared SNEDDS for self-emulsification time, globule size upon dilution, and robustness to dilution. The final formulation should form nanoemulsions with a globule size of < 200 nm.[10]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the bioavailability of a novel this compound proxetil formulation in a rat model.[14][20]

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

  • Animal Preparation: Fast the animals overnight (e.g., 12 hours) with free access to water. For studies involving a "fed state," provide a standardized meal at a specific time before dosing.

  • Dosing: Administer the this compound proxetil formulation (e.g., suspension, SNEDDS, microparticles) orally via gavage at a predetermined dose. A control group receiving the pure drug suspension should be included.

  • Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or a cannulated artery at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[20]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Determine the relative bioavailability of the test formulation compared to the control.

Diagrams

G cluster_GI Gastrointestinal Tract cluster_barriers Absorption Barriers drug This compound Proxetil (Oral Prodrug) stomach Stomach (Acidic pH) drug->stomach intestine Intestinal Lumen stomach->intestine Transit gel Gel Formation stomach->gel enterocyte Intestinal Epithelial Cell intestine->enterocyte Absorption sol Poor Solubility intestine->sol hydrolysis Enzymatic Hydrolysis intestine->hydrolysis Esterases efflux Efflux Pump enterocyte->efflux P-gp etc. blood Systemic Circulation (Active this compound) enterocyte->blood Enters Circulation efflux->intestine Pumps drug out

Caption: this compound proxetil absorption pathway and key barriers.

G A Problem Identification (Low Bioavailability of CP) B Strategy Selection (e.g., SNEDDS, Microparticles, SLNs) A->B C Formulation & Optimization (Component screening, Ratio optimization) B->C D In Vitro Characterization (Particle size, Dissolution, Stability) C->D D->C Re-optimize E In Vivo Animal Study (Pharmacokinetic Analysis) D->E F Data Analysis & Comparison (Calculate Relative Bioavailability) E->F

Caption: Experimental workflow for developing an enhanced formulation.

G start Start: Low/Variable In Vivo Bioavailability q1 Is the feeding state of animals controlled? start->q1 s1 Solution: Standardize feeding protocol. Administer with food. q1->s1 No q2 Is the In Vitro dissolution rate adequate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Solution: Reformulate to improve solubility (e.g., micronization, nanosuspension). q2->s2 No q3 Is the formulation protective against enzymatic degradation? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Solution: Use protective carriers (e.g., SNEDDS, SLNs). q3->s3 No end_node Further investigation needed (e.g., efflux transporter role) q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting logic for low this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of Cefpodoxime and Cefixime: In Vitro Activity Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro potency of two key oral cephalosporins against common causative agents of respiratory tract infections reveals distinct activity profiles, particularly against Streptococcus pneumoniae. While both cefpodoxime and cefixime demonstrate efficacy against a range of respiratory pathogens, this compound exhibits superior in vitro activity against pneumococci, a critical consideration in empirical treatment.

This guide provides a comprehensive comparison of the in vitro activity of this compound and cefixime against key bacterial pathogens implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is compiled from various studies to offer a consolidated view for researchers, scientists, and drug development professionals.

Comparative In Vitro Susceptibility

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values for this compound and cefixime against major respiratory pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Streptococcus pneumoniae

This compound consistently demonstrates greater in vitro activity against Streptococcus pneumoniae, including penicillin-susceptible and penicillin-intermediate strains, when compared to cefixime.[1][2][3][4]

AntibioticPenicillin SusceptibilityMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compoundSusceptible0.02 - 0.060.06 - 0.25
Intermediate0.09 - 1.02.0 - 4.0
CefiximeSusceptible0.27 - 0.50.39 - 1.0
Intermediate0.69>1.0
Haemophilus influenzae

Both this compound and cefixime exhibit potent activity against Haemophilus influenzae, including β-lactamase producing strains.[2][3][5][6][7] Their MIC₉₀ values are generally low and comparable.[1][8]

Antibioticβ-lactamase ProductionMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compoundNegative≤0.03 - 0.060.12 - 0.13
Positive≤0.03 - 0.120.12 - 0.25
CefiximeNegative & Positive≤0.03 - 0.06≤0.10 - 0.125
Moraxella catarrhalis

This compound and cefixime are both highly active against Moraxella catarrhalis, including strains that produce β-lactamase.[2][5][9][10]

Antibioticβ-lactamase ProductionMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compoundNegative & Positive0.12 - 0.250.5 - 1.0
CefiximeNegative & Positive0.12 - 0.250.25

Experimental Protocols

The determination of in vitro activity of this compound and cefixime against respiratory pathogens is primarily conducted using standardized antimicrobial susceptibility testing methods, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15] The two most common methods cited in the reviewed literature are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (temperature, CO₂ levels) for a defined period. The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotic C Inoculate microtiter plate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate under controlled conditions (e.g., 35°C, 18-24h) C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: lowest concentration with no growth E->F

Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized suspension of the test bacterium is then spotted onto the surface of each plate. After incubation, the MIC is identified as the lowest antibiotic concentration that inhibits the visible growth of the bacteria on the agar surface.[5]

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare agar plates with serial dilutions of antibiotic C Spot inoculate bacteria onto each plate A->C B Prepare standardized bacterial inoculum B->C D Incubate under controlled conditions C->D E Observe plates for bacterial growth D->E F Determine MIC: lowest concentration plate with no growth E->F

References

Validating Cefpodoxime efficacy against penicillin-resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of penicillin-resistant Streptococcus pneumoniae (PRSP) poses a significant challenge to the effective treatment of respiratory tract infections. This guide provides a comprehensive analysis of the efficacy of Cefpodoxime, a third-generation oral cephalosporin, against PRSP. Through a detailed comparison with alternative antibiotics, supported by in-vitro and in-vivo experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound demonstrates notable efficacy against strains of Streptococcus pneumoniae with reduced susceptibility to penicillin. Its mechanism of action, targeting bacterial cell wall synthesis, allows it to maintain activity against many penicillin-resistant isolates. This guide will delve into the comparative performance of this compound, presenting key data on its potency, outlining the experimental methodologies used to derive these findings, and visualizing the underlying biological mechanisms.

In-Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a crucial metric for assessing an antibiotic's potency. The following tables summarize the in-vitro activity of this compound and other oral β-lactams against S. pneumoniae strains with varying degrees of penicillin resistance.

AntibioticPenicillin-Susceptible S. pneumoniae (PSSP) MIC80 (µg/mL)Penicillin-Intermediate S. pneumoniae (PISP) MIC80 (µg/mL)Penicillin-Resistant S. pneumoniae (PRSP) MIC80 (µg/mL)
This compound (CPDX)0.03218
Cefdinir (CFDN)0.06348
Cefditoren (CDTR)0.0160.51
Faropenem (FRPM)≤0.0080.251
Data sourced from a study evaluating the in-vitro activities of several oral β-lactams.[1]
AntibioticMIC against PRSP Strain 9605 (µg/mL)MIC against PRSP Strain 9601 (µg/mL)MIC against PRSP Strain 10692 (µg/mL)
This compound (CPDX)442
Cefdinir (CFDN)16164
Cefditoren (CDTR)110.5
Faropenem (FRPM)10.50.5
Data from a study detailing the MICs of various drugs against specific PRSP clinical isolates.[1]

In-Vivo Efficacy: Murine Pneumonia Model

Animal models provide invaluable insights into the therapeutic potential of antibiotics in a physiological setting. In a murine model of pneumonia induced by PRSP, this compound proxetil (the prodrug of this compound) demonstrated potent in-vivo efficacy.

A study involving mice infected with PRSP strains showed that this compound proxetil, administered at doses of 2 to 50 mg/kg, was highly effective in reducing viable bacterial cell counts in both the lungs and blood.[1] Notably, this compound proxetil exhibited the most potent in-vivo efficacy among the tested oral β-lactams against infections caused by PRSP strains, an effect attributed to its favorable pharmacokinetic profile.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of antibiotics against Streptococcus pneumoniae based on the agar dilution method, as referenced in the cited literature and guided by Clinical and Laboratory Standards Institute (CLSI) principles.

1. Preparation of Bacterial Inoculum:

  • Isolate colonies of S. pneumoniae are cultured on an appropriate medium (e.g., blood agar) and incubated.
  • A suspension of the bacterial culture is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

2. Preparation of Antibiotic Plates:

  • A series of agar plates containing serial twofold dilutions of the antibiotic to be tested are prepared.
  • A control plate with no antibiotic is also prepared.

3. Inoculation:

  • The standardized bacterial suspension is inoculated onto the surface of each antibiotic-containing and control plate.

4. Incubation:

  • The inoculated plates are incubated under appropriate conditions (temperature, CO2 concentration) for a specified period (e.g., 20-24 hours).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Mechanism of Action and Resistance

This compound's Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2] This binding inactivates the PBPs, leading to a weakened cell wall and ultimately, cell lysis.

The Basis of Penicillin Resistance in Streptococcus pneumoniae

The primary mechanism of penicillin resistance in S. pneumoniae is the alteration of its PBPs.[3][4] These alterations, often arising from genetic recombination with related Streptococcus species, reduce the binding affinity of penicillin and other β-lactam antibiotics to the PBPs.[3] High-level resistance typically involves modifications in multiple PBPs, including PBP1a, PBP2b, and PBP2x.[3]

Mechanism of Penicillin Resistance and this compound Action cluster_0 Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds and Inhibits Altered_PBP Altered PBPs (Reduced Affinity) Penicillin->Altered_PBP Ineffective Binding This compound This compound This compound->PBP Binds and Inhibits This compound->Altered_PBP Can still bind and inhibit (in some cases) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Enables Altered_PBP->Cell_Wall_Synthesis Enables (in presence of Penicillin) Resistance Resistance Altered_PBP->Resistance Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Antibiotic Efficacy Evaluation Workflow Start Start Isolate_PRSP Isolate Penicillin-Resistant *S. pneumoniae* (PRSP) Strains Start->Isolate_PRSP In_Vitro In-Vitro Testing Isolate_PRSP->In_Vitro In_Vivo In-Vivo Testing Isolate_PRSP->In_Vivo MIC_Determination Determine Minimum Inhibitory Concentration (MIC) In_Vitro->MIC_Determination Data_Analysis Analyze and Compare MIC and In-Vivo Data MIC_Determination->Data_Analysis Animal_Model Establish Murine Pneumonia Model In_Vivo->Animal_Model Treatment Administer this compound and Comparator Antibiotics Animal_Model->Treatment Evaluation Evaluate Efficacy: - Bacterial load in lungs/blood - Survival rates Treatment->Evaluation Evaluation->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis of Cefpodoxime and Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation cephalosporin, Cefpodoxime, with other prominent members of its class. The analysis is supported by experimental data on antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles. Detailed methodologies for key experiments are also presented to aid in the interpretation and replication of findings.

Antibacterial Spectrum: In Vitro Activity

This compound distinguishes itself among oral third-generation cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It demonstrates enhanced activity against Staphylococcus aureus compared to cefixime and is also effective against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This compound's stability in the presence of many beta-lactamase enzymes contributes to its efficacy against resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Third-Generation Cephalosporins against Key Pathogens

BacteriumThis compound (mg/L)Cefixime (mg/L)Ceftriaxone (mg/L)Cefdinir (mg/L)
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06 - 0.120.27≤0.12-
Streptococcus pneumoniae (Penicillin-resistant)0.090.69--
Haemophilus influenzae≤0.03 - 0.12≤0.03 - 0.12≤0.12-
Moraxella catarrhalis≤0.25 - 1.0≤0.25≤0.12-
Staphylococcus aureus (Methicillin-susceptible)1.0 - 4.016.0>16-
Escherichia coli≤0.12 - 0.5≤0.12 - 0.25≤1.0-
Klebsiella pneumoniae≤0.12 - 0.5≤0.12 - 0.25≤1.0-
Proteus mirabilis≤0.12 - 0.5≤0.12≤1.0-

Note: MIC values can vary depending on the study and testing methodology.

Pharmacokinetics and Pharmacodynamics

This compound is administered as a prodrug, this compound proxetil, which is absorbed orally and then de-esterified to the active metabolite, this compound. It possesses favorable pharmacokinetic properties, including good oral bioavailability, which is a distinguishing feature compared to some other oral cephalosporins.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Selected Oral Third-Generation Cephalosporins

ParameterThis compoundCefiximeCefdinirCeftibuten
Bioavailability (%) ~5040-5025 (capsule), 16 (suspension)~90
Protein Binding (%) 21-2965-7060-7065
Elimination Half-life (hours) 2.0-2.83-41.72.0-2.6
Primary Route of Excretion RenalRenalRenalRenal

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections. In respiratory tract infections, this compound has shown comparable efficacy to parenteral ceftriaxone in the treatment of community-acquired pneumonia. For uncomplicated urinary tract infections, the clinical success rates of this compound are comparable to cefuroxime.

Table 3: Clinical Efficacy of this compound in Comparative Trials

IndicationComparatorClinical Success Rate (this compound)Clinical Success Rate (Comparator)Reference
Community-Acquired PneumoniaCeftriaxone97.7%95.1%
Acute Otitis MediaCefixime83% (bacteriological cure)81% (bacteriological cure)
Pharyngitis/TonsillitisCefuroxime axetilEquivalentEquivalent
Uncomplicated Urinary Tract InfectionCefuroxime82%84%

In terms of safety, this compound is generally well-tolerated. The most common adverse effects are gastrointestinal, including diarrhea, nausea, and abdominal pain.

Mechanisms of Action and Resistance

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.

Resistance to cephalosporins can emerge through several mechanisms, including:

  • Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is stable against many common plasmid-mediated β-lactamases.

  • Alterations in PBPs: Modifications in the structure of PBPs can reduce their affinity for β-lactam antibiotics.

  • Reduced permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of the antibiotic into the cell.

  • Efflux pumps: Bacteria may actively transport the antibiotic out of the cell.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Cephalosporin This compound PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Leads to BetaLactamase β-lactamase Production BetaLactamase->Cephalosporin Inactivates PBP_alt Altered PBPs PBP_alt->PBP Reduces Affinity Porin_mod Porin Modification Porin_mod->Cephalosporin Reduces Entry

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay

  • Prepare Serial Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

A Prepare serial dilutions of antibiotic in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration of 5x10^5 CFU/mL B->C C->D E Incubate at 35-37°C for 16-20 hours D->E F Read results: determine lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

  • Culture Preparation: A logarithmic phase bacterial culture is prepared in a suitable broth medium.

  • Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on agar plates.

  • Incubation and Counting: The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

A Prepare log-phase bacterial culture B Expose culture to antibiotic at various concentrations A->B C Take samples at multiple time points (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. time to generate time-kill curves E->F

Caption: Experimental workflow for a time-kill assay.

Conclusion

This compound is a valuable oral third-generation cephalosporin with a well-balanced spectrum of activity against common Gram-positive and Gram-negative pathogens. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a reliable option for the treatment of various community-acquired infections. The choice of a specific third-generation cephalosporin should be guided by local susceptibility patterns, the site of infection, and the specific pathogen involved.

Cross-resistance evaluation between Cefpodoxime and Ceftriaxone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance patterns between the third-generation cephalosporins, Cefpodoxime and Ceftriaxone. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuances of resistance mechanisms and the implications for antibiotic susceptibility testing and therapeutic strategies.

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and Ceftriaxone against various bacterial species. This data highlights the comparative in vitro activity and the degree of cross-resistance observed.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound≤1>16
Ceftriaxone≤1>16
Klebsiella pneumoniaeThis compound≤1>16
Ceftriaxone≤1>16
Proteus mirabilisThis compound≤1≤1
Ceftriaxone≤1≤1
Citrobacter freundiiThis compound≤1>16
Ceftriaxone≤1>16
Enterobacter aerogenesThis compound≤1>16
Ceftriaxone≤1>16
Enterobacter cloacaeThis compound≤1>16
Ceftriaxone≤1>16
Branhamella catarrhalisThis compound≤1≤1
Ceftriaxone≤1≤1
Haemophilus influenzaeThis compound≤0.12≤0.12
Ceftriaxone≤0.12≤0.12
Neisseria meningitidisThis compound≤0.06≤0.06
Ceftriaxone≤0.06≤0.06
Beta-hemolytic streptococciThis compound≤0.25≤0.25
Ceftriaxone≤0.25≤0.25

Studies have demonstrated a high degree of categorical agreement between Ceftriaxone and this compound susceptibility for Enterobacteriaceae.[1][2][3] One study reported a 97% categorical agreement, suggesting that Ceftriaxone susceptibility can be a reliable predictor for this compound susceptibility in this family of bacteria.[3] For Streptococcus pneumoniae, specific Ceftriaxone MIC breakpoints (≤0.25 mg/L for susceptible) have been shown to predict this compound susceptibility with acceptable accuracy.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is a standard for quantitative antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and Ceftriaxone at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. The final volume in each well will be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanisms of Cross-Resistance

Cross-resistance between this compound and Ceftriaxone is primarily mediated by the production of β-lactamase enzymes and alterations in bacterial outer membrane proteins (porins).

Enzymatic Degradation by β-Lactamases

Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases are the most common enzymes responsible for resistance to third-generation cephalosporins.

G cluster_0 Bacterial Periplasmic Space cluster_1 Outer Membrane PBP Penicillin-Binding Proteins (PBPs) (Target Site) BetaLactamase ESBL/AmpC β-Lactamase Inactive_Metabolite Inactive Metabolite BetaLactamase->Inactive_Metabolite Cephalosporin_in This compound/ Ceftriaxone Cephalosporin_in->PBP Inhibition of Cell Wall Synthesis Cephalosporin_in->BetaLactamase Hydrolysis Porin Porin Channel (e.g., OmpF, OmpC) Cephalosporin_out This compound/ Ceftriaxone Cephalosporin_out->Porin Entry

Caption: Mechanism of β-lactamase-mediated resistance.

ESBLs, typically plasmid-mediated, can hydrolyze a broad spectrum of cephalosporins, including this compound and Ceftriaxone. AmpC β-lactamases can be chromosomally encoded and inducible, or plasmid-mediated, and also confer resistance to these agents.

Reduced Permeability due to Porin Loss

Decreased expression or mutation of outer membrane porins, such as OmpF and OmpC in Enterobacteriaceae, can restrict the entry of cephalosporins into the periplasmic space, thereby reducing their access to the target Penicillin-Binding Proteins (PBPs).

G cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium Porin_S Functional Porin Channels PBP_S PBPs Porin_S->PBP_S Binding & Inhibition Ceph_S Cephalosporin Ceph_S->Porin_S Entry Ceph_S->PBP_S Porin_R Loss or Mutation of Porin Channels PBP_R PBPs Ceph_R Cephalosporin Ceph_R->Porin_R Reduced Entry Ceph_R->PBP_R Insufficient Concentration

Caption: Resistance due to porin channel loss or mutation.

Experimental Workflow for Cross-Resistance Evaluation

The following workflow outlines the key steps in assessing cross-resistance between this compound and Ceftriaxone.

G A Isolate Bacterial Strains from Clinical Samples B Perform Antimicrobial Susceptibility Testing (Broth Microdilution - CLSI M07) A->B C Determine MIC for This compound B->C D Determine MIC for Ceftriaxone B->D E Categorize Isolates as Susceptible, Intermediate, or Resistant (CLSI M100 Breakpoints) C->E D->E F Analyze Categorical Agreement and MIC Correlation E->F G Investigate Discordant Results: - β-lactamase characterization (ESBL, AmpC) - Porin gene sequencing (ompF, ompC) F->G Discordant Results H Publish Comparative Resistance Data F->H Concordant Results G->H

Caption: Workflow for evaluating cross-resistance.

References

An In Vivo Comparative Analysis of Cefpodoxime and Amoxicillin-Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, rigorous in vivo evaluation is paramount to understanding the therapeutic potential of new and existing compounds. This guide provides a comparative overview of two widely used oral antibiotics: Cefpodoxime, a third-generation cephalosporin, and the combination product Amoxicillin-clavulanic acid. The following sections detail their mechanisms of action, present available in vivo experimental data from animal models, and outline a representative experimental protocol for assessing antibacterial efficacy in a murine pneumonia model.

Mechanism of Action

Both this compound and Amoxicillin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

This compound , the active metabolite of the prodrug this compound proxetil, functions by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] Inhibition of PBPs leads to a compromised cell wall and subsequent cell lysis.[2] this compound exhibits stability in the presence of many beta-lactamase enzymes, which are a common mechanism of bacterial resistance to beta-lactam antibiotics.[1][2]

Amoxicillin-clavulanic acid combines the beta-lactam antibiotic amoxicillin with a beta-lactamase inhibitor, clavulanic acid. Amoxicillin, like other penicillins, inhibits peptidoglycan synthesis by binding to PBPs.[3][4] However, its efficacy can be compromised by beta-lactamase enzymes that hydrolyze the beta-lactam ring. Clavulanic acid itself has weak antibacterial activity but irreversibly binds to and inactivates many beta-lactamase enzymes, thereby protecting amoxicillin from degradation and expanding its spectrum of activity.[3][5][6]

A visual representation of their mechanisms of action is provided below.

cluster_0 This compound cluster_1 Amoxicillin-Clavulanic Acid This compound This compound PBPs_C Penicillin-Binding Proteins (PBPs) This compound->PBPs_C Inhibits CellWall_C Bacterial Cell Wall Synthesis PBPs_C->CellWall_C Catalyzes Lysis_C Cell Lysis CellWall_C->Lysis_C Disruption leads to Amoxicillin Amoxicillin PBPs_A Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs_A Inhibits ClavulanicAcid Clavulanic Acid BetaLactamase Beta-Lactamase ClavulanicAcid->BetaLactamase Inhibits BetaLactamase->Amoxicillin Inactivates CellWall_A Bacterial Cell Wall Synthesis PBPs_A->CellWall_A Catalyzes Lysis_A Cell Lysis CellWall_A->Lysis_A Disruption leads to

Fig. 1: Mechanisms of Action

Pharmacokinetic Profiles in Animal Models

While direct comparative pharmacokinetic studies in the same animal model are limited, the following table summarizes key pharmacokinetic parameters for this compound and Amoxicillin-clavulanic acid from various preclinical studies. These data provide insights into the absorption, distribution, and elimination of these drugs in different species.

Drug Animal Model Dose Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (h)
This compound Dog5 mg/kgOral13.66-82.943.01
This compound Dog10 mg/kgOral27.14-107.714.72
Amoxicillin Cat10 mg/kgOral5.891.69--
Clavulanic Acid Cat2.5 mg/kgOral1.411.03--
Amoxicillin Goat20 mg/kgIV---1.13
Clavulanic Acid Goat5 mg/kgIV---0.85

In Vivo Efficacy Data

Drug Infection Model Pathogen Dose/Regimen Primary Outcome Result
Amoxicillin-clavulanic acid Neutropenic murine thigh infectionS. pneumoniae7/1.75 mg/kg every 8hBacterial load reductionSignificant reduction in bacterial numbers for strains with MICs ≤2 µg/mL.[1]
Amoxicillin-clavulanic acid Murine pneumoniaS. pneumoniaeSimulating 500/125 mg t.i.d. in humansBacterial load reduction in lungsSignificant reduction in bacterial numbers for strains with MICs ≤2 µg/mL.
This compound Murine pneumoniaS. pneumoniae (penicillin-susceptible)2 and 10 mg/kg twice dailyBacterial load reductionSignificant reduction in viable cells in lungs and blood.
This compound Murine pneumoniaS. pneumoniae (penicillin-resistant)50 mg/kgBacterial load reductionPotent efficacy, comparable to other cephalosporins.

It is important to note that the above data are not from direct comparative studies and experimental conditions may have varied.

Experimental Protocol: Murine Pneumonia Model

The following is a representative experimental protocol for a murine pneumonia model to assess the efficacy of antibacterial agents. This protocol is based on established methodologies for inducing respiratory tract infections in mice for drug evaluation.

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. Animals are acclimatized for at least 7 days prior to the experiment.

2. Induction of Neutropenia (Optional, but common for this model):

  • To create a more susceptible host and ensure a robust infection, mice are often rendered neutropenic.

  • Cyclophosphamide is administered intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

3. Bacterial Strain and Inoculum Preparation:

  • Pathogen: A clinically relevant strain of Streptococcus pneumoniae.

  • Culture: The bacterial strain is grown overnight on blood agar plates, then inoculated into a suitable broth medium (e.g., Todd-Hewitt broth with yeast extract) and incubated at 37°C in 5% CO2 to mid-logarithmic phase.

  • Inoculum: The bacterial culture is centrifuged, washed, and resuspended in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

4. Infection Procedure:

  • Mice are anesthetized via inhalation of isoflurane.

  • A 50 µL aliquot of the bacterial suspension is administered intranasally.

5. Treatment:

  • Drug Administration: this compound proxetil and Amoxicillin-clavulanic acid are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

  • Dosing: Treatment is initiated at a specified time post-infection (e.g., 2 hours). Doses and dosing frequency are determined based on pharmacokinetic studies to simulate human exposure if desired.

  • Control Groups: A vehicle control group (receiving the formulation vehicle without the drug) and an untreated control group are included.

6. Endpoint Evaluation:

  • Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized. The lungs are aseptically removed, homogenized in sterile saline, and serially diluted. Dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of lung tissue.

  • Survival: In separate cohorts, survival is monitored for a specified period (e.g., 7 days).

7. Statistical Analysis:

  • Differences in bacterial load between treatment and control groups are analyzed using appropriate statistical tests (e.g., Mann-Whitney U test). Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.

The workflow for such an experiment is depicted below.

A Acclimatization (7 days) B Induction of Neutropenia (Cyclophosphamide) A->B D Intranasal Infection (Anesthetized Mice) B->D C Bacterial Inoculum Preparation C->D E Treatment Initiation (2h post-infection) D->E F1 This compound Group E->F1 F2 Amoxicillin-Clavulanic Acid Group E->F2 F3 Vehicle Control Group E->F3 G Endpoint Evaluation (e.g., 24h post-treatment) F1->G F2->G F3->G H1 Bacterial Load Determination (Lungs) G->H1 H2 Survival Monitoring G->H2

Fig. 2: Murine Pneumonia Model Workflow

Conclusion

Both this compound and Amoxicillin-clavulanic acid are effective beta-lactam antibiotics with distinct profiles. This compound's inherent stability against many beta-lactamases provides a key advantage, while the addition of clavulanic acid to amoxicillin broadens its spectrum to include many beta-lactamase-producing organisms. The available in vivo data, although not from direct head-to-head comparisons in a single mammalian model, suggest that both agents are effective in reducing bacterial burden in murine models of infection caused by susceptible pathogens. The choice between these agents in a research or clinical setting would depend on the specific pathogen, its resistance mechanisms, and the pharmacokinetic/pharmacodynamic properties of the drugs. Further direct comparative in vivo studies in relevant animal models would be beneficial to provide a more definitive assessment of their relative efficacy.

References

Head-to-head study of Cefpodoxime and Cefuroxime against staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro activity of the cephalosporin antibiotics Cefpodoxime and Cefuroxime against staphylococcal species. The information presented is collated from various studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

In-Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Cefuroxime against Staphylococcus aureus (including methicillin-susceptible, MSSA) and coagulase-negative staphylococci (CoNS). These values are essential for understanding the potency of each antibiotic against these common pathogens.

Organism Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Staphylococcus aureus (MSSA)This compound1.0 - 2.0[1]4.0[2][3]-
Cefuroxime-4.0-
Coagulase-Negative StaphylococciThis compound>2.0[4]--
Cefuroxime-8.0-

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple sources and direct head-to-head comparative studies are limited.

Experimental Protocols

The in-vitro susceptibility data presented in this guide are primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Key Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefuroxime are prepared, and serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Staphylococcal isolates are grown on an appropriate agar medium, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours.

  • MIC Determination: The wells are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the antibiotic with no visible growth.

  • Quality Control: Reference strains of bacteria with known MIC values, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Antibiotic Dilutions C Inoculation of Microtiter Plate A->C B Bacterial Inoculum B->C D Incubation C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Fig. 1: Broth Microdilution Workflow

Mechanism of Action and Resistance

Both this compound and Cefuroxime are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. The primary targets for these β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

This compound has been shown to have a strong binding affinity for PBP2 in Staphylococcus aureus.[5] Inhibition of these PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis and death.

Staphylococcal resistance to cephalosporins can be mediated by several mechanisms, with the most significant being the production of β-lactamase enzymes that inactivate the antibiotic, and alterations in the PBP targets that reduce the binding affinity of the drug. Methicillin-resistant Staphylococcus aureus (MRSA) exhibits resistance through the acquisition of the mecA gene, which encodes for a low-affinity PBP2a.

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Cef This compound / Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds to PGS Peptidoglycan Synthesis PBP->PGS Inhibits CW Cell Wall Integrity PGS->CW Disrupts Lysis Cell Lysis CW->Lysis Leads to

References

A Comparative Guide to Stability-Indicating HPLC Methods for Cefpodoxime Proxetil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cefpodoxime proxetil. The information presented is collated from peer-reviewed scientific literature and aims to assist researchers in selecting and implementing a suitable analytical method for their specific needs. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

Introduction to this compound Proxetil and the Need for Stability-Indicating Methods

This compound proxetil is a third-generation cephalosporin antibiotic.[6][7] It is a prodrug that is de-esterified in vivo to its active metabolite, this compound.[8] A stability-indicating analytical method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8][9] The ICH guidelines mandate stress testing to elucidate the inherent stability characteristics of a drug substance.[8]

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound proxetil. Below is a summary and comparison of the key performance parameters of some of these methods.

Table 1: Chromatographic Conditions of Various HPLC Methods for this compound Proxetil Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[6]Hypersil C18 (250 x 4.6 mm, 5µm)[10]Phenomenex ODS (250 × 4.6 mm, 5 µm)[8][9]Not Specified
Mobile Phase Acetonitrile and 50 mM ammonium acetate (pH 6.0) (45:55 v/v)[6]Acetonitrile and mixed phosphate buffer (pH 6.8) (65:35 v/v)[10]Methanol and phosphate buffer (pH 4.0) (65:35 v/v)[8][9]Water and Methanol[11]
Flow Rate 1.0 mL/min[6]1.2 mL/min[10]1.0 mL/min[8][9]Not Specified
Detection Wavelength 254 nm[6]235 nm[10]252 nm[8][9]254 nm[11]
Retention Time (CP) Isomer 1: 11.33 min, Isomer 2: 12.35 min[7]9.299 min[10]Not SpecifiedNot Specified

Table 2: Comparison of Validation Parameters for Different HPLC Methods

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1 - 80[6][7]50 - 200[10]5 - 100[8][9]
Correlation Coefficient (R²) 0.9998[6][7]0.9999[10]0.9999[8]
LOD (µg/mL) 0.17[6][7]3.21[10]0.053[8]
LOQ (µg/mL) 0.5[6][7]9.83[10]0.160[8]
Accuracy (% Recovery) 99.30 - 100.88[6]Not SpecifiedNot Specified
Precision (%RSD) Not Specified< 2%[3]Not Specified

A comparison of three RP-HPLC methods, one from the Japanese Pharmacopoeia (Method 1), one from the United States Pharmacopoeia (Method 2), and a manufacturer's method (Method 3), revealed that for chromatographic impurity control, the manufacturer's method was considered the best choice.[11] Method 1, which used water and methanol as the mobile phase, was noted for avoiding potential degradation that can occur with phosphate and acetate buffers.[11]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Stability-Indicating HPLC Method
  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate with the pH adjusted to 6.0 using o-phosphoric acid, in a ratio of 45:55 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm.[6]

  • Preparation of Standard Solution: A stock solution of this compound proxetil (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1-80 µg/mL).[6]

  • Forced Degradation Studies: The drug is subjected to stress conditions including acid (e.g., 1 N HCl), alkali (e.g., 0.1 N NaOH), oxidation (e.g., 30% H₂O₂), dry heat, wet heat, and photodegradation to assess the method's stability-indicating properties.[6][8][9]

Method 2: RP-HPLC Method for Stability Studies
  • Chromatographic System: An HPLC system with a PDA detector.

  • Column: Hypersil C18 (250 x 4.6 mm, 5µm particle size).[10]

  • Mobile Phase: A mixture of acetonitrile and mixed phosphate buffer (pH 6.8) in a 65:35 ratio.[10]

  • Flow Rate: 1.2 mL/min.[10]

  • Detection: PDA detection at 235 nm.[10]

  • Preparation of Standard and Sample Solutions: Standard solutions are prepared in the concentration range of 50-200 µg/ml.[10]

  • Degradation Studies: The drug is subjected to degradation under acidic, basic, and heating conditions.[10]

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method according to ICH guidelines.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Documentation MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Opt FD_Start Prepare Drug Solution MD_Opt->FD_Start FD_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FD_Start->FD_Stress FD_Analyze Analyze Stressed Samples by HPLC FD_Stress->FD_Analyze FD_Evaluate Evaluate Peak Purity and Resolution FD_Analyze->FD_Evaluate V_Specificity Specificity FD_Evaluate->V_Specificity Doc_Protocol Validation Protocol V_Specificity->Doc_Protocol V_Linearity Linearity V_Accuracy Accuracy V_Precision Precision (Repeatability, Intermediate Precision) V_LOD Limit of Detection (LOD) V_LOQ Limit of Quantitation (LOQ) V_Robustness Robustness V_SystemSuitability System Suitability Doc_Report Validation Report Doc_Protocol->Doc_Report

Caption: Workflow for the validation of a stability-indicating HPLC method.

Degradation Pathway of this compound Proxetil

This diagram illustrates the degradation of this compound proxetil under various stress conditions, leading to the formation of different degradation products.

This compound Proxetil Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products CP This compound Proxetil Acid Acid Hydrolysis CP->Acid Alkali Alkali Hydrolysis CP->Alkali Oxidation Oxidation (H₂O₂) CP->Oxidation Thermal Heat CP->Thermal Photo UV Light CP->Photo DP1 Degradation Product A Acid->DP1 DP2 Degradation Product B Alkali->DP2 DP3 Degradation Product C Oxidation->DP3 DP4 Degradation Product D Thermal->DP4 Photo->DP4

Caption: Degradation of this compound proxetil under stress conditions.

References

A Comparative Guide to the Pharmacokinetics of Cefpodoxime and Cefixime in Humans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used third-generation oral cephalosporins, Cefpodoxime and Cefixime. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to facilitate informed decisions in clinical and research settings.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and Cefixime determine their absorption, distribution, metabolism, and excretion (ADME) within the human body. These parameters are crucial for defining appropriate dosing regimens and predicting therapeutic efficacy. The following table summarizes the key pharmacokinetic parameters for both drugs based on data from human studies.

Pharmacokinetic ParameterThis compoundCefixime
Prodrug Form This compound Proxetil[1]Not Applicable
Absolute Bioavailability Approximately 50%[1][2]40% to 50%[3][4]
Peak Plasma Concentration (Cmax) 1.0 to 4.5 mg/L (for 100 to 400mg doses)[1]2.4 to 3.4 mg/L (for 200mg dose)[5]
Time to Peak (Tmax) 1.9 to 3.1 hours[1]3.3 to 3.5 hours[5]
Elimination Half-life (t½) 1.9 to 2.8 hours[1]3 to 4 hours[3][6]
Plasma Protein Binding 18% to 23%[1]Approximately 70%[3]
Area Under the Curve (AUC) 22.4 ± 8.7 mg/Lh (for 400mg dose)[7][8]25.6 ± 8.5 mg/Lh (for 400mg dose)[7][8]
Metabolism Minimal metabolism[1]Not extensively metabolized
Primary Route of Elimination Renal excretion[1][2]60% Hepatic, 40% Renal[3]
Effect of Food on Absorption Enhanced absorption[1]No significant effect[3]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of this compound and Cefixime. Key experimental approaches are outlined below.

Bioavailability and Pharmacokinetic Studies

These studies typically involve the oral administration of a single dose of the drug to healthy adult volunteers. Blood samples are collected at predetermined intervals over a 24-hour period. Plasma concentrations of the active drug are then determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC).[9] Key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data. To determine absolute bioavailability, the results from oral administration are compared to those obtained after intravenous administration of the drug.[2]

Tissue Penetration Studies using Microdialysis

To measure the concentration of the unbound, active drug in specific tissues, a technique called microdialysis is employed.[7][8][10] This minimally invasive method involves the insertion of a small microdialysis probe into the target tissue, such as muscle.[8][10] The probe is continuously perfused with a physiological solution, and the drug from the interstitial fluid diffuses across the dialysis membrane into the perfusate. The collected dialysate is then analyzed to determine the free drug concentration over time, providing crucial information about tissue penetration and the availability of the drug at the site of infection.[8]

Pharmacokinetic Pathway Overview

The following diagram illustrates the comparative pharmacokinetic pathways of this compound (administered as the prodrug this compound Proxetil) and Cefixime from oral administration to their eventual elimination.

Pharmacokinetics cluster_this compound This compound Pathway cluster_cefixime Cefixime Pathway cp_oral Oral Administration (this compound Proxetil) cp_absorption Absorption & De-esterification (Intestinal Wall) cp_oral->cp_absorption cp_circulation Systemic Circulation (Active this compound) cp_absorption->cp_circulation cp_distribution Tissue Distribution (Low Protein Binding) cp_circulation->cp_distribution cp_elimination Renal Elimination cp_circulation->cp_elimination cf_oral Oral Administration (Cefixime) cf_absorption Absorption cf_oral->cf_absorption cf_circulation Systemic Circulation (Active Cefixime) cf_absorption->cf_circulation cf_distribution Tissue Distribution (High Protein Binding) cf_circulation->cf_distribution cf_elimination Hepatic & Renal Elimination cf_circulation->cf_elimination

Caption: Comparative pharmacokinetic pathways of this compound and Cefixime.

Key Pharmacokinetic Differences and Clinical Implications

While both this compound and Cefixime are effective third-generation cephalosporins, their differing pharmacokinetic profiles have important clinical implications.

Prodrug and Absorption: this compound is administered as a prodrug, this compound Proxetil, which is de-esterified in the intestinal wall to release the active this compound.[1] This process is enhanced by the presence of food.[1] In contrast, Cefixime is administered in its active form, and its absorption is not significantly affected by food.[3]

Protein Binding and Tissue Distribution: A significant differentiating factor is their plasma protein binding. This compound exhibits low protein binding (18-23%), which allows for greater penetration into tissues.[1][7] Conversely, Cefixime has a higher protein binding of approximately 70%.[3][7] This difference is clinically relevant, as studies have shown that the tissue penetration of this compound is about twice as high as that of Cefixime, which may be advantageous in treating infections located in tissues.[7][8][10]

Elimination Half-Life and Dosing: Cefixime has a slightly longer elimination half-life (3-4 hours) compared to this compound (1.9-2.8 hours).[1][3][6] This longer half-life allows for once-daily dosing of Cefixime in some cases, which can improve patient compliance.[6][11]

Route of Elimination: this compound is primarily eliminated unchanged by the kidneys.[1][2] Cefixime is cleared through both hepatic (60%) and renal (40%) pathways.[3] This difference in elimination routes may be a consideration when prescribing these antibiotics to patients with renal or hepatic impairment.

References

Efficacy of Cefpodoxime in Combination with Beta-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of the third-generation cephalosporin, Cefpodoxime, when combined with various beta-lactamase inhibitors. The objective is to present a clear, data-driven overview to inform research and development in the field of antibacterial therapeutics. This compound's inherent stability against some beta-lactamases is often insufficient to combat the evolving resistance mechanisms of clinically relevant bacteria, particularly those producing Extended-Spectrum Beta-Lactamases (ESBLs). The addition of a beta-lactamase inhibitor is a key strategy to restore and enhance its antimicrobial activity.

Mechanism of Action: A Synergistic Approach

This compound, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent bacterial cell lysis.[1]

However, many bacteria have acquired genes encoding for beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive. Beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are structurally similar to beta-lactam antibiotics. They act as "suicide inhibitors" by irreversibly binding to the active site of the beta-lactamase enzyme, thereby protecting this compound from degradation and allowing it to effectively reach its PBP targets.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme This compound This compound BetaLactamase->this compound Inactivates (Resistance) This compound->PBP Inhibits BLI Beta-Lactamase Inhibitor BLI->BetaLactamase Inactivates

Caption: this compound inhibits cell wall synthesis, a process that can be protected from enzymatic degradation by beta-lactamase inhibitors.

Comparative In Vitro Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound in combination with various beta-lactamase inhibitors against a range of clinically significant bacteria. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater in vitro potency.

OrganismCombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (ESBL-producing) This compound-Clavulanic Acid0.5-12
Klebsiella pneumoniae (ESBL-producing) This compound-Clavulanic Acid1>32
Enterobacter spp. This compound-Clavulanic Acid0.54
Staphylococcus aureus This compound-Clavulanic Acid14
Streptococcus pneumoniae This compound-Clavulanic Acid≤0.060.125
Haemophilus influenzae This compound-Clavulanic Acid≤0.25≤0.25
Moraxella catarrhalis This compound-Clavulanic Acid≤0.250.5
Acinetobacter baumannii (Multidrug-resistant) This compound-SulbactamData not directly available for this compound. However, Sulbactam alone shows MIC₅₀ of 2 µg/mL and MIC₉₀ of 32 µg/mL against A. baumannii.
Various Gram-Negative Bacilli (ESBL-producing) This compound-TazobactamData not directly available for this compound. However, Tazobactam in combination with other cephalosporins shows significant enhancement of activity against ESBL-producing GNB.

Note: Direct comparative studies of this compound with sulbactam and tazobactam against a broad range of pathogens are limited in the readily available literature. The efficacy of these combinations can often be inferred from studies on other cephalosporins with these inhibitors.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro efficacy data presented is typically generated using standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.

  • Inoculum Preparation:

    • Bacterial isolates are cultured on appropriate agar plates for 18-24 hours.

    • A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Plates:

    • A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • When testing combinations, the beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) is added to the broth at a fixed concentration (e.g., 4 µg/mL for tazobactam).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

    • The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

AST_Workflow start Start: Isolate pure bacterial culture prep_inoculum Prepare standardized inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_antibiotic Prepare serial dilutions of This compound +/- inhibitor in 96-well plate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic report End: Report MIC value read_mic->report

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Cefpodoxime Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and compliant disposal of the cephalosporin antibiotic, cefpodoxime, are critical for laboratory safety and environmental protection. Improper disposal of antibiotic waste contributes to the growing threat of antimicrobial resistance (AMR) and can have ecotoxicological effects. This guide provides researchers, scientists, and drug development professionals with immediate, operational, and logistical information for the responsible management of this compound waste streams.

Immediate Safety and Disposal Procedures

The disposal of this compound, a beta-lactam antibiotic, must adhere to federal, state, and local regulations.[1] All waste containing this compound should be managed through an approved waste disposal facility.[1] It is crucial to prevent this compound from entering drains or natural waterways.[1]

Step-by-Step Disposal Guidance for Laboratory Settings
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. Stock solutions, which are typically at higher concentrations, are considered hazardous chemical waste and must be collected for approved disposal.[2]

    • Contaminated Labware: Disposable plastics, glassware, and other items contaminated with this compound should be placed in a designated biohazard or chemical waste container as per institutional guidelines.

  • In-Lab Decontamination (for dilute solutions):

    • For dilute aqueous solutions, chemical degradation can be an effective pretreatment. Alkaline hydrolysis is a recognized method for inactivating beta-lactam antibiotics.[3][4]

      • Protocol: Under controlled conditions in a fume hood and with appropriate PPE, the pH of the this compound solution can be adjusted to >11 using a 1 M sodium hydroxide solution to facilitate the opening of the beta-lactam ring, rendering the antibiotic inactive.[3][4] The resulting solution should still be collected as hazardous waste.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure proper ventilation.[1]

    • Wear appropriate PPE, including gloves, eye protection, and a lab coat.

    • Cover the spill with an absorbent material.[1]

    • Using non-sparking tools, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill site with a 10% caustic solution, followed by a thorough rinse.[1]

  • Final Disposal:

    • All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

    • Ensure all containers are properly labeled with the contents and associated hazards.

Quantitative Data on Cephalosporin Degradation

Several advanced methods have been studied for the degradation of cephalosporin antibiotics in waste streams. The following table summarizes the efficacy of these methods. While not typically performed in a standard research lab, this data is valuable for understanding the chemical stability of cephalosporins and for large-scale waste management considerations.

Treatment MethodTarget CompoundEfficacy/Removal RateReference
Alkaline Hydrolysis Beta-Lactam AntibioticsSignificant degradation with sodium hydroxide.[4]
UV Irradiation This compound ProxetilHydrolysis rate constant increases as pH increases from 5.0 to 11.[5]
Autoclaving General AntibioticsMay not be effective for all antibiotics; some are heat-stable.[2]

Experimental Protocols

Alkaline Hydrolysis for Beta-Lactam Inactivation

This protocol is adapted from a method developed for the inactivation of beta-lactam residues.[3]

  • Objective: To hydrolyze the beta-lactam ring of this compound in a liquid waste stream, rendering it microbiologically inactive.

  • Materials:

    • This compound-containing aqueous waste

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Appropriate hazardous waste collection container

    • Personal Protective Equipment (fume hood, safety goggles, gloves, lab coat)

  • Procedure:

    • Place the container with the this compound solution on a stir plate within a certified chemical fume hood.

    • Begin stirring the solution at a moderate speed.

    • Slowly add 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the pH of the solution is stable at ≥ 11.

    • Allow the solution to stir for a minimum of one hour to ensure complete hydrolysis.

    • After the reaction is complete, transfer the treated solution to a properly labeled hazardous waste container for disposal through your institution's EHS program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Final Disposal start Identify this compound Waste solid Solid Waste (Powder, Contaminated PPE) start->solid liquid Liquid Waste (Aqueous Solutions) start->liquid sharps Contaminated Labware (Glassware, Plastics) start->sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Designated Sharps/Chemical Waste Container sharps->collect_sharps disposal Dispose via Institutional EHS / Licensed Contractor collect_solid->disposal collect_liquid->disposal collect_sharps->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefpodoxime
Reactant of Route 2
Cefpodoxime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。